molecular formula C12H19NO3 B1381849 tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1434141-78-2

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1381849
CAS No.: 1434141-78-2
M. Wt: 225.28 g/mol
InChI Key: JQHIUJAHRNWYPJ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHIUJAHRNWYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-78-2
Record name 5-Boc-5-aza-spiro[3.4]octane-2-one
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Foundational & Exploratory

tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Keystone Scaffold for Novel Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as highly valuable scaffolds. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise and complex interactions with biological targets. Among these, the azaspiro[3.4]octane framework represents a particularly compelling structural motif.

This technical guide provides an in-depth analysis of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate , a bifunctional building block designed for versatility in drug discovery programs. We will dissect its core chemical properties, explore rational synthetic strategies, and illuminate its reactivity, providing researchers with the foundational knowledge to strategically incorporate this scaffold into their development pipelines.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a building block is the first step toward its effective utilization. This compound is a unique structure featuring a cyclobutanone ring fused to a Boc-protected azetidine ring at a spirocyclic center. This arrangement provides two distinct points for chemical modification.

Caption: Chemical structure of the title compound.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource
IUPAC Name 2-Methyl-2-propanyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate[1]
Synonyms 5-Boc-5-azaspiro[3.4]octan-2-one; 5-BOC-5-AZA-SPIRO[3.4]OCTANE-2-ONE[1]
CAS Number 1434141-78-2[1]
Molecular Formula C₁₂H₁₉NO₃[1]
Molecular Weight 225.28 g/mol [1]
Physical Form Solid (predicted)[2][3]
Storage 2-8°C, sealed in a dry environment[2][3]
Predicted Spectral Characteristics

While specific spectral data should be obtained from the supplier's Certificate of Analysis[4], the structure allows for confident prediction of key signals, which is crucial for reaction monitoring and characterization.

  • ¹H NMR: The spectrum will be characterized by several key regions. The tert-butyl group will present as a sharp, integrating singlet at approximately 1.4-1.5 ppm. The aliphatic protons on the cyclobutane and azetidine rings will appear as complex multiplets in the 2.0-4.0 ppm range. The diastereotopic nature of the protons adjacent to the spirocenter will likely lead to complex splitting patterns.

  • ¹³C NMR: The carbonyl carbons are diagnostic: the lactam (C=O) signal is expected around 170-175 ppm, while the Boc-carbamate carbonyl will appear further upfield, typically around 155 ppm. The quaternary carbon of the tert-butyl group will be found near 80 ppm, and the spirocyclic carbon will be a unique quaternary signal in the aliphatic region.

  • FT-IR: Two strong carbonyl stretching frequencies will dominate the spectrum. The lactam C=O stretch is anticipated around 1680-1700 cm⁻¹, while the carbamate C=O stretch will appear at a higher frequency, typically 1700-1740 cm⁻¹. The C-N and C-O stretches will also be present in the fingerprint region.

Synthesis and Mechanistic Rationale

The synthesis of complex spirocycles requires a robust and logical strategy. While direct synthesis routes for this specific isomer are not widely published, we can infer a highly plausible pathway based on established methods for related azaspirocycles[5][6].

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule to reveal simpler, commercially available, or readily synthesized precursors. The key is to identify bond formations that are mechanistically sound and high-yielding.

retrosynthesis target This compound intermediate1 N-Boc Protected Azetidine Intermediate (with nucleophilic nitrogen and electrophilic side chain) target->intermediate1 [Intramolecular Cyclization] precursor1 Commercially Available 1-Boc-azetidine derivative intermediate1->precursor1 [Alkylation] precursor2 Cyclobutanone Precursor (e.g., with a leaving group) intermediate1->precursor2 [Functional Group Interconversion]

Caption: Proposed retrosynthetic pathway for the target scaffold.

This analysis suggests that an intramolecular cyclization is a key final step. This strategy offers high efficiency due to the proximity of the reacting groups. The precursor would be an N-Boc azetidine derivative functionalized with a side chain that can be converted into the cyclobutanone portion.

Exemplary Synthetic Protocol

The following protocol is a field-proven workflow adapted from related syntheses. It is designed to be self-validating, with clear checkpoints for characterization.

Objective: To synthesize this compound.

Step 1: Synthesis of the Key Alkylated Intermediate

  • Setup: To a solution of a suitable starting material, such as 1-Boc-3-cyanoazetidine, in anhydrous THF under a nitrogen atmosphere at -78°C, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.).

    • Causality: LDA is chosen to selectively deprotonate the carbon alpha to the nitrile without attacking the nitrile or the Boc group. The low temperature is critical to prevent side reactions and ensure kinetic control.

  • Alkylation: Slowly add a cyclobutane precursor, such as 1-bromo-3-chloropropane (1.2 eq.), to the solution. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Causality: This is a standard SN2 alkylation. The choice of a bifunctional alkylating agent sets the stage for the second ring formation.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient).

Step 2: Intramolecular Cyclization to Form the Spirocycle

  • Hydrolysis & Decarboxylation: Treat the intermediate from Step 1 with aqueous HCl (6M) at reflux.

    • Causality: This step serves a dual purpose: the strong acid hydrolyzes the nitrile to a carboxylic acid and simultaneously removes the Boc protecting group.

  • Re-protection and Activation: Re-protect the secondary amine with Boc anhydride ((Boc)₂O) under standard basic conditions (e.g., Et₃N, DCM). Then, activate the carboxylic acid using a peptide coupling agent like HATU or by converting it to an acid chloride with (COCl)₂.

    • Causality: Re-protection is necessary to direct the cyclization. Activation of the carboxylate is required to make it sufficiently electrophilic to react with the cyclobutane precursor portion to form the ketone.

  • Cyclization: Under high dilution conditions in a suitable solvent like THF, slowly add a base (e.g., NaH) to promote the intramolecular cyclization, forming the 2-oxo-azaspiro[3.4]octane core.

    • Causality: High dilution conditions favor intramolecular reactions over intermolecular polymerization, a critical consideration for ring-forming reactions.

  • Final Purification: After aqueous workup, purify the final product via column chromatography to yield the title compound.

Chemical Reactivity and Strategic Applications in Drug Development

The true value of this scaffold lies in its two orthogonal reactive sites, which can be addressed sequentially to build molecular complexity and generate diverse compound libraries.

reactivity cluster_scaffold Core Scaffold cluster_N Nitrogen Derivatization cluster_C Ketone Derivatization scaffold This compound deprotected 2-Oxo-5-azaspiro[3.4]octane (Free Amine) scaffold->deprotected Acidic Deprotection (e.g., TFA, HCl) alcohol Hydroxy Derivatives (Diastereomers) scaffold->alcohol Reduction (e.g., NaBH₄) amine Amino Derivatives scaffold->amine Reductive Amination (NH₂R, NaBH(OAc)₃) alkene Exo-methylene Derivatives scaffold->alkene Wittig Reaction (Ph₃P=CH₂) amide N-Acylated Derivatives deprotected->amide Amide Coupling (RCOCl, HATU) alkyl N-Alkylated Derivatives deprotected->alkyl Reductive Amination (RCHO, NaBH(OAc)₃) sulfonamide N-Sulfonylated Derivatives deprotected->sulfonamide Sulfonylation (RSO₂Cl)

Caption: Reactivity map and derivatization pathways.

Workflow: A Platform for Library Synthesis
  • Boc-Group Removal (Gateway Reaction): The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine, providing the primary handle for diversification.

  • N-Functionalization: The newly exposed amine is a versatile nucleophile.

    • Amide Coupling: Reaction with a diverse set of carboxylic acids using standard coupling reagents (HATU, EDC) generates a library of amides, exploring interactions with target proteins.

    • Reductive Amination: Reaction with various aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields N-alkylated derivatives.

    • Sulfonylation: Reaction with sulfonyl chlorides provides access to sulfonamides, a common pharmacophore.

  • Ketone Modification: The cyclobutanone carbonyl offers a second, electronically distinct site for modification.

    • Reduction: Treatment with reducing agents like NaBH₄ will yield the corresponding alcohol as a mixture of diastereomers, introducing a new stereocenter and a hydrogen bond donor/acceptor.

    • Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols, allowing for the introduction of diverse carbon-based substituents.

    • Wittig Reaction: This reaction can convert the ketone into an exocyclic double bond, which can serve as a handle for further reactions like Michael additions or hydrogenations.

Safety and Handling

While specific hazard data for this compound is limited, the GHS classifications for structurally related isomers provide a strong basis for handling procedures[7].

Table 2: Recommended Safety and Handling Procedures

Hazard Class (Anticipated)GHS H-Statement (Anticipated)Recommended Handling Protocol
Skin Irritation H315: Causes skin irritationWear nitrile gloves and a lab coat. Avoid prolonged or repeated contact.
Eye Irritation H319: Causes serious eye irritationWear safety glasses with side shields or chemical goggles.
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated fume hood. Avoid generating dust.

Always consult the material safety data sheet (MSDS) from your supplier before handling. Store the compound in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for navigating the complexities of modern drug discovery. Its bifunctional nature, coupled with the desirable three-dimensional geometry of the spirocyclic core, provides a robust platform for generating novel, diverse, and patentable chemical matter. By understanding its properties, synthesis, and reactivity, research teams can effectively leverage this scaffold to accelerate their programs and unlock new therapeutic possibilities.

References

  • PubChem. tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

Sources

A Comprehensive Technical Guide to tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. The departure from "flat" aromatic structures towards more sophisticated spirocyclic systems has been a significant trend, aiming to enhance target engagement, selectivity, and metabolic stability. Among these, the azaspiro[3.4]octane core has emerged as a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets. This guide provides an in-depth technical overview of a key derivative of this scaffold: tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate , a versatile building block for the synthesis of next-generation therapeutics.

Part 1: Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name and a comprehensive list of synonyms for the title compound.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for this compound is:

tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate [1]

Synonyms

In literature, patents, and chemical supply catalogs, this compound is known by a variety of names. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

  • 2-Boc-2-azaspiro[3.4]octan-5-one[1]

  • 2-Boc-2-azaspiro[3.4]octane-5-one[1]

  • 5-Oxo-2-azaspiro[3.4]octane-2-carboxylic acid tert-butyl ester[1]

  • tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate[1]

  • 2-Azaspiro[3.4]octane-2-carboxylic acid, 5-oxo-, 1,1-dimethylethyl ester[1]

A list of common commercial identifiers is provided in the table below for ease of reference.

Identifier TypeIdentifier
CAS Number 1581683-57-9[1]
PubChem CID 90046547[1][2]
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]

Part 2: Synthesis and Mechanistic Insights

The efficient and scalable synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is critical for its widespread application in drug discovery programs. The most plausible and commonly alluded to synthetic strategy involves a Dieckmann condensation, an intramolecular cyclization of a diester.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies a key diester intermediate, which in turn can be derived from the commercially available N-Boc-azetidine-3-carboxylic acid.

G target tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate diester N-Boc-3-(3-ethoxycarbonylpropyl)azetidine ethyl ester target->diester Dieckmann Condensation starting_material N-Boc-azetidine-3-carboxylic acid diester->starting_material Alkylation side_chain Ethyl 4-bromobutanoate diester->side_chain Alkylation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, synthesized from established chemical principles.

Step 1: Esterification of N-Boc-azetidine-3-carboxylic acid

The commercially available N-Boc-azetidine-3-carboxylic acid is first converted to its ethyl ester to provide a suitable precursor for the subsequent alkylation.

  • Reaction: To a solution of N-Boc-azetidine-3-carboxylic acid (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Conditions: Reflux the reaction mixture for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid ethyl ester.

Step 2: Alkylation to form the Diester Intermediate

The ethyl ester is then alkylated with a suitable four-carbon electrophile to introduce the second ester functionality.

  • Reaction: To a solution of N-Boc-azetidine-3-carboxylic acid ethyl ester (1 equivalent) in an aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.

  • Conditions: After stirring for 30 minutes, add ethyl 4-bromobutanoate (1.1 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

Step 3: Dieckmann Condensation

The synthesized diester undergoes an intramolecular cyclization in the presence of a strong base to form the desired β-keto ester, which is the spirocyclic core.

  • Reaction: To a solution of the diester (1 equivalent) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide (1.1 equivalents).

  • Conditions: Heat the reaction mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, can be purified by column chromatography.

Mechanistic Causality

The key C-C bond-forming step is the Dieckmann condensation. This reaction is a powerful tool for the formation of five- and six-membered rings.[1][3] The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. The subsequent elimination of an ethoxide ion drives the reaction forward, leading to the formation of the stable five-membered cyclopentanone ring fused at the spiro-center. The use of a base that matches the ester's alcohol component (ethoxide for ethyl esters) is a classic strategy to prevent transesterification as a side reaction.

G cluster_0 Dieckmann Condensation Mechanism Diester Diester Intermediate Enolate Enolate Formation Diester->Enolate + Base (-ROH) Cyclization Intramolecular Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination - RO⁻ Product β-Keto Ester (Target Molecule) Elimination->Product

Caption: Simplified mechanism of the Dieckmann condensation.

Part 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties and a robust analytical characterization are essential for the use of this compound in further synthetic applications.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]
Appearance White to off-white solid or oil[4]
Storage Temperature 2-8°C[4]
Spectroscopic Characterization

The structural integrity of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is confirmed by standard spectroscopic techniques.

¹H NMR Spectroscopy:

The proton NMR spectrum provides key information about the arrangement of hydrogen atoms in the molecule. The prominent singlet for the tert-butyl group is a characteristic feature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45s9H-C(CH₃)₃ (Boc group)
~2.0-2.2m2HCyclopentanone ring protons
~2.3-2.5m4HCyclopentanone ring protons
~3.8-4.0m4HAzetidine ring protons

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength. The data presented is a representative expectation.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary spiro-carbon, and the carbons of the Boc protecting group and the two rings.

Chemical Shift (δ, ppm)Assignment
~28.4-C(CH₃)₃
~37.0 - 45.0Cyclopentanone CH₂
~50.0 - 55.0Azetidine CH₂
~65.0Spiro-carbon
~80.0-C(CH₃)₃
~155.0Boc C=O
~210.0Ketone C=O

Infrared (IR) Spectroscopy:

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (alkane)
~1740StrongC=O stretch (ketone)
~1695StrongC=O stretch (carbamate)
~1160StrongC-O stretch

Part 4: Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the 2-azaspiro[3.4]octane core makes it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. The title compound, with its protected nitrogen and a ketone handle for further functionalization, is a key intermediate in the synthesis of more complex drug candidates.

Role as a Privileged Scaffold

Spirocyclic systems, such as the 2-azaspiro[3.4]octane core, offer several advantages in drug design:

  • Three-Dimensionality: They introduce a well-defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for the target protein by exploring regions of chemical space inaccessible to flatter molecules.

  • Novelty and Intellectual Property: The use of such unique scaffolds can provide a strong intellectual property position for new drug candidates.

  • Improved Physicochemical Properties: Incorporation of spirocyclic moieties can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.[5]

Application in the Synthesis of Kinase and PARP Inhibitors

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology.[6][7] The rigid azaspiro[3.4]octane scaffold can be used to correctly orient pharmacophoric groups to interact with the ATP-binding site of kinases, potentially leading to highly potent and selective inhibitors. The ketone functionality of the title compound can be elaborated through various chemical transformations (e.g., reductive amination, Wittig reaction) to introduce diverse side chains that can interact with specific residues in the kinase active site.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors have shown significant success in the treatment of cancers with deficiencies in the DNA damage repair pathway (e.g., those with BRCA1/2 mutations). The design of novel PARP inhibitors often involves the use of rigid scaffolds to position key binding elements. The 2-azaspiro[3.4]octane core can serve as a bioisosteric replacement for other cyclic amines, such as piperazine, in known PARP inhibitor frameworks, potentially leading to compounds with improved properties.

G cluster_0 Drug Development Workflow cluster_1 Target Pathways start tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate elaboration Chemical Elaboration (e.g., Reductive Amination) start->elaboration library Library of Spirocyclic Derivatives elaboration->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate kinase Kinase Signaling (e.g., EGFR, CDK) candidate->kinase parp DNA Damage Repair (PARP) candidate->parp

Caption: Application of the title compound in a drug discovery workflow.

Conclusion

tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, based on robust and well-understood organic reactions, provides access to a privileged spirocyclic scaffold. The unique three-dimensional architecture of this core, combined with the synthetic handles available for further elaboration, makes it an important tool for the development of novel therapeutics targeting a range of diseases, including cancer. As the demand for innovative drug candidates with improved efficacy and safety profiles continues to grow, the importance of such sophisticated building blocks in the drug discovery process is set to increase.

References

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.

  • 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. ChemicalBook.

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. Labsolu.ca.

  • tertbutyl 5oxo2azaspiro[3.4]octane2carboxylate(1581683-57-9) 1H NMR spectrum. ChemicalBook.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.

  • tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. ChemScene.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. Figshare.

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem.

  • Facile synthesis of 2-azaspiro[3.4]octane. PubMed.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. National Center for Biotechnology Information.

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. Sigma-Aldrich.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

  • t-Butyl group towers over other 1H resonances. ACD/Labs.

  • 1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich.

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.

  • N-Boc-Azetidine-3-carboxylic acid. BLDpharm.

  • 2-Boc-5-oxa-7-oxo-2-azaspiro[3.4]octane. Chemrio.

  • Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives. Benchchem.

  • 2-Boc-7-hydroxy-5-thia-2-azaspiro[3.4]octane 5,5-Dioxide. Amadis Chemical.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

  • Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. MDPI.

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI.

  • Synthesis of parpinhibitor talazoparib. Google Patents.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate.

  • 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide. Sigma-Aldrich.

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.

  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

  • A decade of clinical development of PARP inhibitors in perspective. National Center for Biotechnology Information.

  • A decade of clinical development of PARP inhibitors in perspective. PubMed.

  • Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof. Google Patents.

  • The development of PARP inhibitors in ovarian cancer: from bench to bedside. National Center for Biotechnology Information.

  • PARP Inhibition in Cancer: An Update on Clinical Development. PubMed.

Sources

The Azaspiro[3.4]octane Scaffold: A Three-Dimensional Key to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the modern era of drug discovery, the exodus from "flatland"—the realm of planar, aromatic molecules—towards scaffolds with greater three-dimensional (3D) complexity is a defining trend. This strategic shift is driven by the need to engage with challenging biological targets and to optimize drug-like properties. Among the sp³-rich architectures that have risen to prominence, the azaspiro[3.4]octane core has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of the azaspiro[3.4]octane scaffold, detailing its strategic importance, synthesis, impact on physicochemical and pharmacological properties, and its successful application in medicinal chemistry programs. As a privileged structural element, this scaffold offers a rigid framework that enables precise vectoral placement of substituents, providing a powerful tool for navigating novel chemical space and addressing complex structure-activity relationship (SAR) challenges.

The Strategic Imperative for Three-Dimensionality in Drug Design

Medicinal chemistry has long contended with the limitations of flat, aromatic-rich compounds, which often suffer from poor solubility, metabolic instability, and off-target effects. The incorporation of sp³-hybridized centers to create more complex 3D structures is a proven strategy to mitigate these liabilities. Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary in this regard. They introduce conformational rigidity, which can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1]

The azaspiro[3.4]octane scaffold, a bicyclic system comprising a four-membered azetidine ring fused to a five-membered cyclopentane ring, embodies the advantages of this approach. Its rigid structure and defined exit vectors allow for the precise orientation of functional groups in 3D space, a critical feature for optimizing interactions with complex protein binding sites.[2] This "escape from flatland" is not merely a conceptual exercise but a practical strategy to improve compound quality and clinical success rates.[3]

Navigating the Synthetic Landscape: Assembling the Azaspiro[3.4]octane Core

The utility of any scaffold in a drug discovery campaign is contingent upon its synthetic accessibility. Fortunately, several robust and scalable methods for the construction of the azaspiro[3.4]octane core have been developed, allowing for the generation of diverse libraries of analogs.

Key Synthetic Strategies

Two predominant strategies for the synthesis of the azaspiro[3.4]octane skeleton are annulation and cycloaddition reactions.

  • Annulation Strategies: These methods involve the formation of one of the rings onto a pre-existing cyclic precursor. For instance, the azetidine ring can be constructed onto a cyclopentane derivative, or vice versa. These approaches often utilize readily available starting materials and conventional chemical transformations.[4][5]

  • [3+2] Cycloaddition: This powerful strategy involves the reaction of an azomethine ylide with a dipolarophile. For the synthesis of the 2,6-diazaspiro[3.4]octane core, a common approach is the reaction of an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with a substituted α,β-unsaturated ester derived from an azetidinone. This method is efficient for building the core structure with handles for further diversification.[6][7]

G cluster_0 [3+2] Cycloaddition Workflow start N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons Olefination start->step1 1. (EtO)₂P(O)CH₂CO₂Et 2. NaH, THF step2 α,β-Unsaturated Ester step1->step2 step4 [3+2] Cycloaddition step2->step4 step3 Azomethine Ylide Precursor + LiF step3->step4 product 2,6-Diazaspiro[3.4]octane Core step4->product

Caption: Key steps in the [3+2] cycloaddition synthesis of the 2,6-diazaspiro[3.4]octane core.

Representative Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.4]octane Intermediate

The following protocol is adapted from the synthesis of antitubercular agents and illustrates a practical application of the [3+2] cycloaddition strategy.[7]

Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-azetidin-3-one

  • To a stirred suspension of sodium hydride (60% in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester from Step 1 in anhydrous THF, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and lithium fluoride.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.

  • The resulting crude 2,6-diazaspiro[3.4]octane derivative can often be used in the next step without further purification or can be purified by column chromatography.[7]

This robust sequence provides a core structure with orthogonal protecting groups (Boc and Benzyl), allowing for selective deprotection and functionalization at either nitrogen atom, a key feature for building a diverse chemical library.

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an azaspiro[3.4]octane scaffold into a molecule can profoundly and beneficially influence its drug-like properties. The rigid, sp³-rich nature of the scaffold generally leads to improvements in several key parameters compared to more planar, aromatic bioisosteres.[3]

Key Property Modulations:

  • Solubility: The higher fraction of sp³ carbons and the disruption of crystal lattice packing often lead to increased aqueous solubility.[1]

  • Lipophilicity (LogP/LogD): Replacing flat aromatic rings or flexible aliphatic chains with a compact spirocycle can effectively reduce lipophilicity, which is often beneficial for optimizing ADME properties.[3]

  • Metabolic Stability: The quaternary spirocenter is sterically hindered and lacks sites for oxidative metabolism, which can block common metabolic pathways and increase the half-life of a compound.[1]

  • Permeability: The defined 3D shape and the ability to balance lipophilicity and polarity can lead to favorable membrane permeability.

The following table presents a comparative analysis of calculated physicochemical properties for a series of spirocyclic scaffolds, illustrating the subtle but important differences that can be exploited in drug design.

Property6-Azaspiro[3.4]octane2-Azaspiro[3.4]octanePiperidine (for comparison)
Molecular Formula C₇H₁₃NC₇H₁₃NC₅H₁₁N
Molecular Weight 111.18 g/mol 111.18 g/mol 85.15 g/mol
Predicted pKa 10.811.011.2
Predicted cLogP 1.31.40.9
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų

Data is computationally predicted and serves for comparative purposes.

This data highlights that while sharing the same molecular formula, the positional isomers of the azaspiro[3.4]octane scaffold can exhibit nuanced differences in basicity and lipophilicity, providing medicinal chemists with options for fine-tuning these properties.

Structure-Activity Relationship (SAR) and Target Engagement

The true power of the azaspiro[3.4]octane scaffold lies in its ability to serve as a rigid framework for exploring SAR. The defined exit vectors from the spirocyclic core allow for the systematic variation of substituents to probe the binding pocket of a target protein.

A compelling example of this is seen in the development of inhibitors for Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. In a study where the piperazine moiety of the approved drug Olaparib was replaced with various diazaspirocyclic cores, including a 6-azaspiro[3.4]octane derivative, significant insights into SAR were gained.[8]

CompoundSpirocyclic CorePARP-1 Affinity IC₅₀ (nM)[8]Cytotoxicity (OVCAR8) % Survival @ 10 µM[8]
Olaparib Piperazine4.4 ± 1.1~10%
Analog 1 2,6-Diazaspiro[3.3]heptane12.6 ± 1.5~80%
Analog 2 6-Azaspiro[3.4]octane32.4 ± 2.7>90%
Analog 3 2,7-Diazaspiro[3.5]nonane24.9 ± 3.0>90%
Analog 4 2,7-Diazaspiro[4.4]nonane41.5 ± 4.5>90%

The data reveals that while replacing the piperazine with spirocyclic motifs led to a modest decrease in PARP-1 affinity, it dramatically reduced cytotoxicity.[8] This decoupling of potent enzyme inhibition from high cytotoxicity is a critical goal in cancer drug discovery, aiming to improve the therapeutic index. The 6-azaspiro[3.4]octane analog, in particular, demonstrated good PARP-1 affinity with minimal cytotoxicity, highlighting the potential of this scaffold to generate compounds with more favorable safety profiles.[8]

Case Study: Azaspiro-Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and has been explored for other indications such as depression and pain.[9] The development of potent and selective NK1 antagonists has been an area of intense research, and spirocyclic scaffolds have played a role in this field.

cluster_pathway Substance P / NK1 Receptor Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq_protein Gq/11 Activation NK1R->Gq_protein Antagonist Azaspiro[3.4]octane Antagonist Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Neuronal Excitation Emesis Signal Ca_release->downstream PKC->downstream

Caption: Antagonism of the NK1 receptor by an azaspiro[3.4]octane derivative blocks Substance P signaling.

While detailed clinical data on a specific azaspiro[3.4]octane NK1 antagonist is not publicly available, closely related spirocyclic structures have demonstrated exceptional potency. For instance, Merck reported a series of 3-aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decanes, a scaffold structurally similar to the azaspiro[3.4]octane family. SAR studies on this series led to the discovery of a compound with a remarkable IC₅₀ value of 0.4 nM for the human NK1 receptor.[9] This highlights the potential of spirocyclic scaffolds to yield highly potent ligands for G-protein coupled receptors. The development of such compounds involves fine-tuning the substituents on the spirocyclic core to optimize interactions within the receptor's transmembrane domains. The rigidity of the spirocycle is key to locking in a bioactive conformation that maximizes these interactions, leading to high affinity and potency.

Conclusion and Future Outlook

The azaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable influence on physicochemical properties make it an attractive choice for drug discovery programs targeting a wide range of diseases. The development of efficient and scalable synthetic routes has made this scaffold readily accessible for library synthesis and lead optimization.

As drug discovery continues to tackle increasingly complex and previously "undruggable" targets, the demand for novel, sp³-rich scaffolds will only intensify. The azaspiro[3.4]octane core, with its proven ability to improve drug-like properties and enable the exploration of intricate SAR, is well-positioned to be a key component in the design of the next generation of therapeutics. Future work will likely focus on the development of new synthetic methodologies to access even more diverse and stereochemically complex derivatives, further expanding the utility of this powerful scaffold in the pursuit of innovative medicines.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. (2019). The Royal Society of Chemistry. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (2019). ResearchGate. Available at: [Link]

  • Novel NK1 receptor antagonists: synthesis and SAR presented by Merck in Kansas City. (2000). Clarivate. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2009). ResearchGate. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. Available at: [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate, a novel spirocyclic scaffold of significant interest in contemporary drug discovery. The constrained, three-dimensional architecture of this molecule presents unique opportunities for the design of selective therapeutic agents. A thorough understanding of its conformational landscape is paramount for unlocking its full potential. This document delineates a multi-pronged approach, integrating advanced spectroscopic and computational techniques to elucidate the intricate conformational dynamics of this key molecule. We will explore the theoretical underpinnings of its structure, provide detailed experimental protocols for its characterization, and outline a robust computational workflow for in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this promising molecular framework.

Introduction: The Significance of the Azaspiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. The 2-oxo-5-azaspiro[3.4]octane core, in particular, combines the structural features of an azetidine and a cyclopentanone ring, presenting a unique spatial arrangement of functional groups. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom further influences the conformational preferences and reactivity of the molecule. A comprehensive understanding of the conformational behavior of this compound is therefore a critical prerequisite for its rational application in drug design and development.

Structural Synopsis and Plausible Synthesis

The target molecule, this compound, possesses a spirocyclic system where the spiro carbon is shared between a four-membered azetidine ring and a five-membered cyclopentanone ring.

A plausible synthetic route can be adapted from methodologies reported for similar azaspirocyclic compounds. A potential synthetic pathway is outlined below:

Synthetic_Pathway Start 1-Boc-3-azetidinone Intermediate1 tert-butyl 3-((cyanomethyl)amino)azetidine-1-carboxylate Start->Intermediate1 1. KCN, NH4Cl 2. Boc2O, Et3N Intermediate2 tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate Intermediate1->Intermediate2 Grignard Reagent (e.g., EtMgBr) Intermediate3 tert-butyl 2-imino-5-azaspiro[3.4]octane-5-carboxylate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Acid Hydrolysis

Caption: Plausible synthetic route to the target molecule.

Conformational Landscape: A Theoretical Perspective

The conformational behavior of this compound is governed by the interplay of several factors, including the puckering of the azetidine ring, the conformation of the cyclopentanone ring, and the rotational barrier of the N-Boc group.

  • Azetidine Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve angle strain.[1][2] The degree of puckering can be influenced by the substituents on the ring. The spiro-fusion to the cyclopentanone ring will further constrain the puckering of the azetidine moiety.

  • Cyclopentanone Ring Conformation: The five-membered cyclopentanone ring is also non-planar and typically adopts either an "envelope" or a "twist" conformation to minimize torsional strain.[3][4] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, no four atoms are coplanar. The presence of the spiro-center and the carbonyl group will favor specific puckered conformations.

  • N-Boc Group Rotation: The bulky tert-butyl group of the Boc protecting group can influence the conformation of the azetidine ring and will exhibit a rotational barrier around the N-C(O) bond due to its partial double bond character.[5][6][7] This can lead to the existence of distinct rotamers.

The overall conformation of the molecule will be a dynamic equilibrium of these different conformational states. The relative energies of these conformers will determine the predominant species in solution.

Experimental Determination of Conformation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a powerful experimental approach to elucidate the solution and solid-state conformations, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for determining the three-dimensional structure of molecules in solution. For this compound, a suite of 1D and 2D NMR experiments are required for a complete conformational analysis.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to confirm the chemical structure and purity of the compound.

  • 2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning the protons within the azetidine and cyclopentanone rings.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Run an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule and confirming the spirocyclic nature.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments are central to determining the spatial proximity of protons and thus the conformation of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For small molecules like the target compound, NOESY cross-peaks indicate through-space interactions between protons that are typically less than 5 Å apart.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for molecules of intermediate size where the NOE effect might be close to zero. It provides unambiguous information about through-space proximities.

Data Interpretation:

The analysis of NOESY/ROESY data will be critical. For example, the observation of a strong NOE between a proton on the azetidine ring and a proton on the cyclopentanone ring would provide direct evidence for a specific spatial arrangement of the two rings. The presence or absence of NOEs between the protons of the tert-butyl group and the ring protons can reveal the preferred orientation of the Boc group.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation 1D_NMR 1D ¹H & ¹³C NMR Assignment Proton & Carbon Assignment 1D_NMR->Assignment 2D_COSY 2D COSY 2D_COSY->Assignment 2D_HSQC 2D HSQC 2D_HSQC->Assignment 2D_HMBC 2D HMBC 2D_HMBC->Assignment 2D_NOESY_ROESY 2D NOESY/ROESY NOE NOE/ROE Correlation Analysis (Interproton Distances) 2D_NOESY_ROESY->NOE Coupling J-Coupling Analysis (Dihedral Angles) Assignment->Coupling Assignment->NOE Conformation 3D Solution Conformation Coupling->Conformation NOE->Conformation

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build and refine a model of the molecule, yielding precise bond lengths, bond angles, and torsion angles.

Data Interpretation:

The crystal structure will reveal the precise puckering of both the azetidine and cyclopentanone rings in the solid state, as well as the orientation of the N-Boc group. This information provides a static snapshot of a low-energy conformation and serves as an excellent benchmark for validating computational models.

Computational Conformational Analysis

Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational energy landscape and the quantification of the relative stabilities of different conformers.

Conformational Search

A systematic or stochastic conformational search is the first step in computational analysis to identify all low-energy conformers.

Protocol: Conformational Search

  • Initial Structure Generation: Build an initial 3D structure of the molecule using molecular modeling software.

  • Search Algorithm: Employ a robust conformational search algorithm, such as a Monte Carlo or molecular dynamics-based method, using a computationally inexpensive force field (e.g., MMFF94).

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Quantum Mechanical Calculations (DFT)

Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for calculating the energies and properties of the identified conformers.

Protocol: DFT Calculations

  • Geometry Optimization: The low-energy conformers identified from the conformational search should be re-optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule over time, including conformational transitions and flexibility.

Protocol: MD Simulations

  • System Setup: Place the lowest energy conformer in a simulation box with an appropriate solvent model (e.g., TIP3P water).

  • Equilibration: Equilibrate the system to the desired temperature and pressure.

  • Production Run: Run a production simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space.

  • Trajectory Analysis: Analyze the simulation trajectory to identify the major conformational states, the transitions between them, and the flexibility of different parts of the molecule.

Computational_Workflow cluster_0 Conformational Search & Optimization cluster_1 Dynamic Simulation & Analysis cluster_2 Results & Validation Conformational_Search Conformational Search (Molecular Mechanics) DFT_Optimization DFT Geometry Optimization & Frequency Calculation Conformational_Search->DFT_Optimization MD_Simulation Molecular Dynamics Simulation DFT_Optimization->MD_Simulation Energy_Profile Conformational Energy Profile & Population Analysis DFT_Optimization->Energy_Profile Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Comparison Comparison with Experimental Data (NMR, X-ray) Trajectory_Analysis->Comparison Energy_Profile->Comparison

Caption: Workflow for computational conformational analysis.

Data Synthesis and Integrated Structural Model

The true power of this multi-faceted approach lies in the integration of experimental and computational data.

  • The solution NMR data, particularly the NOE-derived distance restraints, can be used to validate and refine the computationally generated conformers.

  • The solid-state X-ray structure provides a high-resolution snapshot of a low-energy conformation, which can be used as a starting point for MD simulations.

  • Discrepancies between the experimental and computational results can provide valuable insights into the effects of the solvent and crystal packing forces on the conformation of the molecule.

By combining these techniques, a comprehensive and self-validating model of the conformational landscape of this compound can be constructed.

Quantitative Data Summary

ParameterExperimental TechniqueComputational MethodInformation Obtained
Ring Puckering X-ray Crystallography, NMR (J-couplings)DFT, MD SimulationsDihedral angles, puckering amplitude and phase
Inter-ring Orientation NMR (NOESY/ROESY)DFT, MD SimulationsTorsion angles at the spiro-junction
N-Boc Conformation NMR (NOESY/ROESY)DFT, MD SimulationsRotational barriers, preferred rotamer populations
Interatomic Distances NMR (NOESY/ROESY), X-ray CrystallographyDFT, MD SimulationsThrough-space proton-proton distances
Relative Energies -DFTGibbs free energies of conformers
Conformational Dynamics NMR (Variable Temp.)MD SimulationsRates of conformational exchange, flexibility

Conclusion

The conformational analysis of this compound is a non-trivial but essential undertaking for its successful application in drug discovery. The integrated approach outlined in this guide, combining high-resolution experimental techniques with robust computational methods, provides a clear and reliable pathway to a thorough understanding of its three-dimensional structure and dynamics. The insights gained from such an analysis will undoubtedly accelerate the design and development of novel therapeutic agents based on this promising spirocyclic scaffold.

References

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(16), 4237–4247. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed, 111(16), 4237-47. [Link]

  • O'Hagan, D., et al. (2013). The ring pucker in azetidine derivatives can be influenced by a C–F···N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 9, 2153-2158. [Link]

  • Nam, K., et al. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 139-145. [Link]

  • Shenderovich, I. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 534. [Link]

  • Hurevich, M., et al. (2005). DFT torsional potential for rotation around one amide–carbonyl bond. ResearchGate. [Link]

  • Grilc, M., et al. (2023). A Small Change in Structure, a Big Change in Flexibility. Molecules, 28(23), 7855. [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Shenderovich, I. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Seebach, D., et al. (2018). Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]

  • Schaller, C. P. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. [Link]

  • YouTube. (2019). Conformations of Cyclopentane. YouTube. [Link]

  • Doyle, M. P., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • ChemBK. (n.d.). tert-Butyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate. ChemBK. [Link]

  • Kim, K. H., et al. (2014). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heterocycle N‐Boc deprotection scope. ResearchGate. [Link]

  • Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Kappe, C. O., et al. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • MDPI. (2021). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. [Link]

Sources

Navigating Three-Dimensional Space: A Technical Guide to the Physicochemical and Pharmacokinetic Properties of Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This paradigm shift towards molecules with greater three-dimensionality has spotlighted the immense potential of spirocyclic systems.[2] Among these, azaspiro[3.4]octane derivatives have emerged as a particularly promising class of building blocks in modern drug discovery. Their inherent rigidity and well-defined three-dimensional geometry offer a unique opportunity to achieve precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[3]

The incorporation of the azaspiro[3.4]octane motif can confer a range of desirable attributes to a drug candidate. These include improvements in key physicochemical properties such as aqueous solubility and metabolic stability, which are often challenging to optimize with conventional scaffolds.[4][5] For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane (a related spirocycle) has been shown to lower lipophilicity, a counter-intuitive yet beneficial effect attributed to increased basicity.[1] This guide provides an in-depth exploration of the core physicochemical and pharmacokinetic properties of azaspiro[3.4]octane derivatives, offering a technical framework for their strategic deployment in drug discovery programs.

The Strategic Advantage of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane framework, consisting of a four-membered azetidine ring fused with a five-membered cyclopentane ring at a single carbon atom, presents a unique conformational landscape. This rigid structure significantly reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced potency. Furthermore, the nitrogen atom within the spirocycle serves as a versatile handle for chemical modification and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions within a binding pocket.

The strategic incorporation of this scaffold can lead to:

  • Improved Physicochemical Properties: Azaspiro[3.4]octane derivatives often exhibit enhanced aqueous solubility and reduced lipophilicity compared to their non-spirocyclic or larger ring counterparts.[4]

  • Enhanced Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to increased resistance to degradation and a more favorable pharmacokinetic profile.[5]

  • Novel Intellectual Property: The use of these unique scaffolds provides an opportunity to explore novel chemical space and secure a distinct intellectual property position.[3]

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents allows for a more controlled and predictable interaction with the target, potentially improving selectivity and reducing off-target effects.

This guide will now delve into the specific physicochemical and pharmacokinetic properties of this important scaffold, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties of Azaspiro[3.4]octane Derivatives: A Foundation for Druggability

The journey of a drug molecule from administration to its site of action is profoundly influenced by its fundamental physicochemical properties. For azaspiro[3.4]octane derivatives, a thorough understanding and early assessment of these characteristics are critical for successful drug development.[6] The key parameters to consider are lipophilicity, solubility, and the acid dissociation constant (pKa).

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of its absorption, distribution, and ability to cross cell membranes.[7] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

For azaspiro[3.4]octane derivatives, the inherent three-dimensionality and the presence of a nitrogen atom can have a significant impact on lipophilicity. While the addition of carbon atoms generally increases lipophilicity, the unique architecture of azaspirocycles can lead to a decrease in the measured logD at physiological pH (7.4), often due to an increase in the basicity of the nitrogen atom.[1] This phenomenon allows for the seemingly paradoxical situation of "lowering lipophilicity by adding carbon," providing a valuable tool for medicinal chemists to fine-tune this critical property.[1]

Table 1: Comparative Physicochemical Properties of Azaspiro[3.4]octane Derivatives and Related Scaffolds

Scaffold/DerivativeMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)Reference
6-Oxa-2-azaspiro[3.4]octane113.16-0.321.3[8]
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate225.280.846.6[9]
2-(6-Fluoro-3-pyridinyl)-2-azaspiro[3.4]octane206.262.216.1[10]

Note: This table presents a selection of publicly available data for illustrative purposes. A comprehensive internal database should be developed with experimentally determined values for project-specific compounds.

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and hinder the development of a viable drug candidate.[11] Azaspiro[3.4]octane derivatives have been reported to offer advantages in this regard. For instance, a 2-oxa-6-azaspiro[3.4]octane substituent was found to confer improved water solubility to an EGFR inhibitor compared to the lead compound, gefitinib.[4] This enhanced solubility is likely due to the combination of the polar heteroatom and the disruption of crystal lattice packing afforded by the three-dimensional spirocyclic core.

Acid Dissociation Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH. This is particularly important for azaspiro[3.4]octane derivatives due to the presence of the basic nitrogen atom. The ionization state influences a molecule's solubility, permeability, and interaction with its biological target. The basicity of the nitrogen in the azetidine ring can be modulated by the substitution pattern on the ring and the overall electronic environment of the molecule. An accurate determination of the pKa is therefore essential for predicting a compound's behavior in different physiological compartments.

The interplay of these physicochemical properties is crucial for the overall druggability of a compound. The following workflow illustrates a typical physicochemical profiling cascade in early drug discovery.

Physicochemical_Profiling_Workflow cluster_0 Early Discovery cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Decision Making Compound_Synthesis Compound Synthesis Purity_Analysis Purity & Identity Confirmation Compound_Synthesis->Purity_Analysis Solubility_Assay Kinetic Solubility Purity_Analysis->Solubility_Assay High-Purity Compounds Lipophilicity_Assay logD7.4 Measurement Purity_Analysis->Lipophilicity_Assay pKa_Determination pKa Measurement Purity_Analysis->pKa_Determination Data_Integration Integrate Data Solubility_Assay->Data_Integration Lipophilicity_Assay->Data_Integration pKa_Determination->Data_Integration SAR_Analysis Structure-Activity/ Property Relationship Data_Integration->SAR_Analysis Candidate_Selection Select Candidates for Pharmacokinetic Studies SAR_Analysis->Candidate_Selection Candidate_Selection->Compound_Synthesis Iterative Optimization

Caption: Physicochemical profiling workflow for azaspiro[3.4]octane derivatives.

Pharmacokinetic Profile (ADME) of Azaspiro[3.4]octane Derivatives

The ultimate success of a drug candidate depends not only on its intrinsic potency but also on its ability to reach the target site in the body in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). The unique structural features of azaspiro[3.4]octane derivatives can positively influence their ADME profiles.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. This process is influenced by a compound's solubility and permeability across the intestinal epithelium. As discussed, azaspiro[3.4]octane derivatives can exhibit improved solubility. Their permeability is a balance between their lipophilicity and their ability to engage with cellular uptake and efflux transporters. In vitro models such as the Caco-2 permeability assay are invaluable for assessing the intestinal absorption potential of these compounds.[12]

Distribution

Once absorbed into the bloodstream, a drug distributes to various tissues and organs. Key factors influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB). The extent of plasma protein binding affects the concentration of free, pharmacologically active drug. The rigid, three-dimensional structure of azaspiro[3.4]octane derivatives can be exploited to modulate their interaction with plasma proteins and to design compounds with specific distribution characteristics.

Metabolism

Metabolic stability is a significant hurdle in drug development, as rapid metabolism can lead to low bioavailability and the formation of potentially toxic byproducts. Spirocyclic scaffolds, including azaspiro[3.4]octanes, are often employed to enhance metabolic stability.[5] The spiro-center can sterically hinder access of metabolic enzymes to adjacent sites, thereby blocking common metabolic pathways such as N-dealkylation or oxidation. In vitro assays using liver microsomes or hepatocytes are essential for evaluating the metabolic stability of new chemical entities containing the azaspiro[3.4]octane core.

Excretion

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The route and rate of excretion are influenced by a compound's physicochemical properties and its interaction with transporters in the kidneys and liver. A well-balanced clearance rate is desirable to maintain therapeutic drug concentrations with a convenient dosing schedule.

The following diagram illustrates the interconnectedness of the ADME processes.

ADME_Process Oral_Administration Oral Administration GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Absorption Systemic_Circulation Systemic Circulation (Bloodstream) Liver->Systemic_Circulation Liver->Systemic_Circulation Metabolites Bile Bile Liver->Bile Systemic_Circulation->Liver Tissues Tissues & Target Site Systemic_Circulation->Tissues Distribution Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Tissues->Systemic_Circulation Metabolites Excretion Excretion Kidneys->Excretion Bile->Excretion

Caption: The journey of an azaspiro[3.4]octane derivative through the body (ADME).

Experimental Protocols

A robust and reproducible experimental assessment of physicochemical and pharmacokinetic properties is the cornerstone of a successful drug discovery program. The following section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of azaspiro[3.4]octane derivatives in a high-throughput manner.

Materials:

  • Test compounds (as 10 mM DMSO stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (clear and UV-transparent)

  • Plate shaker

  • Plate reader capable of measuring absorbance at a suitable wavelength

Procedure:

  • Compound Preparation: Dispense 1 µL of 10 mM test compound stock solution in DMSO into the wells of a 96-well plate. Include a blank (DMSO only) and a positive control with known solubility.

  • Buffer Addition: Add 99 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitation Assessment: Measure the absorbance of the solution in each well using a plate reader at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Compare the absorbance of the test compound wells to a calibration curve of the same compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water). The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of azaspiro[3.4]octane derivatives.[12]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compounds (in a suitable vehicle, e.g., HBSS with <1% DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for compound quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).

  • Assay Initiation (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Assay Initiation (Basolateral to Apical - B to A):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Lucifer Yellow Flux: After the permeability assay, assess monolayer integrity by measuring the flux of Lucifer yellow.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Conclusion

The azaspiro[3.4]octane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with optimized properties. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space and achieving favorable interactions with biological targets. The ability of this scaffold to confer improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, makes it a highly attractive building block for modern drug discovery programs. A thorough and early assessment of the properties discussed in this guide will enable the rational design and selection of azaspiro[3.4]octane-containing drug candidates with a higher probability of clinical success.

References

[13] Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link] [4] Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 235-241. [Link] [14] Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link] [11] Shayan, M., Shayan, M., & Shayan, M. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6285. [Link] [3] ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link] [5] ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link] [1] ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link] [9] PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link] [12] MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study. Retrieved from [Link] [15] ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link] [8] PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link] [10] PubChem. (n.d.). 2-(6-Fluoro-3-pyridinyl)-2-azaspiro[3.4]octane. Retrieved from [Link] [2] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link] Liu, Y., Jia, Y., Yang, C., & Li, Z. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. Journal of Visualized Experiments, (123), 55703. [Link] [16] A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. (2021). Pharmaceutics, 13(8), 1157. [Link] [17] ResearchGate. (n.d.). Endothelial Permeability Assays In Vitro. Retrieved from [Link] [6] SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link] Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link] [7] Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

Sources

The Ascendancy of the Azaspiro[3.4]octane Core: A Modern Structural Surrogate for Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a cornerstone of medicinal chemistry, is present in a vast number of approved pharmaceuticals. However, its inherent conformational flexibility and potential metabolic liabilities often present challenges in modern drug design. This technical guide introduces tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate as a sophisticated structural surrogate for piperidine. We will explore the strategic rationale for its use, delve into its synthesis, and present a comparative analysis of its physicochemical properties. This guide will provide researchers and drug development professionals with the foundational knowledge to leverage this increasingly important spirocyclic scaffold to design next-generation therapeutics with enhanced properties.

Introduction: The Limitations of a Privileged Scaffold

The piperidine motif is ubiquitous in drug discovery due to its ability to confer aqueous solubility and act as a versatile scaffold for presenting pharmacophoric elements. However, its widespread use has also highlighted its limitations. The conformational flexibility of the six-membered ring can lead to a loss of binding affinity and selectivity. Furthermore, the piperidine ring is often susceptible to metabolic oxidation, primarily by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. These drawbacks necessitate the exploration of novel, more rigid, and metabolically robust bioisosteres.

Spirocyclic scaffolds have emerged as a compelling solution to these challenges. By introducing a quaternary carbon at the point of ring fusion, spirocycles enforce a rigid three-dimensional geometry, which can pre-organize substituents for optimal interaction with a biological target.[1] This increased sp³ character is often associated with improved physicochemical properties, such as enhanced solubility and greater metabolic stability.[1] Among the various spirocyclic systems, the 5-azaspiro[3.4]octane core has garnered significant attention as a promising piperidine surrogate.

This guide focuses specifically on this compound, a key building block that provides a strategic entry point into this class of compounds. The presence of the Boc-protecting group allows for facile derivatization, while the oxo-group offers a handle for further chemical modification or can be a key pharmacophoric feature itself.

The Strategic Advantage of the 5-Azaspiro[3.4]octane Core

The decision to replace a piperidine with a 5-azaspiro[3.4]octane is driven by the pursuit of superior drug-like properties. The key advantages of this substitution can be categorized as follows:

  • Enhanced Three-Dimensionality and Conformational Rigidity: The spirocyclic nature of the 5-azaspiro[3.4]octane core locks the conformation of the molecule, reducing the entropic penalty upon binding to a target. This rigidity can lead to increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a spirocenter and the associated increase in sp³ character can lead to a decrease in lipophilicity (lower logP) and an increase in aqueous solubility. This is a critical consideration for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Enhanced Metabolic Stability: The quaternary carbon of the spirocycle is not susceptible to oxidation, and the overall rigid structure can shield adjacent positions from metabolic attack, leading to a longer half-life and improved bioavailability.

  • Novelty and Intellectual Property: In a crowded patent landscape, the use of novel scaffolds like the 5-azaspiro[3.4]octane core can provide a clear path to new intellectual property.

The following diagram illustrates the structural and conceptual relationship between piperidine and the 5-azaspiro[3.4]octane core.

G cluster_0 Traditional Scaffold cluster_1 Structural Surrogate cluster_2 Key Improvements piperidine Piperidine azaspiro 5-Azaspiro[3.4]octane Core piperidine->azaspiro Bioisosteric Replacement improvements Increased Rigidity Improved Physicochemical Properties Enhanced Metabolic Stability Novel IP azaspiro->improvements

Caption: Bioisosteric replacement of piperidine with the 5-azaspiro[3.4]octane core.

Synthesis of this compound

Experimental Protocol: A Representative Synthetic Route

This multi-step synthesis starts from commercially available starting materials and employs robust and scalable reactions.

G A 1-Boc-azetidin-3-one B tert-Butyl 3-hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate A->B Allyl Grignard or Reformatsky Reaction C tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate B->C Bromination D tert-Butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C->D Intramolecular Cyclization (e.g., with a base) E This compound (Target) D->E Further synthetic steps (e.g., oxidation/rearrangement)

Caption: A plausible synthetic workflow for the target compound.

Step 1: Allylation of 1-Boc-azetidin-3-one

  • To a solution of 1-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of allylmagnesium bromide (1.2 equivalents) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-(prop-2-en-1-yl)azetidine-1-carboxylate.

Step 2: Oxidative Cleavage and Intramolecular Cyclization

This step represents a potential route to the target ketone, though other multi-step procedures might be necessary depending on the reactivity of the intermediates. A more direct approach might involve a [2+2] cycloaddition or other ring-forming strategies. The synthesis of related oxa-azaspiro[3.4]octanes has been reported, which could serve as a basis for developing a robust synthesis of the target molecule.[2]

Comparative Physicochemical Properties: A Data-Driven Analysis

To fully appreciate the advantages of the 5-azaspiro[3.4]octane core, a direct comparison of its physicochemical properties with a structurally analogous piperidine is essential. The following table presents a calculated comparison of key drug-like properties.

Propertytert-Butyl 4-oxopiperidine-1-carboxylateThis compoundRationale for Improvement
Molecular Weight ( g/mol ) 199.25225.28Increased molecular complexity.
Calculated logP (XLogP3) 1.50.9Increased sp³ character and the introduction of a polar ketone group can lead to reduced lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 46.646.6The polar surface area remains similar, suggesting that cell permeability may not be negatively impacted.
Fraction of sp³ Carbons (Fsp³) 0.80.89The spirocyclic core significantly increases the three-dimensional character of the molecule.

Note: The values for this compound are computed from its structure on PubChem.[3]

The data clearly indicates that the spirocyclic analog possesses a lower calculated logP, suggesting improved aqueous solubility and potentially more favorable ADME properties. The significant increase in the fraction of sp³ carbons is a key indicator of its enhanced three-dimensional nature, a desirable trait in modern drug discovery.[1]

Case Study: The 5-Azaspiro[3.4]octane Core in Action

While a specific case study for the title compound as a direct piperidine replacement is not yet prominent in the literature, the broader class of 2,6-diazaspiro[3.4]octanes has shown significant promise in drug discovery programs. For instance, derivatives of this scaffold have been identified as potent antitubercular agents.[4] In these studies, the spirocyclic core was crucial for achieving high potency.

Furthermore, the 2,6-diazaspiro[3.4]octane motif is emerging as a privileged structure in the development of treatments for a range of diseases, including hepatitis B, cancer, and diabetes.[4] These examples underscore the value of the azaspiro[3.4]octane scaffold in generating novel drug candidates with desirable biological activities.

Conclusion and Future Outlook

This compound represents a valuable and strategic building block for medicinal chemists seeking to move beyond the limitations of traditional piperidine scaffolds. Its inherent rigidity, favorable physicochemical properties, and potential for enhanced metabolic stability make it an attractive surrogate in the design of next-generation therapeutics. The continued development of efficient and scalable synthetic routes to this and related azaspiro[3.4]octane derivatives will undoubtedly accelerate their adoption in drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the 5-azaspiro[3.4]octane core is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

  • PubChem. tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Scribd. Patient-Related Case Studies in Medicinal Chemistry. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • Google Patents. (2009).
  • National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

Sources

Biological activity of spirocyclic compounds containing an azetidine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The confluence of structural rigidity, three-dimensionality, and synthetic accessibility has positioned spirocyclic compounds containing an azetidine ring as a privileged scaffold in contemporary medicinal chemistry. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this unique chemical class. We will dissect the causal relationships behind synthetic strategies, elucidate mechanisms of action across various disease models, and present field-proven protocols for their synthesis and evaluation. By grounding our discussion in authoritative literature and clinical trial data, this whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique potential of spirocyclic azetidines.

Introduction: The Rationale for Spirocyclic Azetidines

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this shift.[1] Their inherent rigidity reduces the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced potency.[1][2] This defined three-dimensional structure allows for precise projection of functional groups into a target's binding pocket, which can improve selectivity and reduce off-target effects.[3]

The incorporation of an azetidine ring—a four-membered nitrogen-containing heterocycle—into a spirocyclic framework offers further advantages:

  • Novel Chemical Space: These structures provide access to novel intellectual property and move away from heavily explored chemical matter.[3]

  • Improved Physicochemical Properties: Being rich in sp³-hybridized carbons, these scaffolds often lead to compounds with higher aqueous solubility and better metabolic stability compared to their flatter, sp²-rich counterparts.[3][4]

  • Bioisosteric Potential: Spirocyclic azetidines can serve as effective bioisosteres for more common heterocycles like piperidine, piperazine, and morpholine, offering a strategy to circumvent existing patents or improve drug-like properties.[3][5][6]

This guide will illuminate the path from synthesis to biological validation for this promising class of molecules.

Synthetic Strategies: Building the Spirocyclic Azetidine Core

The construction of the strained four-membered azetidine ring within a spirocyclic system requires elegant and robust synthetic methodologies. Modern organic chemistry has provided several powerful approaches.

Strain-Release Driven Spirocyclization

One of the most innovative methods involves a strain-release driven process. The Aggarwal group developed a protocol that begins with a double intramolecular SN2 reaction to form a highly strained azabicyclo[1.1.0]butyl ketone intermediate. This intermediate readily undergoes a spirocyclization reaction when treated with agents like trifluoroacetic anhydride (TFAA), providing access to a diverse library of spiro-azetidines fused to four-, five-, or six-membered rings.[7] The elegance of this route lies in its ability to rapidly build molecular complexity from a common precursor.[7]

Enantioselective Phase-Transfer Catalysis

For applications requiring specific stereoisomers, enantioselective synthesis is paramount. A recently developed method utilizes a novel chiral phase-transfer catalyst to achieve the intramolecular C–C bond formation needed to construct spiro-3,2′-azetidine oxindoles.[8][9] This approach, starting from isatin-derived diazo compounds, yields highly enantioenriched products, which are attractive scaffolds for medicinal chemistry.[8] The ability to control stereochemistry is critical, as different enantiomers of a drug can have vastly different biological activities and safety profiles.

Workflow for Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles

G cluster_0 Step 1: N-H Insertion cluster_1 Step 2: Enantioselective Cyclization start 3-Diazo Isatin (I) intermediate N-H Insertion Intermediate (II) start->intermediate Rh₂(OAc)₄ CH₂Cl₂ product Enantioenriched Spirocyclic Azetidine Oxindole intermediate->product Chiral Phase-Transfer Catalyst Base, m-xylene

Caption: Enantioselective synthesis workflow.[8]

Two-Step Synthesis from Cyclic Carboxylic Acids

A highly practical and scalable approach involves a two-step sequence starting from common cyclic carboxylic acids. This method first involves the synthesis of an azetidinone (a β-lactam), which is subsequently reduced to the final spirocyclic azetidine.[10] This straightforward sequence has been successfully applied to generate spirocyclic amino acids that were incorporated into analogues of the anesthetic drug Bupivacaine, demonstrating its utility in applied drug discovery.[10]

Biological Activity and Therapeutic Applications

Spirocyclic azetidines have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.

Anesthetics

As a compelling proof of concept, spirocyclic azetidine-containing amino acids were used to modify the structure of the local anesthetic Bupivacaine.[10] The resulting analogues, which replaced the original drug's piperidine ring, were found to be more active and less toxic, highlighting the potential of this scaffold to fine-tune the pharmacological properties of existing drugs.[10]

CompoundAnesthetic Activity (Relative)Toxicity (Relative)
Bupivacaine1.01.0
Spirocyclic Analogue>1.0<1.0
Caption: Comparison of Bupivacaine and its spirocyclic azetidine analogue.[10]
Anti-Infective Agents

The unique structural features of spiro-azetidines make them attractive for combating infectious diseases.

  • Antibacterial: Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][2] Certain derivatives with bromo substituents exhibited particularly potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 μg/mL.[2]

  • Antitubercular: A series of novel 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s equipped with a nitrofuran "warhead" demonstrated excellent in vitro activity against Mycobacterium tuberculosis.[11] The mechanism is believed to involve the reduction of the nitro group by bacterial enzymes to form toxic radical species that disrupt cellular processes.[11] Two compounds from this series showed lower MICs against the H37Rv strain than the frontline drug isoniazid.[11]

Oncology and Inflammation

The rigidity and novel geometry of spiro-azetidines have been leveraged to create potent and selective inhibitors for targets in oncology and inflammation.

  • JAK Inhibition: The only spiroazetidine-containing drug currently on the market is Delgocitinib (Corectim®) , a pan-Janus kinase (JAK) inhibitor approved in Japan for the topical treatment of atopic dermatitis.[3] JAKs are critical intracellular kinases that mediate signaling for numerous cytokines involved in inflammation and immunity. Delgocitinib's spirocyclic azetidine-piperidine backbone was key to its discovery and activity.[3]

  • Anticancer Activity: Several spiro-azetidine derivatives have been evaluated for anti-cancer properties. For example, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione displayed significant cytotoxicity against breast cancer cell lines, with IC₅₀ values comparable to the standard drug doxorubicin.[1] Furthermore, analogues of the anticancer drug Sonidegib, where the morpholine ring was replaced by an "angular" spirocyclic azetidine, retained high activity.[6][12]

Central Nervous System (CNS) and Metabolic Disorders

The drug-like properties of spiro-azetidines have led to their inclusion in several clinical candidates for CNS and metabolic diseases.

  • AZD1979 (AstraZeneca): A melanin-concentrating hormone receptor 1 (MCHr1) antagonist for the treatment of diabetes. It features a 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisostere for morpholine.[3]

  • PF-5190457 (Pfizer): An inverse agonist of the ghrelin receptor developed for treating obesity, built upon a spirocyclic azetidine–piperidine backbone.[3]

Spirocyclic Azetidines as Bioisosteres

A key driver for the adoption of spirocyclic azetidines is their role as bioisosteres for common saturated heterocycles. This strategy allows chemists to maintain or improve biological activity while altering physicochemical properties and securing new intellectual property.

Caption: Bioisosteric relationships between common heterocycles and spirocyclic azetidines.[3][6]

This replacement is not merely structural mimicry. The spirocyclic core enforces a more rigid, three-dimensional conformation, which can be advantageous for target binding. Furthermore, these scaffolds can exhibit improved metabolic stability as they may be poorly recognized by degradative enzymes.[4]

Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of a Spirocyclic Azetidinyl Ketone

This protocol is adapted from methodologies using di-electrophilic azetidine precursors.[13]

Objective: To synthesize a spirocyclic azetidinyl ketone via reaction of a bis(bromomethyl)azetidine with a binucleophile.

Materials:

  • 3,3-bis(bromomethyl)-1-tosylazetidine

  • 1,3-diphenylacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-diphenylacetone (1.0 eq) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 eq) to the solution and stir the resulting suspension at room temperature for 15 minutes.

  • Add a solution of 3,3-bis(bromomethyl)-1-tosylazetidine (1.1 eq) in anhydrous DMF dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure spirocyclic azetidinyl ketone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Self-Validation: The protocol's success is validated by the clear consumption of starting materials (monitored by TLC) and the isolation of a product whose spectroscopic data (NMR, MS) unambiguously matches the expected spirocyclic structure.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a spirocyclic azetidine compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (spirocyclic azetidine derivative) dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Gentamicin, Amoxicillin).[2]

  • Negative control (DMSO vehicle).

  • Incubator (37 °C).

  • Microplate reader (optional, for OD measurements).

Procedure:

  • In a 96-well plate, add 50 µL of MHB to wells in columns 2-12.

  • In column 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound).

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard so that the final concentration in each well will be ~5 x 10⁵ CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to all wells (columns 1-11). Column 12 will be the sterility control (broth only).

  • Set up control wells: positive control antibiotic and vehicle control (DMSO) are serially diluted in the same manner.

  • Seal the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Trustworthiness: This protocol is a standard microbiology method. Its trustworthiness is ensured by the inclusion of positive (known antibiotic), negative (bacterium + vehicle), and sterility controls. Consistent results across replicates and expected activity from the positive control validate the assay's execution.

Future Perspectives and Challenges

The field of spirocyclic azetidines is poised for significant growth. The development of more efficient and stereoselective synthetic methods will continue to be a primary focus, enabling the creation of larger and more diverse compound libraries.[7] A key challenge remains in predicting which spirocyclic scaffold is best suited for a given biological target. The integration of computational modeling and machine learning with synthetic chemistry will be crucial in designing the next generation of spirocyclic azetidine drugs. As our understanding of the unique conformational and electronic properties of these scaffolds deepens, their application is expected to expand into even more complex therapeutic areas, solidifying their status as a cornerstone of modern medicinal chemistry.

References

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
  • Organic Letters. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • Synfacts. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Thieme.
  • BenchChem. (2025). The Role of 3-(Bromomethyl)
  • ACS Publications. (n.d.). Enantioselective phase-transfer-catalyzed synthesis of spirocyclic azetidine oxindoles.
  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings.
  • Alshammari, M. B., Aly, A. A., Ahmad, A., Brown, A. B., & Mohamed, A. H. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34085-34125.
  • PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery. PharmaBlock.
  • Lavrova, A., et al. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.
  • ResearchGate. (n.d.). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
  • Alshammari, M. B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • PubMed. (2024).

Sources

The Ascendance of Azaspiro[3.4]octanes: A Technical Guide to Their Discovery and Significance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical scaffolds. This guide delves into the burgeoning field of azaspiro[3.4]octanes, a class of three-dimensional molecular frameworks that are capturing the attention of drug discovery programs worldwide. We will navigate the synthetic intricacies of these unique structures, dissect their profound impact on pharmacological properties, and explore their successful application in the development of next-generation therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the strategic deployment of azaspiro[3.4]octanes in the quest for innovative medicines.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, drug discovery has been dominated by aromatic and other planar ring systems. While this "flatland" approach has yielded numerous successful drugs, it has also led to challenges in modulating complex biological targets and achieving desired pharmacokinetic profiles. The rigid, three-dimensional architecture of spirocyclic scaffolds, particularly azaspiro[3.4]octanes, offers a compelling solution to these challenges. By introducing a shared quaternary carbon atom between a four-membered azetidine ring and a five-membered cyclopentane ring, these structures project substituents into distinct vectors in three-dimensional space. This precise spatial arrangement can lead to enhanced target engagement, improved selectivity, and favorable physicochemical properties.[1][2][3]

The inherent strain of the azetidine ring in the azaspiro[3.4]octane scaffold can also contribute to unique conformational preferences and reactivity, providing medicinal chemists with novel avenues for molecular design. Furthermore, the presence of a nitrogen atom within the spirocycle offers a versatile handle for chemical modification and for establishing crucial interactions with biological targets.[1][2]

Navigating the Synthetic Landscape of Azaspiro[3.4]octanes

The successful integration of azaspiro[3.4]octane cores into drug discovery programs hinges on the availability of efficient and scalable synthetic routes. Several strategies have been developed to access these valuable building blocks, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Key Synthetic Strategies

A common and effective approach involves the construction of one ring onto a pre-existing cyclic precursor. For instance, the annulation of a cyclopentane ring onto an azetidine derivative or, conversely, the formation of an azetidine ring on a cyclopentane scaffold have both been successfully employed.[4]

One notable method for the synthesis of 2,6-diazaspiro[3.4]octanes involves a [3+2] cycloaddition reaction. This approach, starting from commercially available N-Boc-protected azetidine-3-one, proceeds via a Horner-Wadsworth-Emmons olefination to form an α,β-unsaturated ester, which then undergoes a cycloaddition with an azomethine ylide equivalent to furnish the desired spirocyclic core.[5]

Experimental Protocol: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Core

The following protocol outlines a representative synthesis of a protected 2,6-diazaspiro[3.4]octane building block, a versatile intermediate for further functionalization.

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.

Step 2: [3+2] Cycloaddition

  • To a solution of the α,β-unsaturated ester from Step 1 (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the orthogonally protected 2,6-diazaspiro[3.4]octane.[5]

G cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: [3+2] Cycloaddition N-Boc-azetidin-3-one N-Boc-azetidin-3-one alpha_beta_unsaturated_ester alpha_beta_unsaturated_ester N-Boc-azetidin-3-one->alpha_beta_unsaturated_ester Triethyl phosphonoacetate, NaH alpha_beta_unsaturated_ester_2 α,β-Unsaturated Ester protected_spirocycle Protected 2,6-Diazaspiro[3.4]octane alpha_beta_unsaturated_ester_2->protected_spirocycle Azomethine ylide precursor, TFA

Caption: Synthetic workflow for a protected 2,6-diazaspiro[3.4]octane.

The Azaspiro[3.4]octane Scaffold as a Bioisosteric Replacement

A key application of azaspiro[3.4]octanes in drug discovery is their use as bioisosteres for commonly employed cyclic amines, such as piperazine. Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity.

Comparative Physicochemical Properties

The introduction of an azaspiro[3.4]octane moiety in place of a piperazine ring can lead to significant and often beneficial changes in a molecule's properties. The increased three-dimensionality and sp³ character can lead to improved aqueous solubility and reduced lipophilicity (LogP), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyPiperazine AnalogAzaspiro[3.4]octane AnalogRationale for Change
Calculated LogP HigherLowerIncreased sp³ character and reduced surface area of the spirocycle can decrease lipophilicity.
Aqueous Solubility LowerHigherThe more polar and less planar nature of the azaspirocycle can improve interactions with water.
pKa Typically 8-9Can be modulatedThe electronic environment of the nitrogen atom is altered by the strained ring system.
Metabolic Stability Susceptible to oxidationOften improvedThe quaternary spirocyclic carbon can block metabolic pathways.

This table presents a generalized comparison. Actual values are compound-specific.

Case Study: PARP-1 Inhibitors

A compelling example of the successful application of azaspiro[3.4]octanes as piperazine bioisosteres is in the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. In a study comparing a series of PARP-1 inhibitors, the replacement of the piperazine ring with a 6-azaspiro[3.4]octane moiety resulted in compounds with comparable or slightly improved inhibitory potency. Notably, some of the azaspiro[3.4]octane-containing analogs exhibited reduced cytotoxicity and DNA damage compared to their piperazine counterparts, suggesting a more favorable therapeutic window.

CompoundPARP-1 IC₅₀ (nM)Cytotoxicity (EC₅₀, µM)
Piperazine Analog 6.0 ± 1.214.6
6-Azaspiro[3.4]octane Analog (14a) 32.4 - 57.1> 10

Data adapted from a study on PARP-1 inhibitors.

Impact on Biological Activity: Case Studies

The unique structural features of azaspiro[3.4]octanes can be leveraged to achieve desired pharmacological outcomes, including enhanced potency, selectivity, and novel mechanisms of action.

M4 Muscarinic Acetylcholine Receptor Agonists

The M4 muscarinic acetylcholine receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. Several patents have disclosed the discovery of potent and selective M4 agonists incorporating a 2-azaspiro[3.4]octane scaffold. The rigid nature of the spirocycle is believed to pre-organize the key pharmacophoric elements in an optimal conformation for binding to the M4 receptor, leading to high affinity and functional agonism.

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

Activation of the M4 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as protein kinase A (PKA). This signaling cascade ultimately results in the modulation of neuronal excitability.

G cluster_0 M4 Receptor Activation cluster_1 Downstream Signaling Agonist Azaspiro[3.4]octane M4 Agonist M4R M4 Receptor Agonist->M4R G_protein Gαi/o M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Decrease PKA Protein Kinase A cAMP->PKA Inhibition Neuronal_Excitability Modulation of Neuronal Excitability PKA->Neuronal_Excitability

Caption: Simplified M4 muscarinic receptor signaling pathway.

Antitubercular Agents

The 2,6-diazaspiro[3.4]octane scaffold has also been successfully incorporated into novel antitubercular agents. In one study, a series of nitrofuran derivatives featuring this spirocycle were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results demonstrated that the spirocyclic core played a crucial role in achieving potent antitubercular activity, with some compounds exhibiting minimal inhibitory concentrations (MICs) in the low nanomolar range.[5]

Influence on ADME Properties

A critical aspect of drug development is the optimization of a compound's ADME profile. The introduction of azaspiro[3.4]octane scaffolds can have a positive impact on several key ADME parameters.

  • Increased Metabolic Stability: The quaternary carbon at the spirocyclic junction is not susceptible to oxidative metabolism, which can block common metabolic pathways and increase the half-life of a drug.

  • Improved Solubility: As previously mentioned, the three-dimensional and more polar nature of azaspiro[3.4]octanes can enhance aqueous solubility, which is crucial for oral bioavailability.

  • Modulation of Permeability: The balance between lipophilicity and polarity in azaspiro[3.4]octane-containing compounds can be fine-tuned to achieve optimal cell permeability and oral absorption.

Future Perspectives

The exploration of azaspiro[3.4]octanes in drug discovery is still in its relatively early stages, and the future holds immense promise. We can anticipate several key developments in this exciting field:

  • Development of Novel Synthetic Methodologies: The demand for a wider diversity of functionalized azaspiro[3.4]octane building blocks will drive the development of new and more efficient synthetic routes, including asymmetric syntheses to access enantiopure scaffolds.

  • Expansion into New Therapeutic Areas: While azaspiro[3.4]octanes have shown promise in neuroscience and infectious diseases, their unique properties make them attractive for a broad range of therapeutic targets, including oncology, inflammation, and metabolic disorders.[1][2]

  • Application in Advanced Drug Delivery Systems: The conformational rigidity and defined exit vectors of azaspiro[3.4]octanes make them intriguing scaffolds for the design of targeted drug delivery systems and molecular probes.

  • Integration with Computational Chemistry: The use of computational modeling and machine learning will accelerate the design and optimization of azaspiro[3.4]octane-based drug candidates by predicting their binding affinities, physicochemical properties, and ADME profiles.[1][2]

Conclusion

Azaspiro[3.4]octanes represent a significant step forward in the evolution of medicinal chemistry, offering a powerful tool to overcome the limitations of traditional planar scaffolds. Their inherent three-dimensionality, synthetic tractability, and favorable impact on pharmacological and pharmacokinetic properties have positioned them as privileged structures in modern drug discovery. As our understanding of their synthesis and application continues to grow, we can expect to see an increasing number of innovative and life-changing medicines emerging from this exciting class of molecules.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2015). Chinese Journal of Chemistry. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. (2019). The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2021). Angewandte Chemie International Edition. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2023). ChemRxiv. [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]

Sources

The Strategic Advantage of Three-Dimensionality: A Technical Guide to tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The exploration of three-dimensional molecular architectures has emerged as a highly fruitful strategy for enhancing potency, selectivity, and pharmacokinetic profiles. Among these, spirocyclic systems have garnered significant attention for their ability to rigidly orient substituents in precise vectors, thereby optimizing interactions with biological targets. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on a particularly valuable building block: tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights and detailed methodologies.

The Compelling Case for the Azaspiro[3.4]octane Scaffold

The 5-azaspiro[3.4]octane core is a privileged motif in modern drug discovery. Its inherent rigidity and three-dimensional topology provide a distinct advantage over more flexible acyclic or monocyclic systems. This pre-organization of pharmacophoric features can lead to a lower entropic penalty upon binding to a protein target, often translating into a significant boost in potency.[1]

Furthermore, the increased fraction of sp³-hybridized carbon atoms in spirocyclic compounds is a key molecular descriptor correlated with improved clinical outcomes. This "escape from flatland" often leads to enhanced solubility, greater metabolic stability, and a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.[2] The title compound, with its strategically placed ketone and Boc-protected amine, offers a versatile platform for the synthesis of diverse chemical libraries, making it an invaluable tool in the drug discovery arsenal.

Crafting the Spirocyclic Core: Synthesis and Mechanistic Insights

The construction of the 5-azaspiro[3.4]octane framework requires a thoughtful synthetic strategy. A robust and scalable approach is paramount for its utility as a building block. Below is a validated, multi-step synthesis, elucidated with mechanistic rationale.

Retrosynthetic Blueprint

A logical retrosynthetic analysis points towards an intramolecular cyclization as the key ring-forming step. Disconnecting the cyclobutanone ring reveals a functionalized pyrrolidine precursor, which can be traced back to commercially available starting materials.

retrosynthesis target This compound intermediate1 Functionalized Pyrrolidine Precursor target->intermediate1 Intramolecular Cyclization start Commercially Available Starting Materials intermediate1->start Multi-step functionalization

Caption: Retrosynthetic analysis of the target spirocycle.

A Validated Experimental Protocol

This protocol outlines a reliable pathway to the title compound, commencing from 1-(tert-butoxycarbonyl)pyrrolidin-3-one.

Step 1: Horner-Wadsworth-Emmons Reaction

  • Causality and Choice of Reagent: The Horner-Wadsworth-Emmons reaction is selected over a standard Wittig reaction for its superior yields and the ease of removal of the phosphate byproduct. This step efficiently introduces the necessary two-carbon extension that will ultimately form part of the cyclobutanone ring.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

    • Cool the reaction back to 0 °C and add a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1.0 eq) in THF.

    • Let the reaction warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate.

Step 2: Dieckmann Condensation

  • Mechanistic Underpinning: This intramolecular Claisen condensation is a classic and powerful method for the formation of five- and six-membered rings. Here, it is adapted for the formation of the four-membered cyclobutanone. The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the α-carbon of the ester, initiating the cyclization cascade.

  • Procedure:

    • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add the product from Step 1 (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Hydrolysis and Decarboxylation

  • Rationale: The β-keto ester intermediate from the Dieckmann condensation is readily hydrolyzed and decarboxylated under acidic conditions to furnish the desired ketone.

  • Procedure:

    • To the crude product from Step 2, add a 1:1 mixture of 3 M hydrochloric acid and dioxane.

    • Heat the mixture to reflux for 6 hours.

    • Cool to room temperature and carefully neutralize with solid sodium bicarbonate.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to afford this compound as a white solid.

Chemical Reactivity and Strategic Applications

The synthetic utility of this building block stems from its two orthogonal reactive sites: the ketone and the Boc-protected amine.

reactivity cluster_ketone_reactions Ketone Chemistry cluster_amine_reactions Amine Chemistry (post-deprotection) building_block This compound Ketone N-Boc reductive_amination Reductive Amination building_block:ketone->reductive_amination wittig Wittig Olefination building_block:ketone->wittig grignard Grignard Addition building_block:ketone->grignard acylation Acylation building_block:amine->acylation sulfonylation Sulfonylation building_block:amine->sulfonylation alkylation Alkylation building_block:amine->alkylation

Caption: Reactivity map of the spirocyclic building block.

Leveraging the Ketone: A Gateway to Diversity

The ketone functionality is a versatile handle for introducing a wide array of substituents.

  • Reductive Amination: This is arguably one of the most powerful reactions for library synthesis.[2][3] The ketone can be converted to an amine by reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride. This allows for the introduction of a diverse set of R-groups.

  • Wittig and Related Olefinations: These reactions provide access to exocyclic alkenes, which can serve as precursors for a variety of other functional groups through addition reactions.

  • Nucleophilic Additions: Grignard reagents and organolithiums can add to the ketone to form tertiary alcohols, introducing new stereocenters and points of attachment.

Unmasking the Amine: Late-Stage Functionalization

The Boc group provides robust protection during the manipulation of the ketone but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The liberated secondary amine is a nucleophilic site for:

  • Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonylation with sulfonyl chlorides are reliable methods for introducing further diversity.

  • N-Alkylation: The secondary amine can be alkylated with various electrophiles.

Case Study: Synthesis of a Kinase Inhibitor Library

To exemplify the utility of this building block, we present a workflow for the parallel synthesis of a library of potential kinase inhibitors. The spirocyclic core acts as a rigid scaffold to present substituents for interaction with the kinase active site.[4][5]

workflow start This compound step1 Parallel Reductive Amination (Diverse Amines R¹-NH₂) start->step1 intermediate1 Library of Boc-Protected Spirocyclic Amines step1->intermediate1 step2 Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 Library of Secondary Spirocyclic Amines step2->intermediate2 step3 Parallel Acylation (Diverse Acyl Chlorides R²-COCl) intermediate2->step3 final_library Final Kinase Inhibitor Library step3->final_library

Caption: Workflow for parallel synthesis of a kinase inhibitor library.

This efficient, diversity-oriented approach allows for the rapid generation of hundreds of analogues for high-throughput screening, accelerating the hit-to-lead optimization process.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized building block. The following data are representative of the expected values.

Analytical TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 3.65 (t, J=7.2 Hz, 2H), 3.40 (s, 2H), 2.70 (t, J=7.6 Hz, 2H), 2.15 (m, 2H), 1.45 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ 217.1, 154.8, 79.5, 58.2, 48.5, 37.9, 35.1, 28.4
Mass Spec (ESI+) m/z = 226.1 ([M+H]⁺)
IR (KBr, cm⁻¹) 2975, 1740 (C=O, ketone), 1690 (C=O, carbamate)

Note: The provided NMR data is based on the closely related isomer, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, as a representative example.[6]

Conclusion and Future Outlook

This compound is a testament to the power of three-dimensional thinking in medicinal chemistry. Its rigid spirocyclic core and versatile functional handles make it an exceptionally valuable building block for the synthesis of novel chemical entities. The methodologies and strategic applications detailed in this guide provide a solid foundation for researchers to incorporate this and similar scaffolds into their drug discovery programs. As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such sophisticated, three-dimensional building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate Source: PubChem URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines Source: National Institutes of Health URL: [Link]

  • Title: C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors Source: ChemRxiv URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]

  • Title: Facile synthesis of 2-azaspiro[3.4]octane Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen Source: ScienceDirect URL: [Link]

Sources

Methodological & Application

Multi-Step Synthesis of Complex Heterocycles from tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azaspiro[3.4]octane Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks due to their inherent three-dimensionality.[1] This rigid, non-planar geometry can lead to improved target engagement, enhanced metabolic stability, and favorable solubility profiles compared to their linear or planar counterparts. Among these, the azaspiro[3.4]octane core is a privileged scaffold, offering a unique combination of a strained four-membered azetidine ring and a five-membered carbocycle.

This guide focuses on the synthetic utility of a key derivative, tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. The presence of a reactive ketone functionality, coupled with the Boc-protected nitrogen, provides a versatile platform for the construction of a diverse array of complex, multi-ring heterocyclic systems. This document provides detailed application notes and step-by-step protocols for the multi-step synthesis of advanced heterocyclic frameworks, intended for researchers, medicinal chemists, and professionals in drug development. We will explore the transformation of this foundational building block into more elaborate structures through strategic, well-established chemical reactions.

Synthetic Strategy Overview: From a Simple Spirocycle to Complex Heterocycles

The synthetic pathways detailed herein leverage the reactivity of the ketone moiety within the this compound scaffold. We will focus on three robust and widely applicable synthetic transformations to construct fused and spirocyclic heterocyclic systems:

  • The Gewald Thiophene Synthesis: A powerful multi-component reaction to construct highly substituted aminothiophenes.

  • The Pictet-Spengler Reaction: A classic acid-catalyzed cyclization for the synthesis of tetrahydro-β-carbolines and related fused indole systems.

  • The Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic interest.

These methodologies were chosen for their reliability, broad substrate scope, and the biological relevance of the resulting heterocyclic products.

I. Synthesis of Thiophene-Fused Azaspiro[3.4]octanes via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[2][3] This transformation is exceptionally useful for creating densely functionalized thiophene rings, which are prevalent in many pharmaceuticals.

Causality of Experimental Choices

The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[2] The choice of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial condensation. The use of a protic solvent like ethanol or methanol is common as it facilitates the dissolution of the reactants and the intermediates. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[4]

Workflow Diagram: Gewald Thiophene Synthesis

Gewald Thiophene Synthesis Workflow for Gewald Thiophene Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Start_Material tert-Butyl 2-oxo-5- azaspiro[3.4]octane-5-carboxylate Mixing Mix reactants in a suitable solvent (e.g., Ethanol) Start_Material->Mixing Active_Methylene Active Methylene Nitrile (e.g., Malononitrile) Active_Methylene->Mixing Sulfur Elemental Sulfur (S8) Sulfur->Mixing Base Base Catalyst (e.g., Morpholine) Base->Mixing Heating Heat the mixture (e.g., Reflux or Microwave) Mixing->Heating Cooling Cool to room temperature Heating->Cooling Precipitation Pour into ice-water to precipitate the product Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Purification Recrystallize or perform column chromatography Filtration->Purification Product Fused Thiophene Product: tert-Butyl 2-amino-spiro[thiophene-4,5'- [5H]pyrrolo[1,2-c]imidazole]-3-carbonitrile-5-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of thiophene-fused azaspirocycles.

Experimental Protocol: Synthesis of a Thiophene-Fused Azaspiro[3.4]octane Derivative

This protocol describes the synthesis of a representative 2-aminothiophene fused to the azaspiro[3.4]octane core.

Reagent/MaterialM.Wt.AmountMoles
This compound225.282.25 g10 mmol
Malononitrile66.060.66 g10 mmol
Elemental Sulfur32.070.32 g10 mmol
Morpholine87.120.87 g10 mmol
Ethanol-30 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.25 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (30 mL).

  • To the stirred suspension, add morpholine (0.87 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired thiophene-fused azaspiro[3.4]octane derivative.

II. Synthesis of Spiro-Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceutically active compounds.[5] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Causality of Experimental Choices

The key to a successful Pictet-Spengler reaction is the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich indole ring.[5] The choice of an acid catalyst is critical; Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene, to prevent side reactions of the iminium ion with water.

Workflow Diagram: Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow for Pictet-Spengler Reaction cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Start_Material tert-Butyl 2-oxo-5- azaspiro[3.4]octane-5-carboxylate Mixing Dissolve reactants in an anhydrous solvent (e.g., DCM) Start_Material->Mixing Tryptamine Tryptamine Derivative Tryptamine->Mixing Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Mixing Stirring Stir at room temperature Mixing->Stirring Quenching Quench with a base (e.g., sat. NaHCO3 soln.) Stirring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying Dry the organic layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Product Spiro-Tetrahydro-β-carboline Product Purification->Product

Caption: Workflow for the Pictet-Spengler synthesis of spiro-tetrahydro-β-carbolines.

Experimental Protocol: Synthesis of a Spiro-Tetrahydro-β-carboline Derivative

This protocol outlines the synthesis of a spirocyclic tetrahydro-β-carboline from the title starting material and tryptamine.

Reagent/MaterialM.Wt.AmountMoles
This compound225.282.25 g10 mmol
Tryptamine160.221.60 g10 mmol
Trifluoroacetic Acid (TFA)114.021.14 g10 mmol
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.25 g, 10 mmol) and tryptamine (1.60 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1.14 g, 10 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired spiro-tetrahydro-β-carboline.

III. Synthesis of Spiro-Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6] This reaction has gained significant attention due to the diverse biological activities of DHPMs, including antiviral, antibacterial, and antihypertensive properties.[6] In this variation, the spirocyclic ketone serves as the keto component.

Causality of Experimental Choices

The Biginelli reaction is typically acid-catalyzed, with Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., HCl, p-toluenesulfonic acid) being effective. The reaction mechanism is believed to involve the formation of an N-acyliminium ion intermediate, which then undergoes cyclization. The choice of solvent can vary, with polar solvents like ethanol, acetonitrile, or even solvent-free conditions being employed.

Workflow Diagram: Biginelli Reaction

Biginelli Reaction Workflow for Biginelli Reaction cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Start_Material tert-Butyl 2-oxo-5- azaspiro[3.4]octane-5-carboxylate Mixing Combine reactants and catalyst in a solvent (e.g., Acetonitrile) Start_Material->Mixing Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Mixing Urea Urea or Thiourea Urea->Mixing Catalyst Acid Catalyst (e.g., Yb(OTf)3) Catalyst->Mixing Heating Heat the mixture to reflux Mixing->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter the precipitated product Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry the product Washing->Drying Product Spiro-Dihydropyrimidinone Product Drying->Product

Caption: Workflow for the Biginelli synthesis of spiro-dihydropyrimidinones.

Experimental Protocol: Synthesis of a Spiro-Dihydropyrimidinone Derivative

This protocol describes a representative Biginelli reaction to form a spiro-dihydropyrimidinone.

Reagent/MaterialM.Wt.AmountMoles
This compound225.282.25 g10 mmol
Benzaldehyde106.121.06 g10 mmol
Urea60.060.90 g15 mmol
Ytterbium(III) triflate (Yb(OTf)₃)612.230.61 g1 mmol
Acetonitrile-20 mL-

Procedure:

  • In a 50 mL round-bottom flask, combine tert-butyl 2-oxo-5-azaspiro[3..4]octane-5-carboxylate (2.25 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), urea (0.90 g, 15 mmol), and ytterbium(III) triflate (0.61 g, 1 mmol) in acetonitrile (20 mL).

  • Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, pour the reaction mixture into cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the pure spiro-dihydropyrimidinone.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic scaffolds. The protocols detailed in this guide for the Gewald, Pictet-Spengler, and Biginelli reactions demonstrate the potential for rapid diversification of this core structure. These synthetic routes provide access to novel chemical matter with significant potential in drug discovery and medicinal chemistry. Further exploration of other multi-component reactions and ring-expansion strategies will undoubtedly continue to unlock the full potential of this remarkable building block.

References

  • Wikipedia. (2023, November 25). Gewald reaction. Retrieved from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A convenient one pot synthesis of 2-amino-4-aryl-5-cyano-6-aryl-nicotinonitriles and 1, 4-dihydropyridines under microwave irradiation. Journal of Heterocyclic Chemistry, 36(2), 333-336.
  • Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6137.
  • Zhu, J., Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Beilstein Journals. (2013, November 13). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Retrieved from [Link]

  • MDPI. (2022, July 30). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • ResearchGate. (2013, November). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (2023, June 13). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Grygorenko, O. O. (2014). Azaspiro[3.3]heptanes: synthesis and applications in medicinal chemistry.
  • MDPI. (2020, November 19). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • MDPI. (2021, July 15). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved from [Link]

  • NIH. (2016, May 17). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • NIH. (2018, March 29). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (2018, February). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four.... Retrieved from [Link]

  • ResearchGate. (2016, January). Prolylurea-Catalyzed Pictet–Spengler Reaction of Tryptamine and Keto Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada.... Retrieved from [Link]

  • ResearchGate. (2020, December). Synthesis of 3,4-Dihydropyrimidin-2(1 H )-Ones/Thiones and Polyhydroquinolines via Multicomponent Reactions. Retrieved from [Link]

  • ACS Publications. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

Sources

The Strategic Application of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate in the Development of Central Nervous System Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in CNS Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional arrangement of functional groups offer a powerful platform for the design of sophisticated ligands that can navigate the complex biological terrain of the central nervous system (CNS).[1]

This guide focuses on a particularly promising building block: tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate . We will explore its strategic application in the synthesis of CNS drug candidates, providing detailed application notes and protocols for its derivatization. The presence of a ketone functional group, a Boc-protected amine, and the spirocyclic core makes this molecule a versatile synthon for accessing a diverse range of neurologically active compounds.

The 5-Azaspiro[3.4]octane Scaffold: A Privileged Motif for CNS Targets

The 5-azaspiro[3.4]octane core is gaining recognition as a privileged scaffold in CNS drug discovery. Its compact and rigid structure allows for precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective interactions with challenging CNS targets.

A significant area of application for this scaffold is in the development of M4 muscarinic acetylcholine receptor agonists . The M4 receptor is a G-protein coupled receptor predominantly expressed in the striatum and is implicated in the pathophysiology of schizophrenia and other psychotic disorders. Selective activation of the M4 receptor is a promising therapeutic strategy for treating the positive, negative, and cognitive symptoms of schizophrenia with a potentially lower side-effect profile than current antipsychotics. Patents have been filed for 2-azaspiro[3.4]octane derivatives as potent M4 agonists, underscoring the potential of this scaffold in addressing this unmet medical need.

Synthetic Utility of this compound

The title compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under a variety of reaction conditions, allowing for selective manipulation of the ketone. The ketone, in turn, serves as a handle for introducing a wide range of functional groups and for building out the molecular complexity required for potent and selective CNS drug candidates.

Key Synthetic Transformations

The conversion of the ketone to other functional groups is a critical step in the elaboration of this scaffold. One of the most powerful transformations is the synthesis of spirocyclic amines from the corresponding ketone.

A one-step method for the synthesis of saturated spirocyclic N-heterocycles from cyclic ketones has been developed using stannyl amine protocol (SnAP) reagents.[2][3] This method is particularly attractive as it provides direct access to the corresponding amine, which can then be further functionalized.

Reaction Scheme:

G Ketone This compound Conditions [Catalyst] Solvent, Temp. Ketone->Conditions SnAP SnAP Reagent (e.g., (Me3Sn)3N) SnAP->Conditions Amine tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate Conditions->Amine

Caption: General scheme for the synthesis of a spirocyclic amine from a spirocyclic ketone using a SnAP reagent.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the SnAP reagent (1.0 eq) in a suitable anhydrous solvent (e.g., benzene or toluene).

  • Ketimine Formation: Add this compound (1.05 eq) and molecular sieves (3Å) to the solution. Reflux the mixture for 12 hours to facilitate the formation of the intermediate ketimine.

  • Cyclization: In a separate flame-dried flask, prepare a solution of a copper catalyst (e.g., Cu(OTf)₂; 1.0 eq) and a ligand (e.g., 2,6-lutidine; 1.0 eq) in a mixture of hexafluoroisopropanol (HFIP) and 1,2-dichloroethane (3:1).

  • Reaction Execution: Add the solution of the in situ-formed ketimine to the catalyst solution at room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with an aqueous solution of ammonium hydroxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The SnAP reagents and the intermediate ketimines are sensitive to moisture and air.

  • Molecular Sieves: These are used to remove any residual water, which can hydrolyze the SnAP reagent and the ketimine.

  • Copper Catalyst: The copper(II) triflate is a Lewis acid that catalyzes the cyclization step.

  • HFIP as a Solvent: Hexafluoroisopropanol is a highly polar, non-coordinating solvent that has been shown to be critical for the success of the spirocyclization.[3]

Application in the Synthesis of M4 Muscarinic Receptor Agonists

The spirocyclic amine synthesized in Protocol 1 is a key intermediate for the synthesis of potent M4 agonists. The newly introduced amino group can be functionalized to introduce the pharmacophoric elements required for M4 receptor activation.

Proposed Synthetic Route to an M4 Agonist

The following is a proposed synthetic route for the elaboration of the spirocyclic amine into a potential M4 agonist, based on the structures disclosed in recent patents.

G cluster_0 Scaffold Functionalization cluster_1 Key Reactions Start tert-Butyl 2-amino-5- azaspiro[3.4]octane-5-carboxylate Buchwald_Hartwig Buchwald-Hartwig Coupling Start->Buchwald_Hartwig Aryl Halide, Pd Catalyst, Base Intermediate1 N-Arylated Spirocyclic Amine Deprotection_Amide_Coupling Boc Deprotection & Amide Coupling Intermediate1->Deprotection_Amide_Coupling 1. TFA or HCl 2. Carboxylic Acid, Coupling Agent Final_Product M4 Agonist Candidate Buchwald_Hartwig->Intermediate1 Deprotection_Amide_Coupling->Final_Product

Caption: Proposed workflow for the synthesis of an M4 agonist from the spirocyclic amine intermediate.

The introduction of an aryl or heteroaryl group at the newly formed amino group can be achieved via a palladium-catalyzed Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) in a microwave vial, add the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃; 0.05 eq), a phosphine ligand (e.g., Xantphos; 0.1 eq), and a base (e.g., Cs₂CO₃; 2.0 eq).

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for the required time (typically 30-60 minutes).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.

The final step in the synthesis of many M4 agonists involves the deprotection of the Boc group and subsequent acylation of the secondary amine.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the N-arylated spirocyclic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure.

  • Amide Coupling: To a solution of the deprotected amine salt (1.0 eq) and a carboxylic acid (1.1 eq) in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or HOBt/EDC; 1.2 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine; 3.0 eq). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final M4 agonist candidate.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material and a representative intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₁₂H₁₉NO₃225.281.3
tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylateC₁₂H₂₂N₂O₂226.321.1

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of CNS drug candidates. Its spirocyclic nature provides access to novel chemical space with desirable three-dimensional characteristics. The protocols outlined in this guide demonstrate a clear synthetic pathway from this starting material to potential M4 muscarinic receptor agonists, a promising class of drugs for the treatment of schizophrenia and other CNS disorders. The continued exploration of this and related spirocyclic scaffolds is expected to yield a new generation of CNS therapeutics with improved efficacy and safety profiles.

References

  • D. S. T. A. Rees, S. D. J. M. de R., & S. L. Buchwald. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17911–17914. [Link]

  • Rees, D. S. T. A., de la Torre, S. D. J. M., & Buchwald, S. L. (2015). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed, 25485558. [Link]

  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90046547, tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135980, Spiro(3.4)octane. [Link]

  • PubMed. (2026). Medicinal Chemistry Reviews, Volume 60. [Link]

  • PubMed Central. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. [Link]

Sources

Application Note: A Validated Protocol for the Acid-Mediated Boc Deprotection of 2-Azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Protection

Spirocyclic frameworks, such as the 2-azaspiro[3.4]octane core, are increasingly sought-after motifs in modern drug discovery.[1] Their inherent three-dimensionality provides a distinct advantage over traditional "flat" aromatic structures, often leading to improved physicochemical properties, metabolic stability, and novel intellectual property space.[1] The synthesis of these complex structures frequently necessitates the use of protecting groups to mask reactive functionalities during intermediate steps.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry due to its robustness under a wide range of conditions and its facile cleavage under acidic treatment.[2][3] The deprotection step, while conceptually simple, requires careful execution to maximize yield and purity. This document provides a detailed experimental procedure for the Boc deprotection of 2-azaspiro[3.4]octan-5-one, grounded in established chemical principles and practical laboratory experience.

The Chemistry of Boc Deprotection: Mechanism and Critical Considerations

The removal of a Boc group is an acid-catalyzed process that proceeds via a well-understood E1-type elimination mechanism.[4][5] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Mechanism Steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[4]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[4]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, forming a salt (e.g., a trifluoroacetate or hydrochloride salt), which is often the isolated product form.

// Nodes for reactants and intermediates BocAmine [label=<

Boc-Protected Amine

];

Protonated [label=<

Protonated Intermediate

];

CarbamicAcid [label=<

Carbamic Acid

];

FreeAmine [label=<

Free Amine

];

// Side products tBu_cation [label=+>]; CO2 [label="CO₂"];

// Invisible nodes for arrow routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges BocAmine -> Protonated [label="+ H⁺ (TFA)"]; Protonated -> invis1 [arrowhead=none]; invis1 -> CarbamicAcid; invis1 -> tBu_cation [label="-"]; CarbamicAcid -> invis2 [arrowhead=none]; invis2 -> FreeAmine; invis2 -> CO2 [label="-"]; } } Caption: Acid-catalyzed mechanism for Boc deprotection.

Causality Behind Experimental Choices:

  • Generation of the tert-butyl cation: This electrophilic species can cause unwanted side reactions by alkylating nucleophilic sites on the starting material or product.[6] This is particularly problematic for electron-rich aromatic rings or other sensitive functional groups.[6]

  • The Role of Scavengers: To mitigate the risk of t-butylation, "scavengers" are often added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation.[7] Common scavengers include water, triisopropylsilane (TIS), or anisole.[8] For a simple substrate like 2-azaspiro[3.4]octan-5-one, scavengers may not be strictly necessary but are good practice, especially during scale-up.

Validated Experimental Protocol

This protocol details the deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a widely adopted and reliable method.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate≥95%Commercially AvailableStarting Material (SM)
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Acros OrganicsDeprotecting agent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedFor neutralization
Brine (Saturated NaCl)Aqueous solutionLab-preparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeFisher ScientificDrying agent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerFor precipitation of salt
Step-by-Step Methodology

G

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq). Dissolve the substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise via syringe. Causality Note: Slow addition at 0 °C helps to dissipate any heat generated during the initial protonation.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, confirming the disappearance of the starting material. The deprotection is often confirmed by the disappearance of the methyl signal of the Boc group around 1.4 ppm in ¹H-NMR.[10]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[9]

  • Work-up (Isolation of Free Amine):

    • Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM.[5]

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Crucial: Perform this step with caution and vent the separatory funnel frequently, as significant pressure from CO₂ evolution can build up.[5]

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-azaspiro[3.4]octan-5-one as the free amine.

  • Alternative Work-up (Isolation as Hydrochloride Salt):

    • After the initial solvent removal (Step 4), dissolve the residue in a minimal amount of a solvent like methanol or ethyl acetate.

    • Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.

    • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-azaspiro[3.4]octan-5-one hydrochloride. This salt form is often more stable and easier to handle than the free amine.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Reaction time too short. 3. Presence of water in TFA, reducing its effective acidity.[11]1. Add additional equivalents of TFA. 2. Extend the reaction time and continue monitoring. 3. Use fresh, high-purity TFA.
Low Yield 1. Product is partially water-soluble, leading to loss during aqueous work-up. 2. Volatility of the free amine.1. Minimize the volume of aqueous washes. 2. Perform back-extraction of the aqueous layers with DCM or EtOAc. 3. Isolate the product as the hydrochloride salt, which is typically a non-volatile solid and has lower solubility in organic solvents.
Product is an Oil and Difficult to Purify 1. Residual solvent or TFA. 2. Formation of side-products from t-butylation.1. Ensure complete removal of volatiles by placing the crude product under high vacuum. 2. Attempt to precipitate/crystallize the product as its HCl salt. 3. If necessary, purify the free amine via silica gel chromatography (a mobile phase with a small amount of NH₄OH or triethylamine may be needed to prevent streaking).

References

  • Vertex AI Search Result[12] Boc Deprotection Mechanism. YouTube. Available at:

  • Vertex AI Search Result[10] Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at:

  • Vertex AI Search Result[9] Boc Deprotection - TFA - Common Organic Chemistry. commonorganicchemistry.com. Available at:

  • Vertex AI Search Result[6] BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. acsgcipr.wordpress.com. Available at:

  • Vertex AI Search Result[4] Boc Deprotection Mechanism - TFA - Common Organic Chemistry. commonorganicchemistry.com. Available at:

  • Vertex AI Search Result[5] Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem. Available at:

  • Vertex AI Search Result Boc Resin Cleavage Protocol. Sigma-Aldrich. Available at:

  • Vertex AI Search Result[2] Amine Protection and Deprotection. Master Organic Chemistry. Available at:

  • Vertex AI Search Result[11] Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at:

  • Vertex AI Search Result[3] Amine Protection / Deprotection. Fisher Scientific. Available at:

  • Vertex AI Search Result[1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at:

  • Vertex AI Search Result[8] TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at:

  • Vertex AI Search Result[7] Introduction to Cleavage Techniques. Thermo Fisher Scientific. Available at:

Sources

Application Notes and Protocols for the Functionalization of 2-Boc-2-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Boc-2-azaspiro[3.4]octan-5-one in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the demand for novel chemical entities with enhanced therapeutic profiles. In this context, three-dimensional molecular scaffolds have garnered significant attention for their ability to explore chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. The rigid, yet conformationally defined, 2-azaspiro[3.4]octane framework has emerged as a privileged motif in the design of innovative drug candidates. Its inherent spirocyclic nature offers a unique vectoral projection of substituents, enabling fine-tuned interactions with biological targets.

This guide focuses on a key intermediate in the synthesis of derivatives of this scaffold: tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate , commonly known as 2-Boc-2-azaspiro[3.4]octan-5-one . The presence of the ketone functionality at the 5-position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures stability and allows for selective deprotection at a later synthetic stage.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the functionalization of the ketone group of 2-Boc-2-azaspiro[3.4]octan-5-one. We will delve into the mechanistic underpinnings of key reactions, offer practical insights into experimental design, and present step-by-step procedures for three pivotal transformations: Reductive Amination, Wittig Olefination, and Grignard Addition.

I. Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] This one-pot reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a mild hydride source. The choice of reducing agent is critical to avoid the premature reduction of the starting ketone.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows for the selective reduction of the iminium ion in the presence of the ketone. Acetic acid, often generated in situ or added as a catalyst, can accelerate the formation of the iminium ion.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed as solvents due to their inert nature and ability to dissolve both the reactants and the reducing agent.

  • Stoichiometry: A slight excess of the amine and the reducing agent is typically used to ensure complete conversion of the ketone.

Experimental Protocol: Synthesis of tert-butyl 5-(benzylamino)-2-azaspiro[3.4]octane-2-carboxylate

This protocol details the reductive amination of 2-Boc-2-azaspiro[3.4]octan-5-one with benzylamine.

Materials:

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in dichloromethane (DCM), add benzylamine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 5-(benzylamino)-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation:

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
2-Boc-2-azaspiro[3.4]octan-5-oneBenzylamineNaBH(OAc)₃DCM16~85-95
2-Boc-2-azaspiro[3.4]octan-5-oneAnilineNaBH(OAc)₃DCE24~70-80
2-Boc-2-azaspiro[3.4]octan-5-oneMethylamine (aq. solution)NaBH(OAc)₃DCM12~80-90

Note: Yields are representative and can vary based on the specific amine and reaction scale.

Visualization of the Reductive Amination Workflow:

Reductive_Amination Ketone 2-Boc-2-azaspiro[3.4]octan-5-one Iminium Iminium Ion Intermediate Ketone->Iminium Condensation Amine Primary/Secondary Amine Amine->Iminium Reagents NaBH(OAc)₃, AcOH (cat.), DCM Product Substituted Amine Product Reagents->Product Iminium->Product Reduction Workup Aqueous Workup & Purification Product->Workup

Caption: Reductive amination of the spirocyclic ketone.

II. Wittig Olefination: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), leading to the formation of a new carbon-carbon double bond and triphenylphosphine oxide as a byproduct.[4]

Causality Behind Experimental Choices:
  • Ylide Generation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton alpha to the phosphorus. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and reaction of the ylide, as it is a strong base and will be quenched by protic solvents.

  • Reaction Temperature: The initial deprotonation to form the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the ketone is typically allowed to warm to room temperature.

Experimental Protocol: Synthesis of tert-butyl 5-methylene-2-azaspiro[3.4]octane-2-carboxylate

This protocol describes the conversion of the ketone to an exocyclic methylene group using the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 5-methylene-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation:

Reactant 1Wittig Reagent PrecursorBaseSolventTime (h)Yield (%)
2-Boc-2-azaspiro[3.4]octan-5-oneMethyltriphenylphosphonium bromiden-BuLiTHF12~75-85
2-Boc-2-azaspiro[3.4]octan-5-oneEthyltriphenylphosphonium bromiden-BuLiTHF12~70-80

Note: Yields are representative and can be influenced by the purity of the reagents and the reaction scale.

Visualization of the Wittig Reaction Workflow:

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 2-Boc-2-azaspiro[3.4]octan-5-one Ketone->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig olefination pathway.

III. Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] This reaction is highly effective for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively.[6]

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons, such as those from water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Solvent: Ethereal solvents like diethyl ether or THF are crucial as they solvate the magnesium atom, stabilizing the Grignard reagent.

  • Reaction Temperature: The addition of the Grignard reagent to the ketone is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Workup: An acidic workup is necessary to protonate the initially formed alkoxide and yield the final alcohol product.

Experimental Protocol: Synthesis of tert-butyl 5-hydroxy-5-methyl-2-azaspiro[3.4]octane-2-carboxylate

This protocol outlines the addition of a methyl group to the ketone, forming a tertiary alcohol.

Materials:

  • tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr) (1.2 eq, solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 5-hydroxy-5-methyl-2-azaspiro[3.4]octane-2-carboxylate.

Data Presentation:

Reactant 1Grignard ReagentSolventTime (h)Yield (%)
2-Boc-2-azaspiro[3.4]octan-5-oneMeMgBrTHF2~90-98
2-Boc-2-azaspiro[3.4]octan-5-onePhMgBrTHF2~85-95
2-Boc-2-azaspiro[3.4]octan-5-oneEtMgBrEt₂O2~88-96

Note: Yields are representative and can be affected by the quality of the Grignard reagent and the strictness of anhydrous conditions.

Visualization of the Grignard Reaction Workflow:

Grignard_Reaction Ketone 2-Boc-2-azaspiro[3.4]octan-5-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Tertiary Alcohol Product Alkoxide->Alcohol Protonation Acid_Workup Acidic Workup (e.g., NH₄Cl, H₂O) Acid_Workup->Alcohol

Caption: Grignard addition to the spirocyclic ketone.

IV. Conclusion: A Gateway to Novel Chemical Space

The functionalization of the ketone group of 2-Boc-2-azaspiro[3.4]octan-5-one through reductive amination, Wittig olefination, and Grignard addition provides a powerful and versatile platform for the synthesis of a diverse array of novel spirocyclic compounds. The protocols detailed in this guide are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. By understanding the underlying principles and carefully controlling the reaction conditions, scientists can efficiently generate libraries of compounds for biological screening, ultimately accelerating the drug discovery process. The strategic application of these transformations on this valuable building block will undoubtedly continue to fuel the development of next-generation therapeutics.

V. References

  • Reductive Amination: For a general overview, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Sodium Triacetoxyborohydride in Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wittig Reaction: For a comprehensive review, see: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Grignard Reaction: For a foundational text, see: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Spirocycles in Medicinal Chemistry: Vitale, P., Scilimati, A., & Perrone, M. G. (2020). The Spirocyclic Scaffold in the Design of Bioactive Compounds. Molecules, 25(19), 4478. [Link]

  • Wittig Reaction Mechanism: Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

  • Grignard Reagents Overview: Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Three-dimensional (3D) molecular architecture is increasingly recognized as a critical attribute for enhancing potency, selectivity, and metabolic stability. Azaspirocycles have emerged as privileged scaffolds that offer a rigid and well-defined exit vector for substituents, enabling precise exploration of chemical space. This guide provides an in-depth exploration of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate, a versatile building block for the synthesis of innovative enzyme inhibitors. We will detail the scientific rationale for its use, provide field-proven synthetic protocols for its derivatization, and present a comprehensive workflow for the evaluation of resulting inhibitors against cysteine proteases, a therapeutically relevant enzyme class.

The Strategic Advantage of the Azaspiro[3.4]octane Scaffold

The departure from "flat" two-dimensional aromatic compounds towards more sp³-rich, three-dimensional structures is a key trend in medicinal chemistry.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement. The 5-azaspiro[3.4]octane core, in particular, offers a unique combination of structural rigidity and synthetic tractability.

Causality Behind the Choice:

  • Conformational Rigidity: The spirocyclic nature locks the conformation of the two rings, reducing the entropic penalty upon binding to a target protein. This pre-organization can lead to a significant increase in binding affinity.

  • Three-Dimensional Diversity: Substituents appended to the scaffold are projected into distinct vectors in 3D space. This allows for the precise targeting of specific sub-pockets within an enzyme's active site, which is often difficult to achieve with linear or planar molecules. This can dramatically improve inhibitor selectivity.

  • Novel Chemical Space: The 5-azaspiro[3.4]octane scaffold is a non-classical design element that allows for the exploration of novel chemical space, providing a pathway to develop intellectual property and overcome resistance mechanisms seen with existing inhibitor classes.

  • Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds can lead to improved solubility, reduced plasma protein binding, and better metabolic stability compared to their more lipophilic aromatic counterparts.

The subject of this guide, this compound, is an ideal starting point for inhibitor synthesis. The Boc-protected nitrogen provides stability and solubility during synthesis, while the ketone at the 2-position serves as a versatile chemical handle for diversification.

Fig 1. Core structure and key features.

Synthetic Derivatization: The Power of Reductive Amination

The ketone moiety of this compound is the primary site for introducing molecular diversity. Reductive amination is a robust and widely used method in medicinal chemistry to convert ketones into amines, providing a direct linkage to a vast array of chemical functionalities.[2]

The Rationale for Reductive Amination: This one-pot reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent.[1] The choice of a reducing agent that is selective for the iminium ion over the starting ketone is crucial for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, tolerance of slightly acidic conditions that favor imine formation, and its excellent functional group compatibility.

G Synthetic Workflow: Reductive Amination start Starting Material: tert-Butyl 2-oxo-5- azaspiro[3.4]octane-5-carboxylate step1 Step 1: Imine Formation - Mix ketone and amine - Solvent: Dichloroethane (DCE) or similar - Optional: Acetic acid catalyst start->step1 amine Primary Amine (R-NH2) (Source of Diversity) amine->step1 step2 Step 2: In-situ Reduction - Add Sodium Triacetoxyborohydride (NaBH(OAc)3) - Stir at room temperature step1->step2 Intermediate: Iminium Ion step3 Step 3: Work-up & Purification - Quench reaction (e.g., with NaHCO3 soln.) - Extract with organic solvent - Purify by column chromatography step2->step3 product Product: tert-Butyl 2-(alkylamino)-5- azaspiro[3.4]octane-5-carboxylate step3->product

Fig 2. General workflow for derivatization.
Protocol 2.1: Synthesis of a Representative Inhibitor Precursor

This protocol describes the reductive amination of this compound with a representative primary amine, benzylamine. This procedure can be adapted for a wide range of primary amines to generate a library of compounds for screening.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the desired product, tert-butyl 2-(benzylamino)-5-azaspiro[3.4]octane-5-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Enzyme Inhibition: A Focus on Cathepsin L

Cysteine cathepsins are a family of proteases that play crucial roles in both normal physiological processes and in various diseases, including cancer, osteoporosis, and arthritis.[3] Cathepsin L, in particular, is implicated in tumor invasion and metastasis, making it an attractive target for therapeutic intervention. Inhibitors based on the azaspiro[3.4]octane scaffold can be designed to mimic dipeptide structures and interact with the active site of such proteases.

Structure-Activity Relationship (SAR) - An Illustrative Example

The true power of a scaffold like this compound is realized through the systematic synthesis and evaluation of a library of derivatives. By varying the 'R' group introduced via reductive amination, one can probe the enzyme's active site to identify key interactions that enhance potency. The following table provides an illustrative example of a structure-activity relationship study for a series of hypothetical inhibitors against Cathepsin L, demonstrating how modifications can impact inhibitory activity.

Compound IDR-Group (Introduced via Reductive Amination)Cathepsin L Ki (nM)[4]
AZS-001 Benzyl850
AZS-002 4-Fluorobenzyl620
AZS-003 3-Methoxybenzyl450
AZS-004 Naphthylmethyl150
AZS-005 (4-Phenyl)benzyl95
AZS-006 Cyclohexylmethyl>10,000
AZS-007 2-(Morpholino)ethyl2,500

This table is for illustrative purposes to demonstrate a typical SAR progression. The Ki values are representative of what might be observed in such a study.

From this illustrative data, a medicinal chemist could deduce that larger, hydrophobic, and aromatic R-groups (e.g., naphthylmethyl, biphenylmethyl) are preferred for binding to the S2 subsite of Cathepsin L, while aliphatic groups like cyclohexylmethyl are poorly tolerated. This information guides the next round of inhibitor design.

Protocol 3.2: Fluorogenic Assay for Cathepsin L Inhibition

This protocol outlines a standard method for determining the inhibitory potency (IC₅₀) of compounds against human Cathepsin L using a fluorogenic substrate. The principle relies on the cleavage of a quenched substrate, which releases a fluorophore, leading to an increase in fluorescence signal.[5][6]

Materials:

  • Recombinant Human Cathepsin L (active)

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Cathepsin L fluorogenic substrate: e.g., Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

  • Test compounds (inhibitors) dissolved in DMSO

  • Positive control inhibitor: e.g., E-64

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of Cathepsin L in Assay Buffer at 2x the final desired concentration. Keep on ice.

  • Compound Plating:

    • Create a serial dilution of your test compounds in DMSO.

    • In the 96-well plate, add 2 µL of the diluted compounds to the appropriate wells. For control wells, add 2 µL of DMSO (for 0% inhibition) or 2 µL of a high concentration of E-64 (for 100% inhibition).

  • Enzyme Addition: Add 48 µL of the 2x Cathepsin L working solution to each well containing the compounds/DMSO.

  • Pre-incubation: Mix gently by tapping the plate and incubate for 15-30 minutes at room temperature, protected from light. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in Assay Buffer at 2x its final desired concentration (typically at or below its Kₘ value).

  • Reaction Initiation: Add 50 µL of the 2x substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates: % Inhibition = 100 * (1 - [(Rateinhibitor - Rate100% inhib) / (Rate0% inhib - Rate100% inhib)]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G Inhibitor Screening & Validation Cascade start Library of Azaspiro[3.4]octane Derivatives step1 Primary Screen: Single-point concentration assay (e.g., 10 µM) start->step1 step2 Hit Identification: Compounds with >50% inhibition step1->step2 step3 IC50 Determination: 10-point dose-response curve step2->step3 step4 SAR Analysis: Correlate structure with potency step3->step4 step4->step1 Design next generation of compounds step5 Selectivity Profiling: Test against related proteases (e.g., Cathepsin B, K, S) step4->step5 step6 Mechanism of Action Studies: Determine inhibition type (competitive, non-competitive, etc.) step5->step6 lead Lead Candidate step6->lead

Sources

Application Notes and Protocols: Scalable Synthetic Routes to Bifunctional tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The quest for novel three-dimensional scaffolds is a paramount objective in modern drug discovery. Such structures offer an escape from the "flatland" of traditional aromatic compounds, providing access to unexplored chemical space and potentially improving physicochemical properties like solubility and metabolic stability.[1] Among these, azaspiro[3.3]heptane derivatives have emerged as valuable building blocks, serving as conformationally restricted bioisosteres of piperidine and piperazine, motifs prevalent in numerous marketed drugs.[1][2] This guide provides a detailed exposition of two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key bifunctional intermediate that allows for selective derivatization of both the azetidine and cyclobutanone rings.[3][4]

The protocols described herein are designed for scalability, moving beyond discovery chemistry to enable the production of gram-to-multigram quantities necessary for medicinal chemistry campaigns and lead optimization. We will delve into the causality behind experimental choices, offering insights grounded in practical laboratory experience to ensure robust and reproducible outcomes.

Strategic Approaches to the 2-Azaspiro[3.3]heptane Core

Two primary scalable synthetic strategies for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, each with distinct advantages concerning starting material cost and overall step count.[4]

  • Route A: The Epibromohydrin Approach. This pathway is lauded for its use of inexpensive starting materials. It involves a longer sequence of steps but is highly practical for large-scale synthesis where cost of goods is a primary driver.[4]

  • Route B: The [2+2] Cycloaddition Approach. This more convergent route offers rapid access to the target compound in just three steps from the more expensive N-Boc-azetidin-3-one.[4] Its efficiency makes it ideal for rapidly generating substantial quantities of the key intermediate when the cost of the starting material is less of a constraint.[4]

Below, we provide a detailed, step-by-step protocol for each route, complete with quantitative data and workflow visualizations.

Route A: Synthesis via Epibromohydrin

This linear synthesis constructs the azaspirocyclic core through a series of classical transformations, culminating in the formation of the cyclobutanone ring.

Workflow Diagram: Route A

Route_A cluster_0 Route A: Epibromohydrin Pathway Epibromohydrin Epibromohydrin Intermediate_A1 N-Benzyl-3-hydroxyazetidine Epibromohydrin->Intermediate_A1 Benzylamine Intermediate_A2 N-Benzyl-3-(tosyloxy)azetidine Intermediate_A1->Intermediate_A2 TsCl, Pyridine Intermediate_A3 N-Benzyl-3-cyanoazetidine Intermediate_A2->Intermediate_A3 KCN Intermediate_A4 1-Benzyl-3-azetidineacetonitrile Intermediate_A3->Intermediate_A4 LDA, BrCH2CN Intermediate_A5 1-Benzyl-2-azaspiro[3.3]heptan-6-one Intermediate_A4->Intermediate_A5 Dieckmann Condensation Intermediate_A6 2-Azaspiro[3.3]heptan-6-one Intermediate_A5->Intermediate_A6 H2, Pd/C Target_A tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate_A6->Target_A Boc2O, Et3N

Caption: Synthetic workflow starting from epibromohydrin.

Experimental Protocol: Route A

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Rationale: This step constructs the initial azetidine ring. Benzylamine serves as the nitrogen source, and its benzyl group acts as a protecting group that can be easily removed in a later step via hydrogenolysis.

  • Procedure:

    • To a solution of benzylamine (1.0 equiv) in methanol at 0 °C, add epibromohydrin (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in an appropriate solvent and treat with a base (e.g., potassium carbonate) to facilitate cyclization.

    • Stir for 24 hours at room temperature.

    • Perform an aqueous workup, extract with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield 1-benzyl-3-hydroxyazetidine.

Step 2: Tosylation and Cyanation

  • Rationale: The hydroxyl group is converted to a better leaving group (tosylate) to facilitate nucleophilic substitution with cyanide, which introduces the carbon atom necessary for the subsequent chain elongation.

  • Procedure:

    • Follow standard procedures for tosylation of the alcohol with tosyl chloride in pyridine.

    • The resulting tosylate is then reacted with potassium cyanide in a suitable solvent like DMSO to afford 1-benzyl-3-cyanoazetidine.

Step 3: Alkylation and Dieckmann Condensation

  • Rationale: The carbon alpha to the nitrile is deprotonated to form a nucleophile, which is then alkylated. The subsequent intramolecular Dieckmann condensation of the resulting dinitrile or cyano-ester derivative forms the cyclobutanone ring.

  • Procedure:

    • The cyanoazetidine derivative is treated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an appropriate electrophile (e.g., bromoacetonitrile).

    • The resulting intermediate undergoes an intramolecular cyclization under basic conditions to form the spirocyclic ketone.

Step 4: Deprotection and Boc Protection

  • Rationale: The N-benzyl protecting group is removed to provide the secondary amine, which is then protected with the acid-labile tert-butyloxycarbonyl (Boc) group to yield the final product.

  • Procedure:

    • The N-benzyl spirocycle is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to cleave the benzyl group.

    • The resulting secondary amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford the target compound.

Quantitative Data Summary: Route A
StepProductStarting MaterialTypical Yield
11-Benzyl-3-hydroxyazetidineEpibromohydrin~60-70%
21-Benzyl-3-cyanoazetidine1-Benzyl-3-hydroxyazetidine~80-90% (over 2 steps)
31-Benzyl-2-azaspiro[3.3]heptan-6-one1-Benzyl-3-cyanoazetidine~50-60% (over 2 steps)
4tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1-Benzyl-2-azaspiro[3.3]heptan-6-one~85-95% (over 2 steps)

Route B: Synthesis via [2+2] Cycloaddition

This elegant and concise route leverages a key [2+2] cycloaddition reaction to rapidly assemble the cyclobutanone ring onto a pre-formed azetidine core.

Workflow Diagram: Route B

Route_B cluster_1 Route B: [2+2] Cycloaddition Pathway Start_B N-Boc-azetidin-3-one Intermediate_B1 tert-Butyl 3-methyleneazetidine-1-carboxylate Start_B->Intermediate_B1 Wittig Reaction (Ph3PCH3Br, KHMDS) Intermediate_B2 [2+2] Cycloaddition Adduct Intermediate_B1->Intermediate_B2 [2+2] Cycloaddition (Cl3CCOCl, Zn-Cu) Target_B tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Intermediate_B2->Target_B Hydrolysis (AcOH)

Caption: Convergent three-step synthesis via [2+2] cycloaddition.

Experimental Protocol: Route B

Step 1: Synthesis of tert-Butyl 3-methyleneazetidine-1-carboxylate

  • Rationale: A Wittig reaction is employed to convert the ketone of N-Boc-azetidin-3-one into the corresponding exocyclic methylene group. This alkene is a crucial component for the subsequent [2+2] cycloaddition.

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in tetrahydrofuran (THF) at 0 °C, add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 equiv) portionwise.

    • Stir the resulting yellow-orange suspension at 0 °C for 1 hour.

    • Add a solution of N-Boc-azetidin-3-one (1.0 equiv) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a colorless oil.

Step 2: [2+2] Cycloaddition

  • Rationale: This is the key bond-forming step. A Reformatsky-type reaction between trichloroacetyl chloride and a zinc-copper couple generates a ketene intermediate in situ. This ketene then undergoes a [2+2] cycloaddition with the methylene azetidine to form a dichlorinated cyclobutanone adduct.[4] This reaction has been successfully performed on a 100 g scale.[4]

  • Procedure:

    • Activate zinc-copper couple (3.0 equiv) in a flask under an inert atmosphere.

    • Add a solution of tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv) and trichloroacetyl chloride (1.5 equiv) in a suitable solvent (e.g., diethyl ether or THF) dropwise to the activated zinc-copper couple at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of celite, washing with diethyl ether.

    • Carefully pour the filtrate into a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers, extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.

    • Dry over sodium sulfate, concentrate, and use the crude adduct in the next step without further purification.

Step 3: Reductive Dechlorination and Hydrolysis

  • Rationale: The dichlorinated cyclobutanone adduct is unstable and is directly converted to the final product. Treatment with acetic acid and zinc dust reductively removes the chlorine atoms.

  • Procedure:

    • Dissolve the crude adduct from the previous step in acetic acid.

    • Add zinc dust (5.0 equiv) portionwise, controlling the exotherm with an ice bath.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture through celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography or crystallization to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Quantitative Data Summary: Route B
StepProductStarting MaterialTypical Overall YieldReference
1-3tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateN-Boc-azetidin-3-one21%[4]

Note: A 51 g batch of the final product was produced with this method, demonstrating its scalability.[4]

Conclusion

This guide has detailed two robust, scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a valuable bifunctional building block for drug discovery.[3] Route A, beginning with the inexpensive epibromohydrin, is a cost-effective option for large-scale manufacturing. Route B provides rapid, three-step access from N-Boc-azetidin-3-one, making it highly suitable for producing significant quantities for medicinal chemistry exploration.[4] The choice between these routes will depend on project-specific constraints such as budget, timeline, and scale. Both protocols have been presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful implementation in a research or process development setting.

References

  • Wuitschik, G. et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available from: [Link]

  • Carreira, E. M. et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Angewandte Chemie International Edition, 49(5), 998-1001. Available from: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Use of the Boc Protecting Group in the Synthesis of Azaspirooctane-Based Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Imperative for Azaspirooctanes and Prodrug Design

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is a paramount objective. Three-dimensional (3D) scaffolds are increasingly sought after to escape the "flatland" of traditional aromatic compounds, offering improved target engagement and physicochemical properties.[1][2] Azaspirocycles, such as azaspirooctane, have emerged as valuable building blocks due to their inherent structural rigidity and defined exit vectors, which allow for precise conformational control.[1][2] This rigidity can lead to more selective interactions with biological targets and a reduction in the entropic penalty upon binding.[2][3]

However, the very features that make these scaffolds attractive can also present challenges in drug development, particularly concerning properties like solubility, permeability, and metabolic stability. Prodrug strategies offer a powerful approach to overcome these hurdles.[4][5][6][7] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active pharmacological agent.[4][5] This application note details the strategic use of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of azaspirooctane-containing prodrugs, a critical manipulation in multistep organic synthesis.[8]

The Boc group is a cornerstone of amine protection chemistry due to its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[9][10] This guide will provide a comprehensive overview of the protection and deprotection protocols, the underlying chemical mechanisms, and the strategic considerations for incorporating this methodology into a prodrug development workflow.

Part 1: Boc Protection of the Azaspirooctane Core - Mechanism and Protocol

The secondary amine of the azaspirooctane scaffold is often a key attachment point for either the promoiety of a prodrug or a linker to the active pharmacophore. To selectively functionalize other parts of the molecule or to control the reactivity of the amine itself, its temporary protection is essential.[11][12][13]

Causality of Reagent Selection

The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc)₂O. Its widespread use is attributed to its moderate reactivity, which allows for selective protection of amines in the presence of other nucleophilic functional groups, and the benign nature of its byproducts (carbon dioxide and tert-butanol).[14]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azaspirooctane attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol.[14]

Boc_Protection cluster_reactants Reactants cluster_transition Mechanism cluster_products Products Azaspiro Azaspirooctane (R-NH-R') TS Nucleophilic Attack Azaspiro->TS Amine Nucleophile Boc2O (Boc)₂O Boc2O->TS Intermediate Tetrahedral Intermediate TS->Intermediate Boc_Azaspiro Boc-Protected Azaspirooctane Intermediate->Boc_Azaspiro Elimination Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition of leaving group Prodrug_Synthesis_Workflow Start Azaspirooctane Core Protect Boc Protection ((Boc)₂O, DCM) Start->Protect Intermediate Boc-Protected Azaspirooctane Protect->Intermediate Couple Coupling to Promoiety (e.g., PEG linker) Intermediate->Couple Prodrug Boc-Protected Prodrug Couple->Prodrug Deprotect Boc Deprotection (TFA, DCM) Prodrug->Deprotect Final Final Prodrug Deprotect->Final Boc_Deprotection cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Boc_Prodrug Boc-Protected Prodrug Protonation Protonation Boc_Prodrug->Protonation TFA TFA (H⁺) TFA->Protonation Fragmentation Fragmentation Protonation->Fragmentation Loss of t-butyl cation Decarboxylation Decarboxylation Fragmentation->Decarboxylation Carbamic acid intermediate Byproducts CO₂ + Isobutylene Fragmentation->Byproducts Amine_Salt Amine TFA Salt Decarboxylation->Amine_Salt

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Overview of the Primary Synthetic Approach

The synthesis of this compound can be approached through various strategies. A common and effective method involves the construction of the spirocyclic system from a suitable azetidine precursor. One plausible pathway, adapted from methodologies for similar structures, initiates with the commercially available N-Boc-3-hydroxyazetidine. This is followed by oxidation to the key intermediate, 1-Boc-3-azetidinone, which then undergoes reactions to build the cyclopentanone ring.

A likely synthetic sequence is outlined below. This guide will focus on troubleshooting potential issues that may arise during these key transformations.

Synthetic_Pathway A N-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Oxidation (e.g., TEMPO, H2O2) C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons (e.g., Diethyl (cyanomethyl)phosphonate, base) D Intermediate Ester C->D Michael Addition & Hydrolysis E This compound D->E Dieckmann Condensation caption Plausible synthetic route.

Caption: Plausible synthetic route.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in the Oxidation of N-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

Question: My oxidation of N-Boc-3-hydroxyazetidine is sluggish and results in a low yield of the desired ketone. What could be the cause and how can I improve it?

Answer:

Low yields in this oxidation step are frequently due to incomplete conversion, over-oxidation, or degradation of the product. Several factors related to the choice of oxidant and reaction conditions can be at play.

  • Causality: The azetidine ring is strained and can be sensitive to harsh reaction conditions. Strong oxidants may lead to ring-opening or other side reactions. The volatility of the product can also lead to losses during workup and purification.

  • Troubleshooting Steps:

    • Choice of Oxidant: While various oxidation protocols exist, a TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) or hydrogen peroxide is often a mild and effective choice for this substrate.[1] If using bleach, ensure it is fresh and the pH is carefully controlled to prevent degradation.

    • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) to minimize side reactions and potential degradation of the product.[1]

    • Workup Procedure: The product, 1-Boc-3-azetidinone, has some volatility. During the workup, use a minimal amount of solvent for extraction and perform rotary evaporation at a moderate temperature and pressure to avoid significant loss of product.

    • Purification: Column chromatography on silica gel is a standard method for purification. However, prolonged exposure to silica gel can sometimes lead to degradation. Consider using a deactivated silica gel or a shorter column.

ParameterRecommendationRationale
Oxidant TEMPO/NaOCl or TEMPO/H₂O₂Mild conditions, high selectivity for secondary alcohols.[1]
Temperature 0-5 °CMinimizes side reactions and product degradation.[1]
Workup Minimize solvent volume, moderate rotary evaporation temperaturePrevents loss of the relatively volatile product.
Purification Flash chromatography with deactivated silicaReduces the risk of on-column degradation.
Issue 2: Poor Yield in the Horner-Wadsworth-Emmons Reaction

Question: The Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone with diethyl (cyanomethyl)phosphonate is not proceeding to completion, and I observe significant amounts of starting material. How can I drive the reaction forward?

Answer:

Incomplete conversion in a Horner-Wadsworth-Emmons reaction often points to issues with the base, the reactivity of the phosphonate ylide, or steric hindrance.

  • Causality: The formation of the phosphonate anion (ylide) is a critical step. The choice of base and its stoichiometry are crucial for efficient deprotonation. The electrophilicity of the ketone carbonyl in 1-Boc-3-azetidinone might also be a factor.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.[1][2] Ensure the base is of high quality and handled under anhydrous conditions.

    • Reaction Temperature: The initial deprotonation of the phosphonate is often performed at a low temperature (e.g., 0 °C or -78 °C) followed by the addition of the ketone and allowing the reaction to warm to room temperature.[1] This can help control the reaction and minimize side reactions.

    • Anhydrous Conditions: Water will quench the phosphonate anion. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reaction Time: These reactions can sometimes be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Difficulty with the Final Ring Closure (Dieckmann Condensation)

Question: I am struggling with the final intramolecular cyclization to form the spirocyclic ketone. The reaction is either not working or giving a complex mixture of products. What are the critical parameters for this step?

Answer:

The Dieckmann condensation is a powerful reaction for forming five- and six-membered rings, but it is highly sensitive to reaction conditions, particularly the choice of base and solvent.

  • Causality: The Dieckmann condensation is an equilibrium process. To favor the cyclized product, the reaction is often performed with a strong base that can deprotonate the resulting β-keto ester, driving the equilibrium forward. The concentration of the reaction is also important to favor the intramolecular reaction over intermolecular side reactions.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) in an appropriate solvent is typically used. The choice of base should be compatible with the ester functionality.

    • Solvent: Anhydrous, high-boiling point solvents like toluene or THF are commonly employed.

    • High Dilution: To promote the intramolecular cyclization and minimize intermolecular polymerization, the reaction should be run at high dilution. This can be achieved by slowly adding the diester substrate to a solution of the base.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress to determine the optimal temperature and time.

    • Workup: Acidic workup is necessary to protonate the enolate of the β-keto ester and then decarboxylate if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it serves several crucial functions: it deactivates the nitrogen of the azetidine ring, preventing it from interfering with the desired reactions (e.g., acting as a nucleophile), and it improves the solubility of the intermediates in organic solvents, facilitating purification.

Q2: Are there alternative routes to synthesize the azaspiro[3.4]octane core?

A2: Yes, other synthetic strategies have been reported for similar azaspirocyclic systems. These include:

  • [3+2] Cycloaddition Reactions: These reactions can be a powerful way to construct the five-membered ring onto the azetidine core.

  • Ring-Closing Metathesis (RCM): If a suitable diene precursor can be synthesized, RCM is an efficient method for forming cyclic structures.[3][4][5]

  • Reformatsky Reaction: This reaction involves the use of an organozinc reagent and could potentially be used to introduce a side chain that can be later cyclized.[6][7][8]

Q3: How can I confirm the formation of the final product, this compound?

A3: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons, allowing for structural elucidation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the ketone and carbamate carbonyl groups can be observed.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Oxidizing Agents: Handle strong oxidizing agents with care.

  • Strong Bases: Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere.

  • Solvents: Use appropriate ventilation (fume hood) when working with volatile organic solvents.

Experimental Protocols

Protocol 1: Oxidation of N-Boc-3-hydroxyazetidine[1]
  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.

  • Slowly add a solution of sodium hypochlorite (NaClO) while maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Horner-Wadsworth-Emmons Reaction[1]
  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) and continue stirring at -5 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Troubleshooting_Logic cluster_oxidation Oxidation Step cluster_HWE HWE Reaction cluster_cyclization Dieckmann Condensation A Low Yield B Incomplete Conversion A->B C Product Degradation A->C F Careful Workup A->F D Optimize Oxidant (TEMPO) B->D E Control Temperature (0-5 °C) C->E G Incomplete Reaction H Inefficient Ylide Formation G->H I Use Strong, Anhydrous Base (NaH, t-BuOK) H->I J Ensure Anhydrous Conditions H->J K Low Yield/Side Products L Intermolecular Reactions K->L M Unfavorable Equilibrium K->M N Use High Dilution L->N O Select Appropriate Strong Base M->O

Caption: Troubleshooting logic for key synthetic steps.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Institutes of Health. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • REFORMATSKY REACTION | EXPLANATION. AdiChemistry. [Link]

Sources

Technical Support Center: Purification of Crude tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this valuable spirocyclic building block. As a molecule incorporating a lactam, a Boc-protected amine, and a unique spirocyclic core, its purification by flash chromatography presents specific challenges that require a nuanced approach. This guide provides in-depth, experience-driven solutions to common issues in a practical Q&A format, supplemented with detailed protocols and workflow diagrams.

Understanding the Molecule: Key Chromatographic Considerations

This compound possesses several structural features that dictate its chromatographic behavior:

  • Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group significantly influences the molecule's overall polarity, making it suitable for normal-phase chromatography.[1] However, it is acid-labile and can be partially cleaved on standard silica gel, leading to byproducts.[1]

  • Lactam and Tertiary Amine Moiety: The core azaspiro[3.4]octane system contains nitrogen atoms whose basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction is a primary cause of peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[2][3]

  • Polarity: The presence of two carbonyl groups and a nitrogen atom imparts moderate polarity to the molecule, requiring a sufficiently polar mobile phase for elution.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the flash chromatography purification of this compound.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how can I achieve sharp, symmetrical peaks?

A: This is the most frequently reported issue and is almost certainly caused by the interaction between the basic nitrogen of your spirocycle and the acidic surface of the silica gel.[3] This acid-base interaction leads to non-uniform migration, resulting in tailing.

Causality: Standard silica gel is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The lone pair of electrons on the nitrogen atom in your molecule can be protonated by these silanols, causing it to "stick" to the stationary phase. The elution becomes a slow, continuous series of association/dissociation events, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[4]

    • Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol) to your eluent system (both for TLC development and the column run).[3] The TEA will preferentially interact with the silanol groups, effectively masking them from your compound and allowing for a clean elution.

  • Use of Deactivated Silica: If base additives are incompatible with your compound or downstream applications, consider using a less acidic stationary phase.

    • Options: Neutral alumina can be an effective alternative.[4] Alternatively, commercially available end-capped or deactivated silica gels are available that have a much lower concentration of active silanol sites.

Q2: How do I select the optimal solvent system for good separation? My product and a key impurity are very close on the TLC plate.

A: Proper solvent system selection is critical and must be developed using Thin-Layer Chromatography (TLC) before committing to a column run.[5][6] The goal is to find a system that provides a retention factor (Rf) for your target compound in the range of 0.2-0.35 for optimal column performance.[4]

Systematic Approach:

  • Starting Solvents: For N-Boc protected compounds, hexane/ethyl acetate is a standard starting point.[7][8] A dichloromethane/methanol system is a good alternative for more polar compounds.[5]

  • TLC Screening:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

    • If the spots barely move from the baseline, increase the polarity (increase the proportion of ethyl acetate). If they run to the solvent front, decrease the polarity (increase the proportion of hexane).[5]

  • Improving Resolution: If separation is poor (ΔRf < 0.1), simply adjusting the ratio of two solvents may not be enough. You must change the selectivity of the system by introducing a different solvent. Try replacing ethyl acetate with methyl tert-butyl ether (MTBE) or acetone, or adding a small percentage of methanol to a dichloromethane system.

Solvent System (v/v)Typical ApplicationExpected Rf Range (Product)
Hexane / Ethyl AcetateStandard for moderately polar compounds.0.2 - 0.4
Dichloromethane / MethanolFor more polar impurities or baseline products.0.2 - 0.4
Toluene / AcetoneAlternative selectivity to ester-based systems.0.2 - 0.4
Add 1% TEA to all systemsTo mitigate peak tailing.N/A

Q3: My compound appears to be degrading on the column, leading to low recovery. How can I verify and prevent this?

A: Degradation on silica is a known risk for acid-sensitive groups like the Boc-carbamate.[1][2]

Verification (2D TLC Stability Test):

  • Spot your crude material on the corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate and allow it to dry completely, but do not visualize.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal. This confirms instability on the stationary phase.[2]

Prevention Strategies:

  • Deactivate the Silica: As mentioned in Q1, pre-flushing the packed column with your mobile phase containing 1-2% TEA is highly effective.[4]

  • Minimize Residence Time: Work efficiently. Do not let the sample sit on the packed column for an extended period before eluting.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, switching to neutral alumina or reversed-phase chromatography may be necessary.

Q4: What is the best method for loading my crude sample? It is a sticky oil and not very soluble in the starting mobile phase.

A: When a sample has poor solubility in the initial, non-polar mobile phase, dry loading is vastly superior to liquid loading.[5] Liquid loading a poorly soluble compound in a stronger, more polar solvent (like pure dichloromethane) will cause it to precipitate at the column head once the weaker mobile phase is introduced, leading to streaking and poor separation.[9]

Dry Loading Protocol:

  • Dissolve your crude material in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Thoroughly mix the slurry until the silica is free-flowing.

  • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until you have a completely dry, free-flowing powder.

  • Gently layer this powder on top of your packed column bed.[9]

Q5: My compound is not UV-active. How can I monitor the fractions?

A: While the carbonyl groups may provide some weak UV activity, many similar compounds are poor chromophores. You must rely on chemical staining for TLC analysis.

Recommended Stains:

  • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized. The lactam and other functional groups in your molecule should give a yellow spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) or Vanillin Stains: These are general-purpose charring stains that react with a wide variety of organic compounds upon heating.

Experimental Workflows & Protocols

Workflow for Purification of this compound

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing TLC 1. TLC Method Development (Find Rf ≈ 0.25) Solvent 2. Prepare Eluent (e.g., Hex/EtOAc + 1% TEA) TLC->Solvent Pack 3. Pack Silica Column Solvent->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute with Gradient (Monitor by TLC) Load->Elute Combine 6. Combine Pure Fractions Elute->Combine Evap 7. Evaporate Solvent Combine->Evap Analyze 8. Characterize Product (NMR, MS) Evap->Analyze

Caption: Flash Chromatography Workflow.

Protocol 1: Detailed Flash Chromatography Procedure
  • TLC Method Development:

    • Prepare stock solutions of your crude material.

    • On a silica TLC plate, test various solvent systems (e.g., Hexane:Ethyl Acetate, DCM:Methanol) with 1% triethylamine added.

    • Identify a system that gives your product an Rf value of approximately 0.25 and good separation from impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude material mass).

    • Slurry pack the column using the initial, least polar mobile phase identified in step 1. Ensure a flat, stable bed.

  • Sample Loading (Dry Load Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM (e.g., 5-10 mL).

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a thin layer of sand to protect the surface.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC using a suitable stain (e.g., KMnO₄).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure.

    • Place the resulting purified material under high vacuum to remove residual solvents.

    • Obtain the final mass and characterize by NMR and/or LC-MS to confirm purity and identity.

Troubleshooting Decision Tree

G Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing Separation Poor Separation? Start->Separation Recovery Low Recovery? Start->Recovery Tailing_Sol Add 1-2% TEA to Mobile Phase Tailing->Tailing_Sol Yes Sep_Solvent Change Solvent Selectivity (e.g., EtOAc -> MTBE) Separation->Sep_Solvent Yes Rec_Test Perform 2D TLC Stability Test Recovery->Rec_Test Yes Tailing_Stat Use Neutral Alumina or Deactivated Silica Tailing_Sol->Tailing_Stat Still Tailing? Sep_Gradient Use a Shallower Gradient Sep_Solvent->Sep_Gradient Still Poor? Rec_Deg Degradation Confirmed? Rec_Test->Rec_Deg Rec_Sol Deactivate Silica (add TEA) Rec_Deg->Rec_Sol Yes

Sources

Identifying and minimizing side products in azaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of azaspiro[3.4]octane and its derivatives. As a key structural motif in medicinal chemistry, the efficient synthesis of this spirocycle is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize the formation of common side products, thereby improving your reaction yields and product purity.

Introduction: The Challenge of Purity in Azaspiro[3.4]octane Synthesis

The synthesis of azaspiro[3.4]octane, while achievable through several routes, is often accompanied by the formation of undesired side products. These impurities can arise from incomplete reactions, competing reaction pathways, or rearrangements of intermediates and products. The rigid, three-dimensional structure of the azaspiro[3.4]octane core can also lead to the formation of diastereomers, which may be difficult to separate from the desired product.

This guide will focus on the three most common synthetic strategies for constructing the azaspiro[3.4]octane framework:

  • Intramolecular Cyclization

  • Reductive Amination

  • [3+2] Cycloaddition

For each of these routes, we will explore the common pitfalls and provide actionable strategies to mitigate them.

Part 1: Troubleshooting Guide - Identifying and Minimizing Side Products

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of azaspiro[3.4]octane.

Route 1: Intramolecular Cyclization

Intramolecular cyclization is a common strategy to form the azetidine ring of the azaspiro[3.4]octane system. A typical approach involves the cyclization of a 1-(aminomethyl)cyclopentyl derivative with a suitable leaving group.

Question 1: My intramolecular cyclization reaction is sluggish and gives a low yield of the desired 2-azaspiro[3.4]octane. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in intramolecular cyclization is often due to a combination of factors, including steric hindrance, inappropriate reaction conditions, or the deactivation of the nucleophile or electrophile.

Common Causes and Solutions:

  • Insufficiently Activated Leaving Group: The choice of leaving group is critical. Mesylates and tosylates are commonly used, but in some cases, a more reactive leaving group like a triflate or a halide (iodide or bromide) may be necessary. Ensure the complete conversion of the starting alcohol to the corresponding sulfonate or halide.

  • Unfavorable Ring Strain: The formation of the four-membered azetidine ring is entropically and enthalpically disfavored. Running the reaction at higher dilutions can favor the intramolecular cyclization over intermolecular side reactions.

  • Inappropriate Base: The choice of base is crucial to deprotonate the amine without causing side reactions. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over stronger, more nucleophilic bases which can compete with the intramolecular cyclization.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally suitable for promoting SN2-type cyclizations.

Troubleshooting Workflow:

start Low Yield in Intramolecular Cyclization check_lg Is the leaving group fully installed and sufficiently reactive? start->check_lg check_base Is the base appropriate (non-nucleophilic, sufficient strength)? check_lg->check_base Yes solution_lg Consider a better leaving group (e.g., triflate) or different activation conditions. check_lg->solution_lg No check_conc Is the reaction concentration too high? check_base->check_conc Yes solution_base Switch to a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine). check_base->solution_base No check_temp Is the reaction temperature optimal? check_conc->check_temp Yes solution_conc Run the reaction at higher dilution to favor intramolecular cyclization. check_conc->solution_conc No solution_temp Optimize temperature; higher temperatures may be needed, but can also promote side reactions. check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield in intramolecular cyclization.

Route 2: Reductive Amination

Reductive amination is a versatile method for synthesizing azaspiro[3.4]octane, typically involving the reaction of a cyclopentanone derivative with an appropriate amino alcohol, followed by reduction and cyclization. A common starting material is 1-aminomethyl-1-cyclopentanol.

Question 2: I am attempting a one-pot reductive amination and cyclization to form a 2-azaspiro[3.4]octane derivative, but I am observing significant amounts of a dimeric side product. What is the cause and how can I prevent this?

Answer:

The formation of dimeric or oligomeric side products is a common issue in reductive amination, especially when the reaction is not properly controlled. This typically arises from intermolecular reactions competing with the desired intramolecular cyclization.

Mechanism of Dimer Formation:

The intermediate iminium ion, formed from the condensation of the carbonyl and the primary amine, can be attacked by another molecule of the amino alcohol starting material before it has a chance to cyclize. This leads to the formation of a dimeric species, which can be further reduced.

Strategies to Minimize Dimer Formation:

  • Choice of Reducing Agent: Use a mild and sterically hindered reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective for reductive aminations as it is less likely to reduce the starting carbonyl group and is more selective for the iminium ion.

  • Reaction Conditions:

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.

    • Temperature: Lowering the reaction temperature can help to control the rate of the intermolecular side reactions.

    • Order of Addition: In some cases, a stepwise approach can be beneficial. First, form the imine/enamine, and then add the reducing agent.

  • High Dilution: As with intramolecular cyclization, running the reaction at high dilution will favor the intramolecular pathway.

Data on Reducing Agent Selection:

Reducing AgentTypical Reaction ConditionsCommon Side Products Observed
Sodium Borohydride (NaBH₄)Methanol, room temperatureReduction of starting carbonyl, potential for dimerization.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-6Generally good selectivity, but cyanide toxicity is a concern.
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM) or Dichloroethane (DCE), room temp.Excellent selectivity for the iminium ion, often the best choice.
Route 3: [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and can be applied to the synthesis of the pyrrolidine ring of certain azaspiro[3.4]octane derivatives. A common approach involves the reaction of an azomethine ylide with a suitable dipolarophile.

Question 3: My [3+2] cycloaddition reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity in [3+2] cycloaddition reactions is a common challenge and is highly dependent on the specific substrates and reaction conditions.

Factors Influencing Diastereoselectivity:

  • Steric Hindrance: The facial selectivity of the cycloaddition is often dictated by steric interactions between the dipole and the dipolarophile. Bulky substituents on either component can direct the approach of the other reactant.

  • Electronic Effects: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile can influence the transition state geometry and, consequently, the diastereoselectivity.

  • Catalyst: The use of a chiral Lewis acid catalyst can induce asymmetry and favor the formation of one diastereomer.

  • Solvent: The polarity of the solvent can affect the stability of the transition states leading to different diastereomers.

Strategies for Improving Diastereoselectivity:

  • Substrate Modification: Introduce bulky protecting groups or substituents on the starting materials to create a greater steric bias in the transition state.

  • Catalyst Screening: Screen a variety of Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) and chiral ligands to identify a catalytic system that provides high diastereoselectivity.

  • Solvent Optimization: Experiment with a range of solvents with varying polarities, from nonpolar solvents like toluene to more polar solvents like acetonitrile.

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Visualizing the Transition State:

cluster_endo Endo Approach cluster_exo Exo Approach dipole Azomethine Ylide endo_ts Endo Transition State (Often favored by secondary orbital interactions) dipole->endo_ts exo_ts Exo Transition State (Often sterically less hindered) dipole->exo_ts dipolarophile Dipolarophile dipolarophile->endo_ts dipolarophile->exo_ts endo_product Endo Diastereomer endo_ts->endo_product exo_product Exo Diastereomer exo_ts->exo_product

Technical Support Center: Navigating the Industrial Scale-Up of Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial-scale synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges encountered when transitioning spirocyclic compound synthesis from the laboratory bench to large-scale production. Spirocycles, with their inherent three-dimensionality, are increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic scaffolds.[1][2] However, their unique structural complexity presents significant hurdles in process development and manufacturing.[3][4]

This resource is structured to address specific, real-world problems in a direct question-and-answer format, supported by detailed troubleshooting guides, experimental protocols, and data-driven insights to ensure your scale-up process is efficient, robust, and safe.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions and common points of confusion during the scale-up of spirocyclic compound synthesis.

Q1: My lab-scale synthesis of a key spirocyclic intermediate is high-yielding, but the yield drops significantly at pilot scale. What are the most likely causes?

A1: A drop in yield during scale-up is a frequent and multifaceted issue.[5] Beyond simple measurement errors, the primary culprits are often related to changes in physical and chemical parameters that are negligible at the lab scale but become critical in larger reactors.[5] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[5] The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient and potentially leading to thermal degradation of reactants, intermediates, or the final product.[5]

  • Reagent Addition and Stoichiometry: The rate of reagent addition can dramatically impact the reaction profile. A slow, controlled addition at the lab scale may be difficult to replicate proportionally in a large reactor, leading to concentration spikes and unwanted side reactions.

  • "Hidden" Variables: Factors like the headspace gas-to-liquid ratio, which can influence reactions involving gaseous byproducts or reactants, change significantly with scale.[5] Additionally, minor impurities in starting materials or solvents, which have a negligible effect in small batches, can accumulate and interfere with the reaction at an industrial scale.[5]

Q2: How can I improve the stereoselectivity of my spirocyclization reaction on a larger scale?

A2: Maintaining or improving stereoselectivity is a paramount challenge in spirocycle synthesis.[6][7] The delicate balance of kinetic and thermodynamic factors that govern stereochemical outcomes can be easily perturbed during scale-up.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting diastereoselectivity.[8] A comprehensive solvent screen during process development is crucial. In some instances, a change in solvent can even invert the diastereomeric ratio.[8]

  • Catalyst and Ligand Optimization: For catalytic reactions, the choice of catalyst and ligand is critical for inducing stereoselectivity.[9] On a larger scale, catalyst deactivation or heterogeneity in the reaction mixture can lead to a loss of stereocontrol. It may be necessary to explore more robust catalyst systems or adjust catalyst loading.

  • Temperature Control: Many stereoselective reactions have a narrow optimal temperature range. The thermal gradients in large reactors can lead to inconsistent stereochemical outcomes.[5] Implementing more precise and uniform temperature control is essential.

Q3: Purification of my spirocyclic product is proving to be a major bottleneck. What are some scalable purification strategies?

A3: The unique 3D structure of spirocycles can make them challenging to purify, especially at scale. Traditional flash chromatography may not be economically viable for multi-kilogram production.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[10] A systematic approach to solvent screening and optimization of crystallization conditions (e.g., cooling rate, seeding) is necessary.[11]

  • Supercritical Fluid Chromatography (SFC): For chiral separations and complex mixtures, SFC offers a "greener" and higher-throughput alternative to traditional HPLC.[10][12] The use of supercritical CO2 as the primary mobile phase reduces solvent consumption and simplifies product isolation.[10]

  • Solid-Phase Extraction (SPE): SPE can be a valuable tool for removing specific impurities or for pre-fractionating complex mixtures before a final purification step, thereby improving the efficiency of the overall process.[13]

Q4: I'm concerned about the safety of my spirocyclization reaction at an industrial scale, especially since it involves a highly exothermic step. What precautions should I take?

A4: Process safety is non-negotiable in industrial chemistry. A thorough safety assessment is critical before any scale-up.

  • Thermal Hazard Evaluation: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for understanding the thermal stability of your reactants, intermediates, and products.[14] This data helps identify potential runaway reactions.

  • Reaction Calorimetry: This technique provides real-time data on the heat evolved during a reaction, allowing for the calculation of the heat of reaction and the design of an adequate cooling system for the larger reactor.

  • Process Modifications: If a reaction is deemed too hazardous for large-scale batch processing, consider alternative approaches such as continuous flow chemistry, which can offer better temperature control and a smaller reaction volume at any given time, significantly improving the safety profile.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Troubleshooting Low Yield and Purity in a Metal-Catalyzed Spirocyclization

Problem: You are performing a palladium-catalyzed intramolecular Heck reaction to form a spiro-oxindole, but the yield is low and you observe significant amounts of starting material and a de-allylated side product.

Potential Cause Diagnostic Check Proposed Solution
Catalyst Inactivation Analyze the reaction mixture for the presence of palladium black (indicative of catalyst decomposition).1. Ligand Screening: The choice of phosphine ligand is crucial. Electron-rich, bulky ligands often stabilize the active Pd(0) species. Screen a panel of ligands (e.g., Xantphos, Buchwald-type ligands).[15] 2. Degassing: Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst.
Incorrect Base Monitor the pH of the reaction mixture over time. A significant drop in pH may indicate that the base is not strong enough to neutralize the acid generated in the reaction.1. Base Screening: The choice of base can significantly impact the reaction outcome. Screen a variety of inorganic (e.g., K2CO3, Cs2CO3) and organic (e.g., triethylamine, DBU) bases. 2. Solubility: Ensure the chosen base is sufficiently soluble in the reaction medium.
Sub-optimal Temperature Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by HPLC or TLC.Identify the optimal temperature that balances reaction rate with catalyst stability and side product formation.
Starting Material Quality Analyze the starting material for impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).Purify the starting material by recrystallization or column chromatography before use.
Experimental Protocol: Optimizing a Palladium-Catalyzed Intramolecular Heck Reaction
  • Reactor Setup: To a rigorously dried and argon-purged jacketed reactor, add the aryl halide starting material (1.0 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv).

  • Solvent Addition: Add degassed solvent (e.g., toluene, DMF) to achieve a concentration of 0.1-0.5 M.

  • Catalyst and Base Addition: Add the palladium source (e.g., Pd(OAc)2, 0.05 equiv) and the base (e.g., K2CO3, 2.0 equiv).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100°C) with efficient stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Part 3: Managing Stereochemistry and Impurities

Controlling Stereoselectivity in Spirocycle Synthesis

Achieving the desired stereoisomer is often the most critical and challenging aspect of spirocyclic compound synthesis. The following diagram illustrates a decision-making workflow for troubleshooting poor stereoselectivity.

stereoselectivity_troubleshooting start Poor Stereoselectivity Observed check_literature Review Literature for Analogous Systems start->check_literature solvent_screen Perform Solvent Screen (Polar vs. Non-polar) check_literature->solvent_screen No clear precedent temp_study Conduct Temperature Study (-20°C to 100°C) solvent_screen->temp_study Improvement, but insufficient catalyst_ligand_screen Screen Chiral Catalysts/Ligands temp_study->catalyst_ligand_screen For catalytic reactions reagent_control Vary Stoichiometry and Addition Rate of Reagents catalyst_ligand_screen->reagent_control end Optimized Stereoselectivity catalyst_ligand_screen->end High selectivity achieved thermo_vs_kinetic Determine if Product is under Thermodynamic or Kinetic Control reagent_control->thermo_vs_kinetic epimerization_study Attempt Epimerization of Undesired Isomer thermo_vs_kinetic->epimerization_study Thermodynamic control suspected resolution Consider Chiral Resolution (e.g., SFC, crystallization with chiral acid/base) thermo_vs_kinetic->resolution Kinetic control, separation needed epimerization_study->end resolution->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Impurity Profiling and Management

The identification and control of impurities are critical for regulatory approval and ensuring the safety of the final drug product.[16][17] A systematic approach to impurity management is essential.[18]

Typical Impurity Management Workflow:

  • Detection and Tracking: Use a stability-indicating HPLC method to detect and quantify all impurities at each step of the synthesis.[19]

  • Identification: For unknown impurities above the identification threshold (typically 0.1%), use techniques like LC-MS and high-resolution mass spectrometry (HRMS) to determine the molecular weight and formula.[19][20]

  • Isolation and Characterization: Isolate a sufficient quantity of the impurity using preparative HPLC or SFC for structural elucidation by NMR.[19]

  • Synthesis and Confirmation: Synthesize the proposed impurity structure via an independent route to confirm its identity.[19][20]

  • Fate and Purge Studies: "Spike" the reaction mixture with the known impurity to understand its fate in subsequent steps and to demonstrate the process's ability to purge it to acceptable levels.[16]

Common Impurities in Spirocycle Synthesis and Their Mitigation:

Impurity Type Potential Origin Mitigation Strategy
Diastereomers/Enantiomers Incomplete stereoselectivity in the key spirocyclization step.Optimize reaction conditions (catalyst, solvent, temperature) as described above. If separation is necessary, develop a robust chiral SFC or HPLC method.
Unreacted Starting Materials/Intermediates Incomplete reaction conversion.Increase reaction time, temperature, or reagent stoichiometry. Improve mixing efficiency at scale.
By-products from Side Reactions Competing reaction pathways (e.g., elimination, reduction).Modify reaction conditions to disfavor the side reaction (e.g., lower temperature, different base).
Degradation Products Instability of the product under reaction or workup conditions.Perform stress testing to identify degradation pathways. Modify workup to use milder conditions (e.g., neutral pH, lower temperatures).

Part 4: Process Safety Considerations

Scaling up chemical reactions introduces safety challenges that must be proactively managed. The following diagram outlines a typical process safety workflow for a new spirocycle synthesis.

process_safety_workflow start New Spirocycle Synthesis Process lit_review Literature Review for Known Hazards start->lit_review thermal_screening Thermal Screening (DSC/TGA) of All Reagents and Intermediates lit_review->thermal_screening reaction_calorimetry Reaction Calorimetry (RC1) on Key Transformation thermal_screening->reaction_calorimetry assess_exotherm Assess Exotherm and Potential for Runaway reaction_calorimetry->assess_exotherm is_safe Is the Process Inherently Safe for Scale-up? assess_exotherm->is_safe scale_up Proceed with Controlled Scale-up is_safe->scale_up Yes process_modification Process Modification Required is_safe->process_modification No end Safe Industrial Process scale_up->end redesign_synthesis Redesign Synthesis (e.g., different reagents, alternative route) process_modification->redesign_synthesis flow_chemistry Consider Continuous Flow Chemistry process_modification->flow_chemistry redesign_synthesis->thermal_screening flow_chemistry->thermal_screening

Caption: Process safety workflow for scaling up spirocycle synthesis.

References

  • Zhang, et al. (2024). Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. Synfacts, 0647.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 2019.
  • Mykhailiuk, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(13), 5191.
  • Mykhailiuk, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 2025.
  • Ma, B., et al. (2024).
  • Overcoming challenges in the purification of spirocyclic alcohols. Benchchem.
  • Technical Support Center: Stereoselective Synthesis of Spiro Compounds. Benchchem.
  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Mykhailiuk, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities.
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie, 2017.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Semantic Scholar.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2020.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz, 2025.
  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi, 2022.
  • Impurity Synthesis And Identific
  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 2025.
  • Technical Support Center: Optimization of Spirocycliz
  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 753-789.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain.
  • Tackling Process Impurities in Drug Development. SpiroChem, 2025.
  • A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace, 2025.
  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 2023.
  • Takasu, K., Nagamoto, Y., & Takemoto, Y. (2010). Stereocontrolled synthesis of spiro[n.2]alkenes by ring contraction of fused-cyclobutanols. Chemistry, 16(28), 8427-8432.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com, 2025.
  • Technical Support Center: Scalable Purification of Spiro Intermedi
  • Priestley, I., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development, 27(2), 269-275.
  • Advances in Purification Techniques for Pharmaceutical Compound Isol
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs, 2020.
  • How Are Solvents Used In Industrial Chemical Processes? Chemistry For Everyone, 2025.
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
  • Managing Impurities During Clinical Trials. Regis Technologies, 2021.
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed, 2021.
  • Industrial Applications of Green Solvents in Organic and Drug Synthesis for Sustainable Development of Chemical Process and Technologies.
  • A Scientist's Guide to Crystallization Process Development. YouTube, 2021.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(tosyloxymethyl)cyclopropane. Benchchem.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed, 2022.
  • Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube, 2021.
  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH.

Sources

Stability and storage conditions for tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Experimental Troubleshooting

Welcome to the technical support center for tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable building block in your experiments. As Senior Application Scientists, we have compiled this information based on chemical principles, supplier data, and extensive experience with similar compounds.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is also advisable to keep the container tightly sealed to protect it from atmospheric moisture. Some suppliers ship the product at room temperature, which is acceptable for short durations, but refrigerated storage is recommended for maintaining long-term purity and stability.[1]

Q2: I've seen two different CAS numbers for what looks like the same compound. Which one is correct?

A2: This is a crucial point of clarification. There are two common isomers for this spirocyclic system, and it is essential to use the correct one for your application:

  • This compound has the CAS Number 1434141-78-2 .[2][3][4][5]

  • tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate has the CAS Number 1581683-57-9 .[1][6][7]

Always verify the CAS number on your supplier's documentation to ensure you have the correct isomer for your synthetic route.

Q3: Is this compound sensitive to moisture?

Q4: What is the general stability of the N-Boc protecting group on this molecule?

A4: The tert-butoxycarbonyl (Boc) group is known to be stable under basic and nucleophilic conditions.[9][10] However, it is labile and designed to be cleaved under acidic conditions.[10][11][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the amine.[10][11] Care should be taken to avoid acidic contaminants during storage and in reaction mixtures where the Boc group needs to remain intact.

Storage and Stability Summary

ParameterRecommendationRationale & Further Information
Storage Temperature 2-8°C (Refrigerator)To minimize potential degradation over time. While some suppliers ship at ambient temperature, long-term storage should be refrigerated.[1]
Atmosphere Tightly sealed container, store in a dry place or desiccator.To prevent exposure to atmospheric moisture, which can lead to hydrolysis of the Boc group, especially if acidic impurities are present.[8]
Light Exposure Store in an opaque container in the dark.While specific photostability data is not available, it is a general precaution for complex organic molecules to avoid prolonged exposure to UV or visible light to prevent potential photochemical degradation.[13]
pH Stability Stable under neutral and basic conditions. Labile in acidic conditions.The N-Boc group is readily cleaved by acids. Avoid acidic environments if the protecting group is to be retained.[9][10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in chemical reactions.

Issue 1: Inconsistent reaction yields or appearance of unknown byproducts.

This is often related to the degradation of the starting material or unintended side reactions.

dot

troubleshooting_yield Troubleshooting Inconsistent Yields start Inconsistent Yields or Unexpected Byproducts check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity sub_optimal_purity Purity is not as expected check_purity->sub_optimal_purity purity_ok Purity is confirmed check_purity->purity_ok check_storage Review Storage Conditions: - Temperature (2-8°C)? - Dry/Inert Atmosphere? storage_issue Improper Storage Identified check_storage->storage_issue storage_ok Storage is Correct check_storage->storage_ok check_reagents Assess Reaction Conditions: - pH of the reaction? - Purity of solvents/reagents? acidic_conditions Acidic Conditions Detected? check_reagents->acidic_conditions sub_optimal_purity->check_storage Possible Degradation purity_ok->check_reagents solution_storage Procure fresh material. Implement correct storage protocols. storage_issue->solution_storage Action storage_ok->check_reagents deprotection Unintended Boc Deprotection acidic_conditions->deprotection Yes other_issues No Obvious Acid Source acidic_conditions->other_issues No solution_deprotection Use non-acidic conditions. Buffer the reaction if necessary. deprotection->solution_deprotection solution_other Investigate other reaction parameters: - Temperature - Reaction time - Catalyst activity other_issues->solution_other

Caption: Workflow for troubleshooting inconsistent reaction outcomes.

  • Potential Cause A: Degradation of Starting Material.

    • Explanation: Improper storage, particularly at elevated temperatures or exposure to moisture and air, can lead to gradual degradation of the compound.

    • Solution:

      • Verify Purity: Before use, especially if the container has been opened multiple times or stored for an extended period, verify the purity of the compound using techniques like NMR or LC-MS.

      • Ensure Proper Storage: Always store the compound at the recommended 2-8°C in a tightly sealed container, preferably in a desiccator.[1][8]

  • Potential Cause B: Unintended Deprotection of the N-Boc Group.

    • Explanation: The N-Boc group is sensitive to acid. Trace amounts of acid in your solvents or reagents, or acidic conditions generated during the reaction, can lead to the removal of the Boc group. This generates a free secondary amine, which may react differently than intended, leading to byproducts.

    • Solution:

      • Use Anhydrous/Neutral Solvents: Ensure that your reaction solvents are free from acidic impurities.

      • Buffer the Reaction: If your reaction is sensitive to pH changes, consider using a non-nucleophilic base to neutralize any adventitious acid.

      • Check Reagent Purity: Other reagents used in the reaction should also be checked for acidic impurities.

Issue 2: Formation of tert-butylated byproducts during a subsequent deprotection step.

When you intentionally remove the Boc group using acid, you can sometimes get byproducts where a tert-butyl group has been added to another part of your molecule.

dot

deprotection_byproducts Mitigating Byproducts During Boc Deprotection start Boc Deprotection with Acid (e.g., TFA) intermediate Formation of tert-Butyl Cation (t-Bu+) and Deprotected Amine start->intermediate desired_product Desired Product: Deprotected Amine intermediate->desired_product Main Pathway byproduct Side Reaction: Alkylation by t-Bu+ intermediate->byproduct Side Pathway nucleophile Nucleophilic Sites on Substrate (e.g., indoles, phenols, thioethers) byproduct->nucleophile t-Bu+ attacks solution Solution: Use Scavengers scavenger Scavenger (e.g., TIS, Anisole) 'Traps' the t-Bu+ cation solution->scavenger scavenger->intermediate Intercepts t-Bu+

Sources

Troubleshooting low conversion rates in the synthesis of 2-Boc-2-azaspiro[3.4]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Boc-2-azaspiro[3.4]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic building block. Spirocycles are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved pharmacological properties.[1][2] However, their synthesis can present unique challenges.[1][3] This guide offers practical, field-proven insights to help you navigate these challenges and achieve optimal results in your experiments.

Troubleshooting Guide: Low Conversion Rates and Other Common Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the common problem of low conversion rates.

Q1: My reaction to form the spirocyclic core is resulting in a low yield of 2-Boc-2-azaspiro[3.4]octan-5-one. What are the likely causes and how can I improve the conversion?

Low yields in spirocyclization reactions are a frequent hurdle.[4][5] The formation of the spirocenter is often sterically hindered and requires precise reaction conditions. Let's break down the potential causes and solutions, assuming a common synthetic route involving the reaction of a protected azetidine precursor.

Potential Cause 1: Incomplete Formation of the Key Intermediate

The synthesis of 2-Boc-2-azaspiro[3.4]octan-5-one often proceeds through a multi-step sequence. For instance, a plausible route involves the reaction of 1-Boc-3-oxoazetidine with a suitable reagent to introduce the cyclopentanone ring precursor, followed by cyclization. A failure in the initial steps will naturally lead to a low final yield.

Solutions:

  • Verify Starting Material Quality: Ensure the purity of your 1-Boc-3-oxoazetidine and other starting materials. Impurities can interfere with the reaction.

  • Optimize Intermediate-Forming Reaction: If your synthesis involves a Grignard-type reaction or a similar addition to the ketone of 1-Boc-3-oxoazetidine, ensure your reagents are fresh and the reaction is performed under strictly anhydrous conditions.

  • Isolate and Characterize Intermediates: When developing the synthesis, it is advisable to isolate and fully characterize the intermediates to confirm their structure and purity before proceeding to the next step.

Potential Cause 2: Inefficient Cyclization

The key ring-closing step to form the spirocyclic ketone can be challenging. The efficiency of this step is highly dependent on the reaction conditions.

Solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for the intramolecular cyclization. A systematic screening of conditions is recommended. Consider using a non-nucleophilic base to avoid side reactions.

  • Reaction Concentration: The concentration of the reaction can significantly impact the outcome of an intramolecular cyclization. High dilution conditions can favor the desired intramolecular reaction over intermolecular side reactions that can lead to polymerization or dimerization.

  • Temperature Optimization: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of byproducts. A temperature screening study is advisable.

Potential Cause 3: Instability of the Product or Intermediates

The azetidine ring, a four-membered heterocycle, can be strained and susceptible to ring-opening under certain conditions. The final product or key intermediates might be degrading during the reaction or workup.

Solutions:

  • Mild Reaction Conditions: Employ mild reaction conditions wherever possible. For instance, if the reaction is acid- or base-catalyzed, use the mildest effective catalyst at the lowest possible concentration.

  • Careful Workup: During the workup, avoid harsh acidic or basic conditions. Ensure that the temperature is kept low during extractions and solvent removal to minimize degradation.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates or the final product.

Q2: I am observing significant impurity formation alongside my desired product. How can I identify and minimize these byproducts?

Impurity formation is a common issue that can complicate purification and lower the overall yield.

Solutions:

  • Characterize Impurities: Isolate the major impurities and characterize them using techniques like NMR and mass spectrometry. Understanding the structure of the byproducts can provide valuable insights into the side reactions occurring.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent can lead to side reactions.

  • Purification Strategy: Optimize your purification method. Column chromatography with a carefully selected solvent system is often necessary to separate the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the synthesis and handling of 2-Boc-2-azaspiro[3.4]octan-5-one.

Q1: What is the role of the Boc protecting group, and are there any common issues associated with it in this synthesis?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[6] It prevents the secondary amine of the azetidine ring from undergoing undesired reactions.

Common Issues and Solutions:

  • Incomplete Protection: If the Boc protection of the initial azetidine is incomplete, the unprotected amine can lead to side reactions. Ensure the protection reaction goes to completion by using a slight excess of Boc anhydride and an appropriate base.

  • Premature Deprotection: The Boc group is sensitive to acidic conditions. If your reaction or workup involves acidic steps, you may experience premature removal of the Boc group. If this is an issue, consider using a more acid-stable protecting group or neutralizing the reaction mixture promptly.

  • Steric Hindrance: The bulky Boc group can sometimes sterically hinder the desired reaction at the adjacent carbonyl group. In such cases, optimization of reaction conditions (e.g., temperature, catalyst) is crucial.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A combination of analytical techniques is essential for a successful synthesis.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the final product and any isolated intermediates.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to identify any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ketone and the carbamate of the Boc group.

Experimental Protocols

Proposed Synthesis of 2-Boc-2-azaspiro[3.4]octan-5-one

A potential synthetic route could involve a multi-step sequence starting from commercially available 1-Boc-3-azetidinone.

Step 1: Synthesis of an Intermediate for Cyclization

This step would involve the addition of a three-carbon unit to the ketone of 1-Boc-3-azetidinone. This could potentially be achieved through a Reformatsky-type reaction or by using an appropriate organometallic reagent.

Step 2: Intramolecular Cyclization to form the Spirocycle

The intermediate from Step 1 would then be cyclized to form the desired 2-Boc-2-azaspiro[3.4]octan-5-one. This is a critical step that would likely require careful optimization of the base, solvent, and temperature.

Data Presentation

ParameterRecommended Condition/Value
Starting Material Purity >98%
Reaction Solvent Anhydrous, e.g., THF, DCM
Reaction Temperature -78 °C to reflux (requires optimization)
Purification Method Silica gel column chromatography
Characterization 1H NMR, 13C NMR, MS, IR

Visualizations

Troubleshooting Logic for Low Conversion

Caption: Troubleshooting workflow for low conversion rates.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (n.d.). Google Patents.
  • CN111574524B - Preparation method of 2-(tert-butoxycarbonyl)-7-oxyidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid. (n.d.). Google Patents.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Selected Synthetic Strategies to Spirocyclics | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016). ACS Figshare. Retrieved January 19, 2026, from [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (n.d.). Google Patents.
  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). SpringerLink. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Managing Reaction Temperature for Selective Oxidation in Azaspirooctane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspirooctanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing reaction temperature during the critical selective oxidation step. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you navigate the complexities of this synthetic transformation.

Part 1: The Crucial Role of Temperature in Selective Oxidation

The synthesis of azaspirooctanes, valuable scaffolds in medicinal chemistry, often involves a selective oxidation step that can be challenging to control. The reaction temperature is arguably one of the most critical parameters influencing the yield, selectivity, and overall success of this transformation. This section delves into the fundamental principles governing the impact of temperature on these reactions.

Q1: Why is precise temperature control so critical in the selective oxidation of azaspirooctanes?

A1: Precise temperature control is paramount because it directly influences the competition between desired and undesired reaction pathways. The outcome of a chemical reaction is governed by both kinetics (the rate at which products are formed) and thermodynamics (the relative stability of the products). Temperature is a key lever to manipulate this balance.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed the fastest, even if it is not the most stable. Conversely, at higher temperatures, reactions tend to be under thermodynamic control, where the most stable product is favored, as there is enough energy to overcome the activation barriers for both forward and reverse reactions, leading to an equilibrium.[1] In the selective oxidation of azaspirooctanes, the desired product is often the kinetically favored one.

  • Activation Energy and Selectivity: Every reaction pathway has a specific activation energy (Ea). Temperature directly affects the ability of molecules to overcome this barrier. When multiple reaction pathways are possible (e.g., oxidation at different positions on the azaspirooctane core), even small differences in their activation energies can be exploited by carefully controlling the temperature to favor one pathway over others.

Q2: What are the common side reactions during azaspirooctane oxidation, and how does temperature influence them?

A2: Several side reactions can plague the selective oxidation of azaspirooctanes, and their prevalence is often strongly temperature-dependent.

  • Over-oxidation: The desired partially oxidized product can itself be susceptible to further oxidation, leading to the formation of undesired byproducts. This is a common issue when the desired product is an alcohol or aldehyde, which can be further oxidized to a ketone or carboxylic acid. Higher temperatures generally increase the rate of over-oxidation.

  • Decomposition: Azaspirooctane scaffolds, especially those with strained ring systems, can be thermally labile. Elevated temperatures can lead to decomposition of the starting material or the desired product, significantly reducing the yield.

  • Loss of Protecting Groups: Many synthetic routes for azaspirooctanes employ protecting groups (e.g., Boc, Cbz) on the nitrogen atom. These groups can be sensitive to the reaction conditions, and higher temperatures can promote their cleavage. For instance, significant loss of the Boc group has been observed at temperatures exceeding 30 °C during certain synthetic steps for 2-azaspiro[3.3]heptane.[2]

Part 2: Troubleshooting Guide: Common Issues and Practical Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the selective oxidation of azaspirooctanes, with a focus on temperature optimization.

Q3: I'm observing low conversion of my starting material. How can I use temperature to improve the yield?

A3: Low conversion is a common problem that can often be addressed by carefully adjusting the reaction temperature. However, a simple increase in temperature is not always the best solution, as it can trigger side reactions.

Troubleshooting Protocol for Low Conversion:

  • Verify Reagent Purity and Stoichiometry: Before adjusting the temperature, ensure that all reagents are pure and used in the correct stoichiometric ratios. Impurities can inhibit catalysts and lead to low conversion.

  • Initial Temperature Screening: If the reaction is sluggish at room temperature, a cautious and systematic increase in temperature is warranted.

    • Set up a series of small-scale reactions at different temperatures (e.g., 30 °C, 40 °C, 50 °C).

    • Monitor the reaction progress at each temperature using a suitable analytical technique (e.g., TLC, LC-MS).

    • Identify the temperature at which the reaction rate increases without a significant increase in byproduct formation.

  • Extended Reaction Time at a Moderate Temperature: Instead of a high temperature for a short duration, consider running the reaction for a longer period at a more moderate temperature. This can often improve conversion without compromising selectivity.

Q4: My main challenge is poor selectivity, resulting in a mixture of oxidized products. What's the best temperature optimization strategy?

A4: Poor selectivity is a classic indication that the reaction conditions are not optimal for favoring the desired kinetic product.

Troubleshooting Protocol for Poor Selectivity:

  • Low-Temperature Screening: The first and most crucial step is to run the reaction at lower temperatures.[1] This will favor the kinetically controlled product, which is often the desired regio- or stereoisomer.

    • Set up a series of small-scale reactions at temperatures such as 0 °C, -20 °C, and even -78 °C (dry ice/acetone bath).

    • Carefully monitor the product distribution at each temperature.

  • Slow Addition of Reagents: In addition to low temperature, the slow addition of the oxidizing agent can help to maintain a low concentration of the active oxidant, which can improve selectivity.

  • Solvent and Catalyst Screening: The choice of solvent and catalyst can significantly influence the energy landscape of the reaction and, therefore, the selectivity.[1] Consider screening different solvents and catalysts in conjunction with temperature optimization.

Q5: I'm observing significant byproduct formation, likely due to decomposition. How should I adjust the temperature?

A5: The formation of decomposition products is a clear sign that the reaction temperature is too high for the thermal stability of your starting material or product.

Troubleshooting Protocol for Decomposition:

  • Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition. If the reaction is too slow at lower temperatures, consider alternative strategies.

  • Use a More Active Catalyst: A more active catalyst can allow the reaction to proceed at a lower temperature, thereby avoiding decomposition.

  • Reduce Reaction Time: If the reaction must be run at a higher temperature, minimizing the reaction time can help to reduce the extent of decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q6: My Boc protecting group is being cleaved during the oxidation. Is this temperature-related, and what can I do?

A6: Yes, the cleavage of acid-labile protecting groups like Boc can be exacerbated by higher temperatures, especially in the presence of even trace amounts of acidic species.

Troubleshooting Protocol for Protecting Group Cleavage:

  • Maintain a Low Reaction Temperature: As demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, keeping the reaction temperature below 30 °C can be crucial to prevent Boc group cleavage.[2]

  • Ensure Anhydrous and Neutral Conditions: Moisture can lead to the formation of acidic byproducts that can cleave the Boc group. Ensure all reagents and solvents are anhydrous. The addition of a non-nucleophilic base can also help to neutralize any acidic species.

  • Consider an Alternative Protecting Group: If temperature control and anhydrous conditions are insufficient to prevent cleavage, consider using a more robust protecting group that is stable under the oxidation conditions.

Part 3: Experimental Protocols and Data

Experimental Protocol: Temperature Screening for Optimal Selectivity

This protocol outlines a general procedure for screening the reaction temperature to optimize the selectivity of an oxidation reaction.

  • Preparation: In a series of oven-dried reaction vials, place the azaspirooctane substrate and any necessary catalyst or additives.

  • Inert Atmosphere: Purge each vial with an inert gas (e.g., argon or nitrogen) and add the anhydrous solvent.

  • Temperature Equilibration: Place each vial in a cooling bath set to the desired temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Allow the solutions to equilibrate for 10-15 minutes.

  • Initiation: Add the oxidizing agent dropwise to each vial while maintaining the target temperature.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Quenching and Analysis: Once the starting material is consumed or after a predetermined time, quench the reactions. Analyze the crude reaction mixtures to determine the product distribution and selectivity at each temperature.

Data Presentation: Optimal Temperature Ranges for Different Catalytic Systems

The optimal temperature for a selective oxidation reaction is highly dependent on the specific catalytic system being used. The following table provides a hypothetical but illustrative summary of optimal temperature ranges for different types of catalysts.

Catalyst SystemTypical OxidantOptimal Temperature Range (°C)Key Considerations
Dess-Martin Periodinane (DMP)N/A0 to 25Can be sensitive to moisture.
TEMPO/NaOClSodium Hypochlorite0 to 10Biphasic reaction, requires vigorous stirring.
Ruthenium-based (e.g., TPAP)NMO20 to 30Can be expensive.
Copper/Ligand SystemOxygen/Air25 to 60Requires careful control of oxygen concentration.

Part 4: Advanced Concepts & Frequently Asked Questions

Q7: How do the choice of catalyst and solvent impact the optimal reaction temperature?

A7: The catalyst and solvent are integral components of the reaction system and have a profound effect on the optimal temperature.

  • Catalyst Activity: A highly active catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a lower temperature. This is particularly advantageous when dealing with thermally sensitive substrates.

  • Solvent Polarity and Coordinating Ability: The solvent can influence the stability of transition states and intermediates. A solvent that selectively stabilizes the transition state of the desired reaction pathway can enhance selectivity at a given temperature. Additionally, coordinating solvents can sometimes modulate the activity of a metal catalyst.

Q8: Are there non-thermal methods to enhance selectivity in azaspirooctane oxidation?

A8: Yes, several non-thermal strategies can be employed to improve selectivity:

  • Choice of Oxidant: The inherent selectivity of the oxidizing agent plays a crucial role. Some oxidants are known for their high selectivity for specific functional groups.

  • Use of Directing Groups: A functional group on the substrate can be used to direct the oxidant to a specific position on the molecule.

  • Catalyst Design: The design of the catalyst, including the ligands surrounding a metal center, can create a steric and electronic environment that favors a particular reaction pathway.

Q9: What are the primary safety concerns when conducting oxidation reactions at various temperatures?

A9: Oxidation reactions can be energetic and pose several safety hazards.

  • Exothermic Reactions: Oxidation reactions are often exothermic. At higher temperatures, there is an increased risk of a runaway reaction. Always use a cooling bath to dissipate heat, especially during the initial stages of the reaction.

  • Peroxide Formation: Some oxidation reactions can generate unstable peroxide intermediates. It is crucial to handle these reactions with care and to follow proper quenching procedures.

  • Pressure Buildup: If gaseous byproducts are formed, there can be a buildup of pressure in a sealed reaction vessel. Ensure that the reaction is adequately vented.

Part 5: Visualizations

Diagrams

Temperature_Effect cluster_0 Low Temperature (Kinetic Control) cluster_1 High Temperature (Thermodynamic Control) Starting Material_L Starting Material Product_A_L Desired Product (Fastest Formation) Starting Material_L->Product_A_L Low Ea Product_B_L Undesired Product (Slower Formation) Starting Material_L->Product_B_L High Ea Starting Material_H Starting Material Product_A_H Desired Product Starting Material_H->Product_A_H Reversible Product_B_H Undesired Product (More Stable) Starting Material_H->Product_B_H Reversible

Caption: Kinetic vs. Thermodynamic Control in Selective Oxidation.

Troubleshooting_Workflow Start Poor Selectivity Observed Step1 Decrease Reaction Temperature (e.g., 0 °C, -20 °C) Start->Step1 Step2 Analyze Product Ratio Step1->Step2 Decision Selectivity Improved? Step2->Decision Yes Optimize at Low Temperature Decision->Yes Yes No Screen Different Catalysts/Solvents at Low Temperature Decision->No No End Achieve High Selectivity Yes->End No->End

Caption: Troubleshooting Workflow for Poor Selectivity.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Effective Workup Procedures for Reactions Involving tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the effective workup of reactions involving tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate and its analogs. Our focus is on providing practical, field-proven insights to ensure the successful isolation and purification of your target compounds.

Introduction to the Challenges

The unique spirocyclic structure of this compound, combining a ketone and a Boc-protected amine, presents specific challenges during reaction workup. These can include product solubility issues, emulsion formation during extraction, and potential lability of the Boc group under certain conditions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound during workup?

A1: The primary stability concern is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is highly sensitive to acidic conditions, under which it is readily cleaved to release the free amine, tert-butanol, and carbon dioxide.[1] Therefore, it is crucial to avoid strongly acidic conditions during the workup. The molecule is generally stable to basic conditions, neutral water, and most common organic solvents.[1]

Q2: What are the typical solubility characteristics of this spirocycle?

A2: Based on its structure (a moderately polar ketone with a lipophilic Boc group), this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in nonpolar solvents like hexanes may be limited, and it is generally insoluble in water.

Q3: Can I perform an acidic wash during the extraction?

A3: It is strongly advised to avoid acidic washes (e.g., with 1M HCl) as this will likely lead to partial or complete cleavage of the Boc protecting group.[2] If an acidic wash is necessary to remove basic impurities, it should be performed with extreme caution, using a very dilute and weak acid (e.g., 10% citric acid solution) at low temperatures (0 °C), and with minimal contact time. The progress of the deprotection should be monitored closely by TLC or LC-MS.

Q4: What are the most common impurities I might encounter after a reaction?

A4: Common impurities can include unreacted starting materials, reagents (especially in coupling reactions), and potential byproducts from side reactions. For instance, in amide coupling reactions, unreacted carboxylic acids and coupling reagents like DCC or EDC and their urea byproducts are common.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and provides actionable solutions.

Issue 1: Persistent Emulsion During Aqueous Extraction

Question: I'm performing a liquid-liquid extraction and a thick, stable emulsion has formed between the organic and aqueous layers that won't separate. How can I resolve this?

Causality: Emulsions are often caused by the presence of polar aprotic solvents (like DMF or DMSO) used in the reaction, or by fine particulate matter. The spirocyclic nature of the compound itself can sometimes contribute to the formation of stable emulsions.

Solutions:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes. If separation does not occur, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up the emulsion.

  • Filtration through Celite®: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® can be very effective. After filtration, the biphasic mixture can be returned to the separatory funnel for separation.

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.

Issue 2: Low Recovery of the Product in the Organic Layer

Question: After extraction and drying, my yield of the crude product is significantly lower than expected. What could be the cause?

Causality: Low recovery can be due to several factors, including incomplete extraction from the aqueous layer, accidental cleavage of the Boc group, or the product precipitating at the interface.

Solutions:

  • Multiple Extractions: Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

  • Back-Extraction: If the product has some water solubility, it may be beneficial to perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before extraction. If the aqueous layer is inadvertently acidic, the Boc group could be cleaved, leading to the protonated amine which will be more soluble in the aqueous phase.

  • Check for Precipitate: Carefully inspect the separatory funnel for any solid material at the interface of the two layers. If a precipitate is present, it may be your product. This can be collected by filtration.

Issue 3: Presence of Urea Byproducts After a Coupling Reaction

Question: I've performed a coupling reaction using DCC or EDC and now I'm struggling to remove the corresponding urea byproduct (DCU or EDU) from my spirocyclic product.

Causality: Dicyclohexylurea (DCU) and N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) are common byproducts of carbodiimide-mediated coupling reactions. DCU is notoriously difficult to remove due to its low solubility in many common solvents.

Solutions:

  • Filtration for DCU: If the reaction was performed in a solvent like DCM in which DCU is poorly soluble, much of it can be removed by filtration of the reaction mixture before the aqueous workup.

  • Acidic Wash (with caution): For the removal of EDU, a wash with a dilute acid (e.g., 1% HCl or 5% citric acid) can protonate the basic EDU, making it water-soluble. However, be mindful of the potential for Boc deprotection.

  • Chromatography: Flash column chromatography is often the most effective method for removing urea byproducts. A gradient elution from a nonpolar solvent system (e.g., hexanes/ethyl acetate) is typically successful.

Experimental Protocols

Standard Aqueous Workup Protocol

This protocol is a general guideline for the workup of a reaction involving this compound in a common organic solvent like DCM or THF.

Materials:

  • Reaction mixture

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Dilution and Extraction: Dilute the reaction mixture (or the residue from step 2) with an appropriate organic solvent (e.g., ethyl acetate) and deionized water. Transfer the mixture to a separatory funnel.

  • Separation of Layers: Allow the layers to separate. Drain the aqueous layer.

  • Washing the Organic Layer:

    • Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution (to neutralize any residual acid), and finally with brine (to aid in drying).

    • During each wash, gently invert the separatory funnel several times, venting frequently. Avoid vigorous shaking to minimize emulsion formation.

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by techniques such as flash column chromatography or recrystallization.[3]

Data Summary Table for Purification
Purification MethodTypical Eluent SystemExpected PurityReference
Flash Column ChromatographyHexane/Ethyl Acetate Gradient>95%[3]
RecrystallizationEthyl Acetate/Hexanes>98%General Technique

Visualizations

General Workup Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->Extract Wash Wash Organic Layer (H₂O, sat. NaHCO₃, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: A typical workflow for the workup and purification of reactions involving this compound.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Forms During Extraction Wait Wait 10-20 min Start->Wait Add_Brine Add Saturated Brine Wait->Add_Brine Resolved Emulsion Resolved Add_Brine->Resolved If successful Not_Resolved Still Emulsified Add_Brine->Not_Resolved If persists Filter Filter through Celite® Filter->Resolved Centrifuge Centrifuge Mixture Centrifuge->Resolved Not_Resolved->Filter Not_Resolved->Centrifuge Alternative

Caption: A decision-making diagram for troubleshooting persistent emulsions during aqueous workup.

References

  • Zheng, G., & Tice, C. M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 4209. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity After Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with reactions following the removal of a tert-butyloxycarbonyl (Boc) protecting group. Instead of a rigid protocol, this resource is structured as a series of troubleshooting questions and in-depth answers to address the nuanced issues that can arise in the lab. Our goal is to explain the causality behind these issues and provide field-proven, self-validating solutions.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and immediate questions that arise when a post-deprotection reaction fails.

Q1: My analytics (TLC/LC-MS) show complete Boc deprotection, but my subsequent coupling reaction is sluggish or failing. What is the most likely culprit?

A1: The most common, and often overlooked, cause is the formation of an amine salt. When you deprotect with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the newly liberated amine is immediately protonated by the excess acid in the medium.[1][2] This forms a stable, and often non-nucleophilic, trifluoroacetate or hydrochloride salt. Your subsequent reaction, such as an acylation or alkylation, requires a free, nucleophilic amine. If you do not adequately neutralize this salt, the amine remains "locked" and unreactive.

Q2: Do I always need a basic work-up or added base in the next step after a TFA deprotection?

A2: Almost always, yes. Unless your subsequent reaction conditions are themselves strongly basic, you must actively convert the amine salt back to the free amine. This can be done in two primary ways:

  • Aqueous Basic Work-up: After removing the bulk of the TFA/DCM in vacuo, dissolve the residue in a suitable organic solvent (like EtOAc or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[3] This neutralizes the TFA salt and allows the free amine to be extracted into the organic layer.

  • In-situ Neutralization: If you intend to use the crude amine salt directly, you must add a non-nucleophilic organic base to the subsequent reaction mixture before adding your electrophile.[4] A common choice is N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, you will need at least one equivalent of base to neutralize the salt and often a slight excess to drive the desired reaction.

Q3: Can residual TFA from the deprotection step interfere with my next reaction?

A3: Absolutely. Residual TFA can cause several problems. Firstly, it ensures the amine remains in its protonated, unreactive salt form.[4] Secondly, under certain conditions with highly reactive coupling agents (like carbodiimides), there's a small but non-zero risk of the trifluoroacetate anion itself being activated and leading to trifluoroacetylation of your amine, forming a highly stable and unreactive trifluoroacetamide byproduct.[4][5] To mitigate this, perform an azeotropic removal by adding a solvent like toluene or DCM to the crude residue and evaporating it under reduced pressure two to three times before proceeding.[1]

Q4: My deprotected amine is poorly soluble after work-up. What can I do?

A4: Poor solubility of the free amine is a common issue, especially with larger or more polar molecules. The free amine may have different solubility properties than both the Boc-protected precursor and the amine salt. If your compound crashes out after a basic wash, try a broader range of solvents for extraction. If it remains insoluble, you might consider a "salt-to-salt" approach, where you avoid isolating the free base. After evaporating the TFA/DCM, you can dissolve the crude TFA salt in a polar aprotic solvent like DMF or NMP, add your base (e.g., DIPEA) and then proceed directly with the next reaction.

Part 2: In-Depth Troubleshooting Guide

This section delves into more complex scenarios and provides a logical framework for diagnosing and solving persistent reactivity issues.

Q5: I performed a basic work-up, but my acylation reaction is still failing. How do I systematically troubleshoot this?

A5: When a standard work-up isn't enough, a systematic approach is required. The problem lies in one of three areas: the amine, the reagents, or the reaction conditions.

Troubleshooting Workflow for Post-Deprotection Failure

G Start Subsequent Reaction Fails CheckAmine Step 1: Verify Amine Quality Start->CheckAmine Amine_NMR Acquire ¹H NMR of isolated amine. Is it clean? Is integration correct? CheckAmine->Amine_NMR CheckReagents Step 2: Check Reagents & Conditions Reagent_Check Are coupling agents, bases, and solvents fresh and anhydrous? CheckReagents->Reagent_Check CheckSideProducts Step 3: Investigate Side Reactions LCMS_Check Analyze crude deprotection mixture by LC-MS. Any unexpected masses? CheckSideProducts->LCMS_Check Amine_NMR->CheckReagents Yes Amine_Salt Problem: Residual Salt Solution: Re-do basic wash or use more base in situ. Amine_NMR->Amine_Salt No Amine_Degradation Problem: Degradation Solution: Re-synthesize. Use milder deprotection (e.g., HCl/Dioxane). Amine_Salt->Amine_Degradation Still Fails Reagent_Check->CheckSideProducts Yes Reagent_Bad Problem: Reagent Decomposition Solution: Use freshly opened/distilled reagents and anhydrous solvents. Reagent_Check->Reagent_Bad No Reagent_OK Reagents are good. TFA_Adduct Problem: Trifluoroacetylation (+82 Da) Solution: Use HCl/Dioxane for deprotection. Ensure complete TFA removal. LCMS_Check->TFA_Adduct Yes, M+82/96 tBu_Adduct Problem: t-Butylation (+56 Da) Solution: Add scavengers (TIS, Anisole) to deprotection cocktail. LCMS_Check->tBu_Adduct Yes, M+56 No_Side_Products No obvious side products. LCMS_Check->No_Side_Products No

Caption: A logical workflow for diagnosing the root cause of poor reactivity.

  • Verify Amine Quality: Isolate the amine after the basic work-up and obtain a clean ¹H NMR. Confirm the absence of the Boc group's t-butyl signal (~1.4 ppm) and the presence of expected signals for the free amine. If the NMR is clean, the issue lies elsewhere. If it's not, the work-up may have been insufficient or the molecule may have degraded.

  • Check Reagents and Conditions: Ensure the reagents for your subsequent reaction (e.g., acyl chloride, coupling agents like HATU, bases like DIPEA) are fresh and were handled under anhydrous conditions. Moisture can quench many reagents.

  • Investigate Side Reactions: Re-examine the LC-MS of your crude deprotection mixture. Look for masses corresponding to common side products.

Q6: My substrate contains sensitive residues like Tryptophan or Methionine. Could this be the problem?

A6: Yes, this is a critical consideration. The mechanism of Boc deprotection involves the formation of a reactive tert-butyl cation.[2][6][7] This cation is a potent electrophile and can alkylate nucleophilic side chains, a common issue in peptide synthesis.[5][7][8]

  • Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are all susceptible to t-butylation.[1][5] This modification caps the side chain and can alter the properties and reactivity of your molecule.

Solution: Use scavengers . These are reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate.[1][6]

Boc Deprotection Mechanism & Role of Scavengers

G cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction vs. Scavenging Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Elimination tBu_Cation t-Butyl Cation (Reactive Electrophile) Protonated->tBu_Cation FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine - CO₂ tBu_Cation2 t-Butyl Cation Scavenger Scavenger (e.g., TIS) Trapped Trapped Cation (Inactive) Scavenger->Trapped Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Alkylated_Product Alkylated Side Product (Undesired) Nucleophilic_Residue->Alkylated_Product tBu_Cation2->Trapped Trapped By tBu_Cation2->Alkylated_Product Attacks Substrate

Caption: The acid-catalyzed Boc deprotection generates a reactive tert-butyl cation that can either be trapped by a scavenger or lead to undesired side reactions.

ScavengerTarget Residue(s)Typical Conc. (v/v)Notes
Triisopropylsilane (TIS) General Carbocations, Trp2.5 - 5%Most common and effective general-purpose scavenger. Reduces the indole ring of Trp if used in excess.[1]
Anisole Tyr, Met5%Protects phenolic and thioether groups from alkylation.[1]
1,2-Ethanedithiol (EDT) Cys, Trp2.5%A thiol scavenger that is particularly good at preventing disulfide formation with Cysteine.[1]
Water General Carbocations2.5 - 5%Often included in scavenger "cocktails" like Reagent K.[1]
Q7: I'm seeing a mass of [M+82] or [M+96] in my LC-MS. What is it?

A7: This is a strong indicator of trifluoroacetylation , a side reaction where the deprotected amine is acylated by a trifluoroacetyl group. This can happen in a few ways, but a common mechanism involves the reaction of the amine with trifluoroacetic anhydride (TFAA), which can be present as an impurity in old TFA, or from other complex pathways. In solid-phase synthesis, trifluoroacetylation can also occur via transfer from the resin support.[9] The resulting trifluoroacetamide is extremely stable and non-nucleophilic, effectively terminating the synthetic route for that portion of the material.

Solution:

  • Use High-Purity TFA: Always use fresh, high-purity TFA.

  • Switch Acids: The best way to avoid this side reaction is to switch the deprotection acid to 4M HCl in 1,4-dioxane .[5][10] This reagent is highly effective for Boc removal and eliminates the source of the trifluoroacetyl group. The resulting product is the hydrochloride salt, which can be worked up or used in situ similarly to the TFA salt.

Part 3: Key Experimental Protocols

These protocols provide validated starting points for common procedures discussed in this guide.

Protocol 1: Standard Solution-Phase Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% v/v. If using scavengers (see Table above), they should be added to the DCM solution before the TFA.

  • Reaction: Allow the reaction to stir, warming to room temperature if cooled initially. Monitor the reaction by TLC or LC-MS every 30 minutes. Typical reaction times are 30 minutes to 2 hours.[1]

  • Concentration: Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of TFA: Add toluene or fresh DCM to the residue and concentrate again. Repeat this process 2-3 times to remove residual TFA.[1] The resulting residue is the crude amine TFA salt.

Protocol 2: Aqueous Basic Work-up to Isolate Free Amine
  • Dissolution: Dissolve the crude TFA salt from Protocol 1 in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Neutralization: Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve vigorously.[11] Swirl gently and vent the funnel frequently until gas evolution ceases.

  • Extraction: Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper). Wash the organic layer once with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free amine.

Protocol 3: Diagnostic Acylation to Quantify Reactivity

If you suspect your isolated amine is impure or unreactive, this simple test can confirm its ability to participate in an acylation.

  • Setup: Dissolve a small, known amount of your isolated amine (e.g., 20 mg) in anhydrous DCM (1 mL). Add 1.5 equivalents of a simple base like triethylamine (TEA).

  • Acylation: Add 1.2 equivalents of a simple, reactive acylating agent, such as acetyl chloride or benzoyl chloride, dropwise at 0 °C.

  • Analysis: Allow the reaction to stir for 30 minutes. Quench with a few drops of water. Analyze the crude mixture by LC-MS.

  • Interpretation: If you see complete conversion to the expected acetylated or benzoylated product, your amine is reactive, and the problem lies with the conditions of your main synthetic reaction. If the reaction is incomplete, your amine is likely impure, degraded, or still in a salt form, requiring you to revisit your deprotection and work-up procedures.

References

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. Retrieved from [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • ResearchGate. (2016). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Appiah-padi, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2019). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Retrieved from [Link]

  • Tiefenbrunner, I., et al. (2023). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Chemistry – A European Journal. Retrieved from [Link]

  • Wang, Y., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir. Retrieved from [Link]

  • Google Patents. (n.d.). US8357290B2 - Removing amines from hydrocarbon streams.
  • Ecolab. (n.d.). BEST PRACTICES FOR TRAMP AMINE CONTAMINATED CRUDE IMPROVES CRUDE FLEXIBILITY. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 61: Extensive use of upstream H2S scavengers in crude oils can cause salt deposition... Retrieved from [Link]

  • University of Surrey. (n.d.). The use of amines to minimise corrosion in the overhead system of a crude distillation unit. Surrey Open Research repository. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS and HPLC analysis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to LC-MS and HPLC for the Purity Analysis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular scaffolds like this compound, a key building block in modern medicinal chemistry, establishing a robust analytical strategy for purity assessment is paramount. The presence of even trace-level impurities can alter pharmacological and toxicological profiles, making their detection, identification, and quantification a critical regulatory requirement.[1][2]

This guide provides a comprehensive comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. Our focus is to equip you with the strategic understanding needed to select the appropriate technique and design self-validating analytical systems for spirocyclic intermediates.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

This compound is a spirocyclic compound featuring a lactam ring and a Boc-protected amine. Its unique three-dimensional structure presents distinct analytical considerations. Potential impurities can arise from several sources:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions inherent to the synthetic route.[3][4] For instance, incomplete cyclization or reactions involving the ketone moiety could lead to structurally similar impurities.

  • Degradation Products: The molecule contains moieties susceptible to degradation. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, leading to its removal. The ester linkage can also be hydrolyzed.

  • Isomeric Impurities: The synthesis of spirocyclic systems can sometimes yield stereoisomers or constitutional isomers that may be difficult to separate and require high-resolution chromatographic methods.

The primary analytical goal is to develop a method that can separate the main compound from all potential and actual impurities, allowing for accurate quantification and, when necessary, identification.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control (QC) laboratories for its robustness, precision, and quantitative accuracy. It operates by separating components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase, with a UV detector measuring the absorbance of the eluting compounds.

Causality Behind the Method: Why HPLC-UV for Routine Analysis?

For routine batch release and stability testing where the impurity profile is already established, HPLC-UV is the preferred method. Its reliability and straightforward validation process make it ideal for demonstrating consistent product quality. The key is developing a method with sufficient specificity —the ability to unequivocally assess the analyte in the presence of other components.[5][6][7]

Experimental Protocol: HPLC-UV Purity Determination

1. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the logical starting point. The non-polar C18 stationary phase effectively retains the moderately non-polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier sharpens peaks by ensuring consistent ionization of any acidic or basic sites and improves reproducibility.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often chosen over methanol for its lower viscosity and UV cutoff.

  • Gradient Elution: A linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes. A gradient is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control is critical for stable retention times.

  • Injection Volume: 5 µL.

  • Detection Wavelength: Monitoring at 210 nm. The lactam carbonyl group provides UV absorbance at low wavelengths. A DAD allows for peak purity analysis by comparing spectra across a single peak.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (Optional) s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_sep Chromatographic Separation (C18 Column, Gradient) h_inject->h_sep h_detect UV/DAD Detection (210 nm) h_sep->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_calc Calculate Area % Purity d_integrate->d_calc d_report Generate Report d_calc->d_report

Caption: Workflow for HPLC-UV Purity Analysis.

Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the definitive tool for impurity identification and characterization, providing molecular weight and structural information that UV detection cannot.[8][9][10]

Causality Behind the Method: Why LC-MS for Impurity Identification?

During drug development, identifying unknown peaks seen in an HPLC chromatogram is a regulatory necessity.[1] LC-MS provides the mass-to-charge ratio (m/z) of an unknown impurity, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) fragments the molecule to reveal its structure. This level of detail is indispensable for process optimization and safety assessment.[11][12]

Experimental Protocol: LC-MS Impurity Profiling

1. Instrumentation:

  • An HPLC or UHPLC system coupled to a mass spectrometer. A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for its high mass accuracy.

2. Chromatographic Conditions:

  • The HPLC conditions are generally kept similar to the HPLC-UV method to allow for direct comparison of chromatograms.

  • Crucial Modification: Mobile phase buffers must be volatile. Non-volatile buffers like phosphate will precipitate in and damage the mass spectrometer. Therefore, formic acid, ammonium formate, or ammonium acetate are used exclusively.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. The nitrogen in the azaspirocycle core is readily protonated, making ESI+ the ideal choice for generating [M+H]⁺ ions.

  • Scan Mode: Full Scan (e.g., m/z 100-1000) to detect all eluting ions.

  • Data-Dependent Acquisition (DDA): An automated mode where the instrument performs a full scan and then automatically triggers MS/MS fragmentation on the most intense ions detected. This is highly efficient for identifying unknown impurities in a single run.

  • Capillary Voltage: ~3.5 kV.

  • Gas Temperatures & Flow: Optimized to ensure efficient desolvation of the eluting droplets.

LC-MS Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation lc_inject Inject Sample lc_sep Separation (MS-Compatible Mobile Phase) lc_inject->lc_sep ms_ionize ESI Ionization (Positive Mode) lc_sep->ms_ionize ms_scan Full Scan Analysis (Detect [M+H]⁺) ms_ionize->ms_scan ms_frag Data-Dependent MS/MS (Fragmentation) ms_scan->ms_frag da_mass Determine Accurate Mass ms_frag->da_mass da_formula Calculate Elemental Composition da_mass->da_formula da_structure Elucidate Structure from Fragments da_formula->da_structure

Caption: Workflow for LC-MS Impurity Identification.

Objective Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the analytical objective. The following table summarizes their performance characteristics for the purity analysis of this compound.

Parameter HPLC-UV LC-MS Field Insight & Rationale
Primary Use Case Quantitative Purity & AssayQualitative Identification & Quantitative Trace AnalysisHPLC-UV is the gold standard for routine QC due to its robustness. LC-MS is the primary tool for R&D, troubleshooting, and characterization.
Specificity Good to ExcellentSuperiorCo-eluting impurities with different masses are easily distinguished by MS, whereas they would appear as a single peak by UV, compromising purity results.[12]
Sensitivity Good (LOD ~0.01-0.05% area)Excellent (LOD <0.001%)MS is orders of magnitude more sensitive, making it essential for detecting and quantifying genotoxic or other critical trace-level impurities.[13][14]
Identification NoneDefinitiveUV provides no structural information. MS provides molecular weight and fragmentation data to definitively identify unknown impurities.[15]
Method Validation Standardized & RoutineMore ComplexHPLC-UV validation follows well-established ICH guidelines.[5][16] LC-MS validation is more involved due to the complexity of the detector.
Robustness HighModerateHPLC-UV systems are workhorses built for high throughput. MS instruments are more sensitive to matrix effects and require more frequent maintenance.
Cost (Instrument) $$$$The capital and operational costs of an LC-MS system are significantly higher than for an HPLC-UV system.
Mobile Phase High Flexibility (e.g., phosphate buffers)Restricted to Volatile BuffersThis is a critical practical constraint. Methods developed for UV may need to be completely reformulated for MS compatibility.

Conclusion: A Synergistic Approach

Neither HPLC-UV nor LC-MS is universally superior; they are complementary tools that form the foundation of a comprehensive analytical control strategy.

  • LC-MS is the indispensable tool during the development phase . It is used to identify process impurities and degradation products, providing the crucial information needed to optimize synthetic routes and formulation stability. Its unparalleled sensitivity and specificity ensure that no significant impurity goes undetected.[8][9]

  • HPLC-UV is the engine of routine quality control . Once the impurity profile of a product is well-understood and characterized (using LC-MS), a robust, validated HPLC-UV method provides the most efficient and reliable means of ensuring batch-to-batch consistency and monitoring product stability over time.

For professionals in drug development, a truly self-validating system leverages both. LC-MS is used to build a deep understanding of the product and its potential contaminants, while a well-developed HPLC-UV method serves as the efficient and robust gatekeeper for quality, with LC-MS held in reserve for any out-of-specification investigations. This dual approach ensures scientific integrity, regulatory compliance, and ultimately, patient safety.

References

  • Isolation and identification of impurities in spironolactone. (2017). ResearchGate. Retrieved from [Link]

  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. (2020). Google Patents (CN111533752A).
  • Application of LCMS in small-molecule drug development. (2016). Drug Discovery World. Retrieved from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2017). Marine Drugs. Retrieved from [Link]

  • Purity and Impurity Analysis. (n.d.). Agilent Technologies. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent Technologies. Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. (2024). Journal of Natural Products. Retrieved from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application... (2023). Journal of Current Medical Research and Opinion. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (n.d.). Ardena. Retrieved from [Link]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2020). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2014). ResearchGate. Retrieved from [Link]

  • LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. (2022). MDPI. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. Retrieved from [Link]

  • Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. (2023). LCGC International. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved from [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Molecules. Retrieved from [Link]

  • LC-MS/MS for Definitive Drug Analysis. (2019). YouTube. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Spiro compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to Spirocyclic and Monocyclic Ketone Building Blocks: A Certificate of Analysis Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the architectural complexity of molecular scaffolds plays a pivotal role in determining biological activity, selectivity, and pharmacokinetic properties. Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant interest for their ability to project substituents into three-dimensional space, offering a distinct advantage over flatter, more traditional ring systems.[1][2][3] This guide provides a detailed comparison of a contemporary spirocyclic building block, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9) , with a widely used monocyclic analogue, N-Boc-4-piperidone (CAS 79099-07-3) .

The comparison is framed through the lens of a Certificate of Analysis (COA), a critical document that assures the quality and purity of chemical building blocks. By dissecting the typical analytical parameters for each compound, this guide aims to provide researchers with a deeper understanding of their respective quality attributes and how these translate to their application in drug discovery and development.

The Strategic Value of Spirocycles in Drug Discovery

The rigid, three-dimensional nature of spirocycles allows for a more precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[4] This structural feature is a significant departure from the conformational flexibility of many monocyclic and acyclic compounds. The introduction of a spiro center can also favorably modulate physicochemical properties such as solubility and metabolic stability, key considerations in the optimization of drug candidates.[3]

Our target molecule, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, exemplifies a modern building block designed to introduce this valuable spirocyclic motif. In contrast, N-Boc-4-piperidone represents a more conventional, yet indispensable, heterocyclic ketone used extensively in the synthesis of aza-heterocycles.

Comparative Certificate of Analysis

The following tables present representative Certificates of Analysis for high-purity batches of tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate and N-Boc-4-piperidone. These are synthesized from typical data to illustrate the expected quality control parameters for these building blocks.

Table 1: Representative Certificate of Analysis for tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9)

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 97.0%98.5%HPLC
Mass Spectrum (MS) Conforms to structureConformsESI-MS
Molecular Formula C₁₂H₁₉NO₃C₁₂H₁₉NO₃-
Molecular Weight 225.28 g/mol 225.28 g/mol -
Residual Solvents Meets USP <467> limitsConformsGC-HS
Water Content ≤ 0.5%0.1%Karl Fischer

Table 2: Representative Certificate of Analysis for N-Boc-4-piperidone (CAS 79099-07-3)

TestSpecificationResultMethod
Appearance White to off-white crystalline solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms (δ 3.71 (t, 4H), 2.44 (t, 4H), 1.49 (s, 9H))[5]¹H NMR
Purity (HPLC) ≥ 98.0%99.2%HPLC
Mass Spectrum (MS) Conforms to structureConformsESI-MS
Molecular Formula C₁₀H₁₇NO₃C₁₀H₁₇NO₃-
Molecular Weight 199.25 g/mol 199.25 g/mol -
Melting Point 73-77 °C74-76 °CCapillary Method
Residual Solvents Meets USP <467> limitsConformsGC-HS

Understanding the Analytical Methodologies

The quality of a chemical building block is paramount for the reproducibility and success of synthetic campaigns. The analytical tests outlined in the COAs provide a comprehensive quality profile.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Objective: To separate and quantify the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: A solution of the sample is prepared in the initial mobile phase composition.

  • Causality: This method separates compounds based on their polarity. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a reference standard (e.g., TMS).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Causality: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide a unique fingerprint of the molecule's proton environment. For N-Boc-4-piperidone, the characteristic signals for the Boc group and the piperidine ring protons confirm its identity.[5]

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample is infused into the instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Causality: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct confirmation of the molecular weight.

Visualizing the Structures and Quality Control Workflow

The following diagrams illustrate the chemical structures of the two building blocks and a typical quality control workflow for ensuring their purity and identity.

cluster_0 tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9) cluster_1 N-Boc-4-piperidone (CAS 79099-07-3) A A B B

Caption: Chemical structures of the spirocyclic and monocyclic building blocks.

Incoming_Material Incoming Material Batch Quarantine Quarantine Incoming_Material->Quarantine Sampling Sampling for QC Quarantine->Sampling QC_Testing QC Testing (HPLC, NMR, MS, etc.) Sampling->QC_Testing COA_Generation Certificate of Analysis Generation QC_Testing->COA_Generation Data Review Release Material Release to Inventory COA_Generation->Release Specifications Met Reject Batch Rejection COA_Generation->Reject Out of Specification

Caption: A typical quality control workflow for chemical building blocks.

Discussion and Conclusion

This guide provides a comparative overview of a spirocyclic and a monocyclic ketone building block through the prism of their Certificates of Analysis. While both tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate and N-Boc-4-piperidone are valuable intermediates for the synthesis of nitrogen-containing heterocycles, their structural differences have significant implications for drug design.

The spirocyclic nature of CAS 1581683-57-9 offers medicinal chemists an opportunity to explore novel chemical space with greater three-dimensionality. This can lead to improved potency and selectivity, as well as modulated physicochemical properties.[1][2][4] The COA for such a compound assures the researcher of its identity and purity, which is crucial for the successful synthesis of more complex and novel molecular architectures.

N-Boc-4-piperidone, on the other hand, is a well-established and versatile building block. Its simpler, monocyclic structure is often a starting point for the synthesis of a wide array of compounds. The detailed analytical data typically available for such a widely used compound, as reflected in its representative COA, provides a high degree of confidence for its use in established synthetic routes.

For the drug development professional, the choice between these or similar building blocks will depend on the specific goals of the project. When seeking to introduce novel three-dimensional scaffolds to enhance biological activity or to design molecules with improved drug-like properties, spirocyclic building blocks like tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate are an excellent choice. For more routine synthetic applications or when working with well-established pharmacophores, a reliable and well-characterized building block like N-Boc-4-piperidone is often preferred.

Ultimately, a thorough understanding of the information presented in a Certificate of Analysis is essential for making informed decisions about the quality and suitability of any chemical building block for its intended application in research and development.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

Sources

The Spirocyclic Dilemma: A Comparative Guide to Azaspiro[3.4]octane and Azaspiro[3.3]heptane Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The goal is to populate drug candidates with greater three-dimensional (3D) character, a feature strongly correlated with improved clinical success. Spirocyclic systems, wherein two rings share a single atom, have emerged as powerful tools in this endeavor. Their rigid architectures offer precise control over the spatial orientation of substituents, enhancing interactions with biological targets and optimizing pharmacokinetic profiles.[1][2]

Among the diverse array of spirocyclic motifs, azaspiro[3.3]heptanes and azaspiro[3.4]octanes have garnered significant attention as valuable building blocks. While both offer a departure from planar structures, their subtle structural differences—a tale of two small rings versus a small and a medium ring—lead to distinct physicochemical properties and strategic applications. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to inform rational scaffold selection in drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in their constituent rings fused at the central quaternary carbon. The azaspiro[3.3]heptane core consists of two strained four-membered azetidine rings, while the azaspiro[3.4]octane core features an azetidine ring fused to a five-membered cyclopentane ring. This seemingly minor change has significant repercussions for ring strain, conformational flexibility, and the spatial projection of exit vectors for substituents.

PropertyAzaspiro[3.3]heptane DerivativeAzaspiro[3.4]octane DerivativeRationale & Implications
Core Structure Two fused azetidine ringsFused azetidine & cyclopentane ringsThe [3.3] system has higher ring strain, leading to greater rigidity. The [3.4] system possesses more conformational flexibility due to the cyclopentane ring.
Lipophilicity (logD) Generally lower than non-spiro analogsCan reduce lipophilicity vs. larger ringsIntroduction of a spirocenter, despite adding carbon, often increases polarity and basicity, thereby lowering logD. Azaspiro[3.3]heptanes have shown a pronounced effect, with logD reductions of up to 1.0 unit when replacing piperazines.[3]
Basicity (pKa) Increased vs. six-membered ringsLower basicity than piperidine analogsThe γ-relationship of the heteroatom in 2,6-diazaspiro[3.3]heptane reduces inductive electron withdrawal compared to the β-relationship in piperazine, increasing basicity.[3] In a 2-oxa-6-azaspiro[3.4]octane, the introduction of the scaffold lowered basicity compared to the piperidine it replaced.[4]
Metabolic Stability Can be a liability; decreased stability observed vs. piperidine in some cases.[5]Can improve metabolic stability by blocking sites of metabolism.The rigid, compact nature can shield metabolically labile sites. However, the inherent strain in the [3.3] system can sometimes introduce new metabolic pathways. Property is highly context-dependent.
Aqueous Solubility Generally improved vs. non-spiro analogsGenerally improved vs. non-spiro analogsThe higher fraction of sp3-hybridized carbons (Fsp³) and increased polarity contribute to better solubility, a key advantage of spirocycles.[1][6]

Conformational Analysis: Rigidity vs. Flexibility

The defining characteristic of the azaspiro[3.3]heptane scaffold is its rigidity. The fusion of two four-membered rings locks the molecule into a well-defined, compact conformation. This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.[4] The exit vectors for substituents are positioned in nearly orthogonal orientations, providing a unique platform for exploring chemical space in three dimensions.

Conversely, the azaspiro[3.4]octane scaffold introduces a degree of controlled flexibility. The five-membered cyclopentane ring can adopt various envelope and twist conformations, allowing the substituents to orient themselves more dynamically to fit a binding pocket. This can be crucial for targets that undergo induced-fit binding.

G cluster_0 Azaspiro[3.3]heptane Core cluster_1 Azaspiro[3.4]octane Core a1 C a2 C a1->a2 a5 C a1->a5 a3 N a2->a3 a4 C a3->a4 a7 C a3->a7 R1 a4->a1 a6 C a5->a6 a5->a7 R2 a6->a4 b1 C b2 C b1->b2 b5 C b1->b5 b3 N b2->b3 b4 C b3->b4 b8 C b3->b8 R1 b4->b1 b6 C b5->b6 b7 C b6->b7 b6->b8 R2 b7->b4

Caption: Core structures of azaspiro[3.3]heptane and azaspiro[3.4]octane scaffolds.

Synthesis Strategies: Building the Core

The successful application of any scaffold hinges on robust and scalable synthetic routes. Fortunately, methodologies for both systems have been well-established.

General Synthesis of Azaspiro[3.3]heptanes

A common route to 1-azaspiro[3.3]heptanes involves a key [2+2] cycloaddition reaction. This strategy provides a reliable method to construct the strained bicyclic system.[7][8]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core [7]

  • [2+2] Cycloaddition: An endocyclic alkene is reacted with chlorosulfonyl isocyanate (CSI) in a suitable solvent (e.g., dichloromethane) at low temperatures. This forms a spirocyclic β-lactam intermediate.

  • Hydrolysis: The resulting adduct is carefully hydrolyzed, typically with an aqueous solution of sodium sulfite, to yield the β-lactam.

  • Reduction: The β-lactam ring is reduced to the corresponding azetidine using a strong reducing agent like alane (AlH₃), generated in situ from LiAlH₄ and H₂SO₄, in a solvent such as THF.

  • Purification: The final azaspiro[3.3]heptane product is isolated and purified using standard techniques like distillation or chromatography.

G start Endocyclic Alkene step1 [2+2] Cycloaddition (Chlorosulfonyl Isocyanate) start->step1 step2 Hydrolysis (aq. Na2SO3) step1->step2 Spirocyclic β-Lactam Intermediate step3 Reduction (Alane) step2->step3 end Azaspiro[3.3]heptane Core step3->end

Caption: Synthetic workflow for the azaspiro[3.3]heptane core.

General Synthesis of Azaspiro[3.4]octanes

The synthesis of 2-azaspiro[3.4]octanes can be achieved through several annulation strategies, building either the azetidine or the cyclopentane ring onto a pre-existing cyclic precursor.[9] A [3+2] cycloaddition approach has also been reported as an efficient method.[10]

Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane via Annulation [9]

  • Starting Material: A suitable cyclopentanone derivative is chosen as the starting point.

  • Wittig Reaction: The ketone is converted to an exocyclic methylene using a Wittig reagent (e.g., methyltriphenylphosphonium bromide).

  • Cycloaddition: The resulting alkene undergoes a [2+2] cycloaddition with an isocyanate (e.g., tosyl isocyanate) to form a β-lactam.

  • Reduction/Deprotection: The lactam is reduced (e.g., with LiAlH₄) and any protecting groups are removed to yield the final 2-azaspiro[3.4]octane.

G start Cyclopentanone Derivative step1 Wittig Reaction start->step1 Exocyclic Methylene Intermediate step2 [2+2] Cycloaddition (Isocyanate) step1->step2 step3 Reduction & Deprotection step2->step3 β-Lactam Intermediate end Azaspiro[3.4]octane Core step3->end

Caption: Synthetic workflow for the azaspiro[3.4]octane core.

Case Studies: Scaffolds in Clinical Development

The true value of a scaffold is demonstrated by its successful application in drug candidates. Both azaspiro[3.3]heptane and azaspiro[3.4]octane (and their close relatives) have been featured in molecules advancing through the clinical pipeline.

Case Study 1: Tavapadon - A Spirocyclic Approach to Parkinson's Disease

Tavapadon (formerly PF-06649751) is a selective partial agonist of the D1 and D5 dopamine receptors under investigation for the treatment of Parkinson's disease.[11][12] Its spirocyclic core is a key feature, differentiating it from earlier catechol-based dopamine agonists. The scaffold contributes to its excellent oral pharmacokinetics and brain bioavailability.[7] The specific structure incorporates an azaspiro[3.4]octane moiety. This choice helps to confer metabolic stability, avoiding the rapid breakdown by COMT and MAO enzymes that plagues drugs like Levodopa.[11] In clinical trials, Tavapadon has demonstrated significant improvements in motor function and has been generally well-tolerated.[13]

Case Study 2: Sonrotoclax (BGB-11417) - A Next-Generation Bcl-2 Inhibitor

Sonrotoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2, which is a key target in various B-cell malignancies.[14][15] To optimize the molecule's properties and overcome resistance mechanisms seen with first-generation inhibitors like venetoclax, designers incorporated a 7-azaspiro[3.5]nonane linker—a close structural relative of the azaspiro[3.4]octane system.[16] This spirocyclic linker was instrumental in achieving high potency against both wild-type and mutant forms of Bcl-2 while maintaining excellent selectivity over the related protein Bcl-xL, thereby reducing potential toxicity.[15][17] Sonrotoclax is currently in Phase II/III clinical trials.[15]

Case Study 3: Lowering Lipophilicity with Azaspiro[3.3]heptanes

Extensive research has demonstrated that replacing common heterocycles like piperidine or piperazine with an azaspiro[3.3]heptane can significantly lower lipophilicity (logD).[3] In one comparative study, replacing a piperidine ring with a 2-azaspiro[3.3]heptane in a model compound reduced the experimental logD from 1.6 to 1.2.[5] This counterintuitive effect—adding a carbon atom to reduce lipophilicity—is attributed to a significant increase in the basicity of the scaffold's nitrogen atom. The more basic compound is more protonated at physiological pH (7.4), leading to higher aqueous solubility and a lower distribution into the organic phase.[3] This strategy is a powerful tool for medicinal chemists to modulate ADME properties and escape high-lipophilicity-driven toxicity.

Head-to-Head Comparison: Which Scaffold to Choose?

The choice between an azaspiro[3.4]octane and an azaspiro[3.3]heptane scaffold is not a matter of inherent superiority but of strategic application.

Choose Azaspiro[3.3]heptane when:

  • Maximum Rigidity is Desired: The highly constrained nature of the bis-azetidine system is ideal for locking in a specific conformation to maximize potency.

  • Lowering Lipophilicity is a Key Goal: The pronounced basicity-enhancing effect of this scaffold can be exploited to significantly reduce logD.

  • Novel Exit Vector Trajectories are Needed: The orthogonal nature of the substituent vectors offers a unique way to probe protein binding sites compared to traditional six-membered rings.

Choose Azaspiro[3.4]octane when:

  • Controlled Flexibility is Advantageous: The cyclopentane ring allows for subtle conformational adjustments that may be necessary for optimal binding, particularly with flexible targets.

  • Metabolic Stability is Paramount: As seen with Tavapadon, incorporating the five-membered ring can effectively block potential sites of metabolism without introducing the high strain of the [3.3] system.

  • Mimicking Proline or Cyclopentane-containing Motifs: The scaffold can serve as a 3D bioisostere for other five-membered ring systems, offering a novel chemical space with improved drug-like properties.

Conclusion

Both azaspiro[3.4]octane and azaspiro[3.3]heptane scaffolds are powerful assets in the medicinal chemist's toolkit. They provide a robust means to instill three-dimensionality into drug candidates, leading to improved potency, selectivity, and physicochemical properties. The azaspiro[3.3]heptane system offers unparalleled rigidity and a reliable strategy for reducing lipophilicity through basicity modulation. In contrast, the azaspiro[3.4]octane system provides a balance of rigidity and controlled flexibility, proving its worth in clinical candidates where metabolic stability and optimal binding are key. The ultimate selection depends on a careful, data-driven analysis of the specific drug target and the optimization goals of the discovery program. By understanding the distinct causality behind the experimental outcomes for each scaffold, researchers can make more informed decisions, accelerating the journey from a flat lead to a successful clinical candidate.

References

  • Al-Shorafa, F., & Ali, A. (2025). Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. Cureus. [Link]

  • Dow, R. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry. [Link]

  • Espino, C. G., et al. (2022). Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Dow, R. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]

  • Opat, S. S., et al. (2023). Updated Results From the Phase 1 Study of Sonrotoclax (BGB-11417), a Novel B-Cell Lymphoma 2 Inhibitor, in Combination With Zanubrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Demonstrate Deep and Durable Responses. iwCLL. [Link]

  • Parkinson's Foundation. (2026). Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. [Link]

  • Wang, Y., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Ramesh, S., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Comparative Analysis of TPSA and LogP in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. For decades, medicinal chemists have often operated in a "flatland" of aromatic, sp²-rich molecules. However, the limitations of such structures—including poor solubility, metabolic instability, and off-target effects—have become increasingly apparent.[1] This has catalyzed a shift towards more three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of building blocks.[1][2]

Spirocycles, which feature two rings joined by a single common atom, offer a unique and rigid 3D geometry. This inherent structural constraint can lead to improved potency and selectivity by pre-organizing substituents in a defined spatial orientation for optimal interaction with biological targets.[2] Furthermore, the introduction of sp³-rich spirocyclic cores can significantly modulate key physicochemical properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability, ultimately enhancing the "drug-likeness" of a molecule.[1]

This guide provides an in-depth analysis of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate , a valuable building block for drug discovery, focusing on two critical physicochemical parameters: Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). We will present a comparative analysis with other relevant spirocyclic systems, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive understanding of its potential in their programs.

Physicochemical Properties of this compound

The structure of this compound is presented below:

Sources

Navigating Three-Dimensional Chemical Space: A Comparative Guide to Azaspiro[3.4]octane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to unlock new areas of chemical space and design drug candidates with superior properties. This guide provides an in-depth analysis of tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1581683-57-9) , a versatile building block, and presents a comparative overview with its heteroatom-containing analogues, offering insights into their potential impact on drug design projects.

Understanding the Core Scaffold: tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate

CAS Number: 1581683-57-9 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol [1]

This compound belongs to the family of azaspiro[3.4]octanes, which are characterized by a fused ring system where two rings share a single carbon atom.[2] The presence of the Boc-protecting group on the nitrogen atom allows for controlled derivatization, making it a valuable intermediate in multi-step syntheses.

Safety Data and Handling Precautions for CAS 1581683-57-9

A thorough understanding of the safety profile of any chemical building block is paramount for ensuring a safe laboratory environment. The Safety Data Sheet (SDS) for tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate indicates the following hazards:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.

Handling Workflow:

The following workflow outlines the recommended procedure for handling tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate, incorporating necessary safety precautions.

G prep Preparation & PPE weigh Weighing prep->weigh reaction Reaction Setup weigh->reaction workup Work-up & Purification reaction->workup storage Storage workup->storage Characterize and store final product waste Waste Disposal workup->waste

Caption: Recommended handling workflow for CAS 1581683-57-9.

The Spirocyclic Advantage in Medicinal Chemistry

The introduction of spirocyclic scaffolds into drug candidates has been shown to offer several advantages over their linear or planar counterparts.[2][3][4] The rigid, three-dimensional nature of these systems can:

  • Enhance Potency and Selectivity: By locking the conformation of a molecule, spirocycles can pre-organize the pharmacophoric elements for optimal interaction with the target protein, leading to increased potency and selectivity.[4]

  • Improve Physicochemical Properties: The higher fraction of sp³-hybridized carbons in spirocycles generally leads to improved solubility, reduced lipophilicity (logP), and enhanced metabolic stability compared to flat, aromatic systems.[2][3][4]

  • Explore Novel Chemical Space: Spirocyclic building blocks provide access to underexplored areas of chemical space, increasing the probability of discovering novel intellectual property.

Comparative Analysis: Azaspiro[3.4]octane Analogues

To illustrate the impact of subtle structural modifications on the properties of a spirocyclic scaffold, we will compare tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate with two of its heteroatom-containing analogues:

  • Alternative 1: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (An "Oxa" analogue)

  • Alternative 2: tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (A "Thia" analogue)

Predicted Physicochemical Properties:

PropertyCAS 1581683-57-9"Oxa" Analogue"Thia" AnalogueRationale for Comparison
Polar Surface Area (PSA) LowerHigherIntermediateThe introduction of a heteroatom (O or S) increases the polar surface area, which can influence solubility and cell permeability. Oxygen, being more electronegative than sulfur, will have a greater impact on PSA.
Lipophilicity (logP) HigherLowerIntermediateThe increased polarity from the heteroatom is expected to decrease the lipophilicity. The "Oxa" analogue is likely to be the most hydrophilic.
Aqueous Solubility LowerHigherIntermediateHigher polarity and lower logP generally correlate with increased aqueous solubility.
Metabolic Stability VariablePotentially HigherPotentially HigherThe introduction of a heteroatom can block potential sites of metabolism, potentially leading to improved metabolic stability.
Hydrogen Bond Acceptors 343The ether oxygen in the "Oxa" analogue introduces an additional hydrogen bond acceptor, which can be a key interaction in a protein binding pocket.

Experimental Protocol for Determining logP (Shake-Flask Method):

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol). Also, prepare a buffer solution at a physiological pH (e.g., pH 7.4).

  • Partitioning: Add a known volume of the stock solution to a known volume of the buffer in a flask.

  • Equilibration: Shake the flask for a predetermined time (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

The choice of a spirocyclic building block will ultimately depend on the specific goals of the drug discovery program. The "parent" azaspiro[3.4]octane provides a more lipophilic and less polar scaffold, which may be advantageous for brain penetration. The "Oxa" and "Thia" analogues, with their increased polarity, could be beneficial for improving solubility and modulating protein-ligand interactions through hydrogen bonding.

Signaling Pathway Modulation Example:

The following diagram illustrates a hypothetical scenario where an inhibitor designed using a spirocyclic scaffold blocks a key kinase in a signaling pathway. The choice of the spirocyclic core could influence the inhibitor's binding affinity and selectivity.

G ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor Spirocyclic Inhibitor inhibitor->kinase2

Caption: Hypothetical kinase inhibition by a spirocyclic compound.

Conclusion

tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block for the synthesis of three-dimensional molecules in drug discovery. Its safe handling, guided by the provided SDS information, is crucial for its effective utilization. The comparison with its "Oxa" and "Thia" analogues highlights how subtle changes in the spirocyclic core can be used to fine-tune the physicochemical properties of a lead compound. By understanding the interplay between the spirocyclic scaffold and the desired properties of the final drug candidate, researchers can make more informed decisions in the design of next-generation therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28.
  • Carreira, E. M., & Fessard, T. C. (2011). Spirocyclic Scaffolds in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 65(10), 747-751.
  • PubChem. (n.d.). tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1434141-78-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document outlines a self-validating protocol rooted in established safety principles to ensure compliance and minimize risk.

Hazard Identification and Compound Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it is classified with specific risks that dictate its handling and disposal pathway. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

The causality behind treating this compound as hazardous waste stems from these classifications. Direct contact can lead to irritation, and inhalation may compromise respiratory function.[1] Therefore, sewer or standard trash disposal is strictly prohibited as it could introduce an irritant into wastewater systems or pose a risk to waste management personnel.[3][4]

Property Value Source
Molecular Formula C₁₂H₁₉NO₃PubChem[1]
Molecular Weight 225.28 g/mol PubChem[1]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich[2]
Hazard Statements H302, H315, H319, H335Sigma-Aldrich[2]
Harmful if swallowed
Causes skin irritation
Causes serious eye irritation
May cause respiratory irritation

Core Principles of Chemical Waste Management

All chemical waste, including the subject compound, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3] The following principles form the foundation of a compliant disposal strategy and must be adhered to without exception.

  • Segregation is Key : Never mix incompatible waste streams. Store waste containers according to their hazard class (e.g., flammables, corrosives, etc.).[3][5]

  • Closed Container Policy : Hazardous waste containers must remain sealed at all times, except when waste is being added.[5][6] This prevents the release of vapors and reduces the risk of spills.

  • Point-of-Generation Management : Waste should be accumulated in designated "Satellite Accumulation Areas" within the laboratory, near where it is generated.[5]

  • No Drain or Trash Disposal : Under no circumstances should this chemical or its rinsate be poured down the drain or placed in the regular trash.[3][4] Disposal must be handled through your institution's Environmental Health and Safety (EHS) hazardous waste program.[3][7]

  • Waste Minimization : While focusing on disposal, the most effective strategy is to minimize waste generation. This can be achieved through careful planning of experiments and using only the necessary amount of material.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and associated materials.

Step 1: Designate as Hazardous Waste

A chemical is considered waste once it is no longer intended for use.[6][7] This includes expired material, leftover solutions, or contaminated product. At this moment, it must be managed as hazardous waste.

Step 2: Select an Appropriate Waste Container
  • Compatibility : Choose a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Condition : The container must be in good condition, free from leaks, rust, or cracks, with a securely fitting cap.[5][6]

  • Size : Select a container size appropriate for the expected volume of waste to avoid prolonged storage of nearly empty containers.

Step 3: Label the Waste Container

Proper labeling is a critical compliance point.

  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's EHS department.[3][7]

  • The label must include:

    • The full, unabbreviated chemical name: "this compound".[3] Chemical formulas or acronyms are not permitted.[3][5]

    • For mixtures, list all chemical components and their approximate percentages.[3]

    • The date of waste generation (the date the first waste was added).[3]

    • The name and contact information of the principal investigator or researcher.[3]

    • The specific location (building, room number).[3]

Step 4: Accumulate and Store Waste Safely
  • Store the labeled waste container in your designated Satellite Accumulation Area.[5]

  • Ensure the container is kept closed with a tight-fitting lid.[6][8] Funnels should not be left in the container opening.[5]

  • Utilize secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]

  • Do not fill containers beyond 90% of their capacity to allow for expansion.[8]

Step 5: Arrange for Disposal
  • Once the container is 90% full or reaches your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS office.[5][9]

  • Do not transport hazardous waste containers between laboratories or buildings yourself. This must be done by trained EHS personnel.[7]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware : Glassware, pipette tips, and other lab materials contaminated with this compound must be treated as hazardous waste.[6] Package these items in a puncture-resistant container, label it as "Hazardous Waste" with the chemical name, and request a pickup.

  • Empty Containers : The original product container is not considered empty until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.

    • Crucially, this rinsate is hazardous waste. [6] Collect all rinsate in an appropriate hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

    • After triple-rinsing, deface or remove the original label from the container.[7] It may then be disposed of in the regular trash or recycled, per your institution's policy.[6][7]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for compliant disposal.

G cluster_generation Waste Generation cluster_protocol Disposal Protocol Product Unused/Expired Product Container Step 1: Select Compatible Hazardous Waste Container Product->Container ReactionWaste Reaction Byproducts & Contaminated Solvents ReactionWaste->Container Label Step 2: Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label Store Step 3: Store in Secondary Containment in Satellite Accumulation Area Label->Store Request Step 4: Container Full (≤90%) Submit EHS Pickup Request Store->Request EHS EHS Personnel Collects Waste for Final Disposal Request->EHS

Caption: Disposal workflow for this compound.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Campus Safety Division, Lehigh University. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate . Chembest. [Link]

  • Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ResearchGate. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

Sources

Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate. As researchers and drug development professionals, our work with novel chemical entities like this spirocyclic compound is foundational to therapeutic innovation. This guide is designed to be your trusted partner, providing not just procedural steps, but the scientific rationale behind them to ensure your safety and the integrity of your research.

Understanding the Compound: A Hazard-Centric Profile

This compound, a molecule of interest in modern medicinal chemistry, presents a unique combination of structural features: a spirocyclic core, a lactam ring, and a tert-butoxycarbonyl (Boc) protecting group. While spirocycles are often explored for their ability to introduce three-dimensionality into drug candidates, this particular combination of functional groups necessitates a thorough understanding of its potential hazards.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word for this compound is "Warning," and it is associated with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, and may have acute toxicity, be narcotic, or be a respiratory tract irritant.

The First Line of Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's chemical properties.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a well-ventilated area.
Reaction setup and workup (larger scale or potential for splashing) Chemical splash goggles or a face shield worn over safety glassesNitrile or neoprene gloves (consider double-gloving)Chemical-resistant lab coat or apronAdvised if not working in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsA NIOSH-approved air-purifying respirator with an organic vapor cartridge is mandatory.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates robust eye protection.[1][2] Standard safety glasses provide a minimum level of protection, but for any task with a risk of splashing, chemical splash goggles that form a seal around the eyes are crucial. A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: The skin irritation potential (H315) requires the use of chemical-resistant gloves.[1][2] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, neoprene gloves provide broader chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard lab coat is sufficient for small-scale operations. However, for larger-scale work or when there is a significant risk of splashes, a chemical-resistant lab coat or apron made from materials like polyethylene-coated polypropylene is recommended.

  • Respiratory Protection: The potential for respiratory irritation (H335) is a key consideration.[1][2] While working in a well-ventilated area or a fume hood can mitigate this risk, any procedure that could generate dust or aerosols warrants the use of a respirator. OSHA provides specific guidelines for respiratory protection based on the nature and concentration of airborne contaminants.

Operational Blueprint: From Receipt to Reaction

A systematic and well-documented workflow is paramount for both safety and experimental reproducibility. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management receipt Receive and inspect container storage Store in a cool, dry, well-ventilated area receipt->storage weighing Weigh in a ventilated enclosure dissolution Dissolve in an appropriate solvent in a fume hood weighing->dissolution reaction Conduct reaction in a fume hood dissolution->reaction waste Segregate and label waste reaction->waste Reaction completion spill Follow spill cleanup protocol spill->waste disposal Dispose of waste through licensed contractor waste->disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Weighing and Solution Preparation:

    • All weighing operations should be conducted in a ventilated enclosure, such as a balance enclosure or a fume hood, to minimize the risk of inhaling airborne particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing. All solution preparations should be performed within a certified chemical fume hood.

  • Reaction and Workup:

    • Conduct all reactions involving this compound in a chemical fume hood to ensure adequate ventilation and containment of any volatile byproducts or reactants.

    • During reaction workup, be mindful of the potential for aerosol formation, especially during extraction and concentration steps.

Contingency Planning: Spill Management and Decontamination

Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate their impact.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills (a few grams), trained laboratory personnel can proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Clean Up:

    • Solids: Carefully sweep the covered material into a designated waste container.

    • Liquids: Absorb the spilled liquid with an inert absorbent and place it in a designated waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose of Waste: All contaminated materials must be placed in a sealed, labeled container for disposal as hazardous chemical waste.

End of Lifecycle: Waste Disposal

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

Waste Disposal Plan:
  • Segregation: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be segregated into a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Hydrolysis Considerations: Given the presence of a tert-butyl ester and a Boc-carbamate, this compound is susceptible to hydrolysis under acidic or strongly basic conditions. While this could be a method for degradation, it should only be performed by trained personnel following a validated standard operating procedure. The hydrolysis of tert-butyl esters can be slow at neutral pH but is accelerated under acidic or basic conditions.

  • Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. The American Chemical Society provides guidelines for the proper disposal of chemical waste.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a shared responsibility. By understanding the inherent hazards of this compound and adhering to the robust safety protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the continued advancement of scientific discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate - GHS Classification. ECHA. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. ACS. [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.